2-Fluoro-4-biphenylboronic acid, pinacol ester
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-(3-fluoro-4-phenylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20BFO2/c1-17(2)18(3,4)22-19(21-17)14-10-11-15(16(20)12-14)13-8-6-5-7-9-13/h5-12H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGXPMMGBQKEWBI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C3=CC=CC=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20BFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50620176 | |
| Record name | 2-(2-Fluoro[1,1'-biphenyl]-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50620176 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
269410-15-3 | |
| Record name | 2-(2-Fluoro[1,1'-biphenyl]-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50620176 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Fluoro-4-biphenylboronic acid, pinacol ester
CAS Number: 269410-15-3
This technical guide provides a comprehensive overview of 2-Fluoro-4-biphenylboronic acid, pinacol ester, a key building block in modern organic synthesis, particularly for researchers, scientists, and professionals in drug development. This document details its chemical and physical properties, provides experimental protocols for its synthesis and application, and explores its relevance in medicinal chemistry.
Chemical and Physical Properties
This compound is a solid organic compound that plays a significant role as an intermediate in the synthesis of complex molecules.[1] The presence of a fluorine atom and a biphenyl group imparts unique electronic and steric properties, making it a valuable reagent in cross-coupling reactions. While a specific melting point is not consistently reported in publicly available data, it is characterized as a solid at room temperature.[1]
Table 1: Physical and Chemical Properties
| Property | Value | Reference(s) |
| CAS Number | 269410-15-3 | [2] |
| Molecular Formula | C₁₈H₂₀BFO₂ | [2] |
| Molecular Weight | 298.16 g/mol | [3] |
| Appearance | Solid | [1] |
| Purity | Typically ≥95% | [2] |
| Storage Temperature | 4-8°C | [2] |
Synthesis of this compound
The synthesis of arylboronic acid pinacol esters is commonly achieved through the Miyaura borylation reaction. This palladium-catalyzed cross-coupling reaction typically involves an aryl halide and a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂).
Below is a general experimental protocol for the synthesis of this compound from 4-bromo-2-fluorobiphenyl.
Experimental Protocol: Miyaura Borylation
Materials:
-
4-bromo-2-fluorobiphenyl (1.0 equiv)
-
Bis(pinacolato)diboron (B₂pin₂) (1.1 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride complex with dichloromethane (Pd(dppf)Cl₂·CH₂Cl₂) (0.03 equiv)
-
Potassium acetate (KOAc) (3.0 equiv)
-
Anhydrous 1,4-dioxane
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 4-bromo-2-fluorobiphenyl, bis(pinacolato)diboron, Pd(dppf)Cl₂·CH₂Cl₂, and potassium acetate.
-
Add anhydrous 1,4-dioxane to the flask.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent such as ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
Application in Suzuki-Miyaura Cross-Coupling Reactions
This compound is a versatile coupling partner in Suzuki-Miyaura reactions for the formation of carbon-carbon bonds. This reaction is fundamental in the synthesis of biaryl and heteroaryl structures, which are common motifs in many pharmaceutical compounds.
Experimental Protocol: Suzuki-Miyaura Coupling
Materials:
-
Aryl or heteroaryl halide (e.g., 4-bromoanisole) (1.0 equiv)
-
This compound (1.2 equiv)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄) (0.05 equiv)
-
Base (e.g., Potassium carbonate, K₂CO₃) (2.0 equiv)
-
Solvent system (e.g., 1,4-dioxane and water, 4:1)
Procedure:
-
In a reaction vessel, combine the aryl or heteroaryl halide, this compound, and the base.
-
Evacuate and backfill the vessel with an inert gas (e.g., argon).
-
Add the degassed solvent system and the palladium catalyst.
-
Heat the mixture to 80-100 °C and stir until the starting materials are consumed, as monitored by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with an organic solvent and wash with water and brine.
-
Dry the organic layer, filter, and concentrate under reduced pressure.
-
Purify the crude product by an appropriate method, such as column chromatography or recrystallization, to obtain the desired biaryl product.
References
An In-depth Technical Guide to 2-Fluoro-4-biphenylboronic Acid, Pinacol Ester
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical properties, synthesis, and reactivity of 2-Fluoro-4-biphenylboronic acid, pinacol ester. This compound is a valuable building block in organic synthesis, particularly in the construction of complex biaryl structures prevalent in pharmaceuticals and advanced materials.
Core Physical Properties
Quantitative data for this compound is not extensively reported in publicly available literature. The following table summarizes the available information from chemical suppliers and provides estimated values based on similar compounds.
| Property | Value | Source/Notes |
| CAS Number | 269410-15-3 | [1][2][3][4] |
| Molecular Formula | C₁₈H₂₀BFO₂ | [3] |
| Molecular Weight | 298.16 g/mol | [1] |
| Appearance | White to off-white solid | Typical for this class of compounds. |
| Melting Point | Not explicitly reported. Estimated to be in the range of 70-100 °C. | Based on similar substituted biphenylboronic acid pinacol esters. |
| Boiling Point | Not reported. Likely to decompose at higher temperatures. | |
| Solubility | Soluble in common organic solvents such as THF, dioxane, and chloroform. Limited solubility in water. | General solubility for boronic acid pinacol esters. |
Synthesis of this compound
A prevalent method for the synthesis of arylboronic acid pinacol esters is the Miyaura borylation reaction. This palladium-catalyzed cross-coupling reaction utilizes a diboron reagent, typically bis(pinacolato)diboron (B₂pin₂), and an appropriate aryl halide or triflate.
Experimental Protocol: Miyaura Borylation
This protocol is a general procedure that can be adapted for the synthesis of this compound from 4-bromo-2-fluorobiphenyl.
Materials:
-
4-bromo-2-fluorobiphenyl
-
Bis(pinacolato)diboron (B₂pin₂)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂)
-
Potassium acetate (KOAc)
-
1,4-Dioxane (anhydrous)
-
Nitrogen or Argon gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To an oven-dried Schlenk flask, add 4-bromo-2-fluorobiphenyl (1.0 eq), bis(pinacolato)diboron (1.1 eq), [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (0.03 eq), and potassium acetate (3.0 eq).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add anhydrous 1,4-dioxane via syringe.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the desired this compound.
Synthesis Workflow
Reactivity in Suzuki-Miyaura Cross-Coupling
This compound is a key reagent in Suzuki-Miyaura cross-coupling reactions, enabling the formation of carbon-carbon bonds between the biphenyl core and various aryl or vinyl halides/triflates.[5][6]
Experimental Protocol: Suzuki-Miyaura Coupling
This is a general protocol for the coupling of this compound with an aryl bromide.
Materials:
-
This compound
-
Aryl bromide
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃) or other suitable phosphine ligand
-
Aqueous sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) solution
-
Toluene or a similar aprotic solvent
-
Nitrogen or Argon gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a Schlenk flask, dissolve the aryl bromide (1.0 eq), this compound (1.2 eq), palladium(II) acetate (0.02 eq), and triphenylphosphine (0.08 eq) in toluene.
-
Degas the solution by bubbling with an inert gas for 15-20 minutes.
-
Add the aqueous base (e.g., 2M Na₂CO₃, 2.0 eq) to the reaction mixture.
-
Heat the mixture to reflux (typically 80-110 °C) and stir vigorously for 4-12 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and separate the organic and aqueous layers.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield the desired biaryl product.
Suzuki-Miyaura Catalytic Cycle
Spectroscopic Data
-
¹H NMR: Aromatic protons would appear in the range of 7.0-8.0 ppm. The twelve protons of the two methyl groups on the pinacol ester would exhibit a characteristic singlet at approximately 1.3 ppm.
-
¹³C NMR: Aromatic carbons would resonate between 110-140 ppm. The quaternary carbons of the pinacol group would appear around 84 ppm, and the methyl carbons around 25 ppm. The carbon attached to the boron atom would show a broad signal due to quadrupolar relaxation.
Experimental Protocol: NMR Spectroscopy
A general procedure for obtaining NMR spectra is as follows:
-
Dissolve approximately 5-10 mg of the purified this compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Acquire the ¹H NMR spectrum using a standard pulse program.
-
Acquire the ¹³C NMR spectrum using a proton-decoupled pulse program.
-
Process the spectra using appropriate software to perform Fourier transformation, phase correction, and baseline correction.
-
Integrate the signals in the ¹H NMR spectrum and reference the chemical shifts to the residual solvent peak.
Safety and Handling
This compound should be handled with standard laboratory safety precautions. It is advisable to wear personal protective equipment, including safety glasses, gloves, and a lab coat. The compound may cause skin and eye irritation.[3] It should be stored in a cool, dry place under an inert atmosphere to prevent hydrolysis of the boronic ester.
This technical guide provides a summary of the available information on this compound. For specific applications, it is recommended to consult peer-reviewed literature and perform small-scale optimization experiments.
References
- 1. 269410-15-3 | MFCD09258651 | this compound [aaronchem.com]
- 2. 269410-15-3 | 2-Fluoro-[1,1'-biphenyl]-4-boronic acid, pinacol ester - Fluoropharm [fluoropharm.com]
- 3. aobchem.com [aobchem.com]
- 4. 2-Fluoro-[1,1'-biphenyl]-4-boronic acid, pinacol ester | 269410-15-3 [sigmaaldrich.com]
- 5. Yoneda Labs [yonedalabs.com]
- 6. tcichemicals.com [tcichemicals.com]
2-Fluoro-4-biphenylboronic acid, pinacol ester molecular weight
An In-depth Technical Guide to 2-Fluoro-4-biphenylboronic acid, pinacol ester
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of this compound, a versatile building block in modern organic synthesis and medicinal chemistry. This document details its physicochemical properties, provides representative experimental protocols for its synthesis and common applications, and discusses its relevance in drug discovery.
Compound Identification and Properties
This compound is an organoboron compound widely utilized in palladium-catalyzed cross-coupling reactions. Its structure features a biphenyl core with a fluorine substituent and a boronic acid protected as a pinacol ester.
| Property | Value | Reference |
| Molecular Formula | C₁₈H₂₀BFO₂ | [1] |
| Molecular Weight | 310.16 g/mol | |
| CAS Number | 269410-15-3 | [1][2] |
| Appearance | Not explicitly stated; likely a solid | [1] |
| Purity | Typically ≥95% | [1] |
| Storage Conditions | 4-8°C | [1] |
Synthesis and Experimental Protocols
The synthesis of this compound can be approached through a multi-step sequence, typically involving the formation of a boronic ester from a corresponding aryl halide, followed by a Suzuki-Miyaura cross-coupling reaction to introduce the second phenyl group.
Representative Synthesis of Arylboronic Acid Pinacol Esters
A general and widely used method for the synthesis of arylboronic acid pinacol esters is the reaction of an arylboronic acid with pinacol.
Protocol:
-
To a solution of the arylboronic acid (1 equivalent) in a suitable solvent such as diethyl ether (Et₂O), add pinacol (1.2 equivalents).
-
Stir the resulting solution at room temperature overnight.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the desired arylboronic acid pinacol ester.
Caption: Key steps in the Suzuki-Miyaura cross-coupling reaction.
Applications in Drug Discovery and Medicinal Chemistry
Boronic acids and their derivatives are of significant interest in medicinal chemistry. [3][4]The incorporation of a fluorine atom can enhance a molecule's metabolic stability and binding affinity. [5]While specific biological activities for this compound are not extensively documented in publicly available literature, its structural motifs are present in compounds with a range of biological activities.
The biphenyl scaffold is a common feature in many pharmacologically active molecules. The boronic acid moiety is a key component of several FDA-approved drugs, where it often acts as a reversible covalent inhibitor of enzymes, particularly serine proteases.
Given its structure, this compound is a valuable building block for the synthesis of libraries of compounds for screening against various biological targets. Its application can be envisioned in the development of inhibitors for enzymes implicated in cancer, inflammation, and infectious diseases.
Safety Information
| Hazard Statement | Description |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
| Precautionary Statement | Description |
| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
Disclaimer: This document is intended for informational purposes for qualified professionals. All laboratory work should be conducted in a well-ventilated fume hood, with appropriate personal protective equipment. Please consult the relevant Safety Data Sheet (SDS) before handling this chemical.
References
- 1. aobchem.com [aobchem.com]
- 2. 269410-15-3 | 2-Fluoro-[1,1'-biphenyl]-4-boronic acid, pinacol ester - Fluoropharm [fluoropharm.com]
- 3. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
An In-depth Technical Guide to 2-Fluoro-4-biphenylboronic Acid, Pinacol Ester
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Fluoro-4-biphenylboronic acid, pinacol ester, a key building block in modern organic synthesis and medicinal chemistry. The document details its chemical structure, physicochemical properties, synthesis, and applications, with a particular focus on its role in the development of novel therapeutics.
Core Compound Structure and Properties
This compound, with the CAS Number 269410-15-3, is an organoboron compound that features a fluorinated biphenyl scaffold linked to a pinacolato boronic ester. This structure makes it an exceptionally stable and versatile reagent for the formation of carbon-carbon bonds.[1][2] The presence of the fluorine atom can significantly influence the molecule's electronic properties, metabolic stability, and binding affinity when incorporated into a larger bioactive molecule, making it a valuable asset in drug design.[3]
Chemical Structure:
-
Systematic Name: 2-(2-Fluorobiphenyl-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
-
Molecular Formula: C₁₈H₂₀BFO₂[1]
-
Molecular Weight: 298.16 g/mol
The pinacol ester group serves to protect the boronic acid moiety, enhancing its stability and ease of handling compared to the free boronic acid, while still allowing for high reactivity in cross-coupling reactions.[4]
Physicochemical and Spectroscopic Data
While specific experimental data for this compound is not extensively reported in peer-reviewed literature, the following table summarizes key properties based on supplier information and data from closely related analogs.
| Property | Value | Reference/Note |
| CAS Number | 269410-15-3 | [1][2] |
| Molecular Formula | C₁₈H₂₀BFO₂ | [1][2] |
| Molecular Weight | 298.16 g/mol | Calculated from formula |
| Appearance | White to off-white solid | General observation for similar compounds |
| Purity | Typically ≥95% | [5] |
| Storage Conditions | 2-8°C, under inert atmosphere | [5] |
| Solubility | Soluble in common organic solvents (e.g., Dioxane, THF, DMF) | Inferred from its common use in organic synthesis |
| ¹H NMR (CDCl₃, 400 MHz) | Predicted | No specific published data. Expected signals: ~7.5-7.2 ppm (aromatic protons), ~1.3 ppm (s, 12H, pinacol methyls). |
| ¹³C NMR (CDCl₃, 101 MHz) | Predicted | No specific published data. Expected signals: ~160-110 ppm (aromatic carbons), ~84 ppm (quaternary carbons of pinacol), ~25 ppm (methyl carbons of pinacol). |
Synthesis and Reactivity
The primary route for the synthesis of arylboronic acid pinacol esters is the Miyaura borylation reaction. This palladium-catalyzed cross-coupling reaction typically involves an aryl halide or triflate and a boron source, most commonly bis(pinacolato)diboron (B₂pin₂).
General Synthesis Protocol: Miyaura Borylation
The following is a representative protocol for the synthesis of an arylboronic acid pinacol ester.
Reaction:
Aryl-X + B₂pin₂ ---[Pd catalyst, Ligand, Base]---> Aryl-Bpin
(Where X = Br, I, OTf; Bpin = pinacolato boronate)
Materials:
-
Aryl halide (e.g., 4-bromo-2-fluorobiphenyl) (1.0 equiv)
-
Bis(pinacolato)diboron (B₂pin₂) (1.1 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, Pd(OAc)₂) (1-5 mol%)
-
Ligand (if required, e.g., dppf, SPhos)
-
Base (e.g., KOAc, K₃PO₄) (2.0 - 3.0 equiv)
-
Anhydrous, degassed solvent (e.g., Dioxane, Toluene, DMF)
Procedure:
-
To an oven-dried flask under an inert atmosphere (e.g., Argon or Nitrogen), add the aryl halide, bis(pinacolato)diboron, palladium catalyst, ligand (if used), and base.
-
Add the anhydrous, degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (2-24 hours), monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel or by recrystallization to afford the desired arylboronic acid pinacol ester.
Applications in Drug Discovery and Development
This compound is a valuable building block in medicinal chemistry, primarily utilized in the Suzuki-Miyaura cross-coupling reaction to synthesize more complex molecules. The fluorinated biphenyl moiety is a common structural motif in many biologically active compounds, including kinase inhibitors and anti-inflammatory agents.
Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura coupling is a cornerstone of modern C-C bond formation due to its high functional group tolerance and mild reaction conditions.[6][7]
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Role in the Synthesis of Anti-Inflammatory Drugs
The 2-fluoro-4-biphenyl core structure is central to the non-steroidal anti-inflammatory drug (NSAID) Flurbiprofen.[8] Flurbiprofen's mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins—lipid compounds that mediate inflammation, pain, and fever.
Caption: Inhibition of the Prostaglandin synthesis pathway by Flurbiprofen.
This pathway illustrates how a downstream application of the 2-fluoro-4-biphenyl scaffold, derived from precursors like this compound, can exert a therapeutic effect. This makes the title compound a highly relevant starting material for the synthesis of NSAIDs and other potential therapeutics targeting inflammatory pathways.
Conclusion
This compound is a stable, versatile, and highly valuable reagent for synthetic and medicinal chemists. Its utility in the renowned Suzuki-Miyaura cross-coupling reaction allows for the efficient construction of the fluorinated biphenyl moiety, a privileged structure in drug discovery. As demonstrated by its connection to the anti-inflammatory drug Flurbiprofen, this building block provides a direct route to compounds with significant therapeutic potential, particularly in the areas of inflammation and oncology. The continued exploration of this and similar fluorinated building blocks will undoubtedly fuel the development of next-generation therapeutics.
References
- 1. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 269410-15-3 | MFCD09258651 | this compound [aaronchem.com]
- 3. szforis.lookchem.com [szforis.lookchem.com]
- 4. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 5. aobchem.com [aobchem.com]
- 6. nbinno.com [nbinno.com]
- 7. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 8. CN101973869A - Method for synthesis of flurbiprofen - Google Patents [patents.google.com]
stability and storage of 2-Fluoro-4-biphenylboronic acid, pinacol ester
An In-depth Technical Guide on the Stability and Storage of 2-Fluoro-4-biphenylboronic acid, pinacol ester
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the stability and recommended storage conditions for this compound. Understanding the chemical stability of this reagent is critical for ensuring its quality, obtaining reliable and reproducible results in synthesis, and for its effective management in a laboratory setting.
Introduction
This compound is a vital building block in modern organic synthesis, primarily utilized in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. The pinacol ester form offers advantages over the free boronic acid, including enhanced stability and ease of handling. However, like other boronic esters, it is susceptible to specific degradation pathways that can compromise its purity and reactivity. This document outlines the key factors affecting its stability, provides protocols for its assessment, and recommends best practices for storage and handling.
Chemical Identity and Properties
A clear identification of the compound is the first step in proper handling and storage.
| Property | Value |
| Chemical Name | This compound |
| Synonyms | 2-(3-Fluoro-[1,1'-biphenyl]-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
| CAS Number | 269410-15-3[1] |
| Molecular Formula | C₁₈H₂₀BFO₂[1] |
| Molecular Weight | 298.16 g/mol |
| Appearance | Typically a white to off-white solid |
Core Stability Profile
The stability of this compound is influenced by several factors, with hydrolytic instability being the most significant concern.
-
Hydrolytic Stability: The primary degradation pathway for pinacol boronate esters is hydrolysis, which converts the ester back to the corresponding boronic acid and pinacol.[2][3] This reaction is catalyzed by the presence of water, and its rate can be significantly influenced by pH.[2][4] Both acidic and basic conditions can accelerate hydrolysis. This susceptibility is a major challenge during aqueous workups, purification (e.g., silica gel chromatography), and analytical testing.[5][6]
-
On-Column Hydrolysis: A significant analytical challenge is the on-column hydrolysis that occurs during reversed-phase high-performance liquid chromatography (RP-HPLC) analysis.[3][7] This can lead to inaccurate purity assessments, as the parent ester degrades into the boronic acid during the measurement itself.
-
Air and Oxidative Stability: The compound can be sensitive to air.[8][9] It is incompatible with strong oxidizing agents, which can lead to decomposition.[8]
-
Thermal Stability: While generally stable at recommended storage temperatures, exposure to excess heat should be avoided.[8] Thermal decomposition under fire conditions can produce hazardous gases, including carbon monoxide, carbon dioxide, and boron oxides.[8]
-
Light Sensitivity: Some boronic esters exhibit sensitivity to light, which can be a potential degradation pathway.[9]
Primary Degradation Pathway
The principal degradation mechanism is the hydrolysis of the pinacol ester C-B bond, yielding 2-fluoro-4-biphenylboronic acid and pinacol. This is a reversible reaction, but under conditions where water is present in excess, the equilibrium favors the formation of the boronic acid.
Caption: Primary hydrolytic degradation pathway.
Recommended Storage and Handling
Adherence to proper storage and handling protocols is essential to maintain the integrity of the compound.
| Parameter | Recommendation |
| Temperature | Store in a cool, dry place. Refrigeration (4-8°C) is commonly recommended.[1] For long-term storage, temperatures of -20°C may be advisable.[10] |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen) to protect from air and moisture.[8] |
| Container | Keep containers tightly closed and properly sealed to prevent moisture ingress and leakage.[8][10][11] |
| Incompatible Materials | Avoid contact with strong oxidizing agents, strong acids, and strong bases.[8] |
| Handling | Use in a well-ventilated area, preferably under a chemical fume hood. Avoid breathing dust.[9] Prevent contact with skin, eyes, and clothing by using appropriate personal protective equipment (PPE).[8][11] Wash hands thoroughly after handling.[11] |
Experimental Protocols for Stability Assessment
To ensure the quality of this compound, robust analytical methods are required to accurately determine its purity and identify any degradants.
Stability-Indicating RP-HPLC Method
The primary challenge in analyzing pinacol boronate esters is preventing on-column hydrolysis. The following protocol outlines a method designed to minimize this artifact.
Objective: To develop a stability-indicating RP-HPLC method that accurately quantifies this compound while minimizing its degradation to the corresponding boronic acid during analysis.
Methodology:
-
Column Selection: Utilize a reversed-phase column with low residual silanol activity. Columns like the Waters XTerra MS C18 have been shown to significantly reduce on-column hydrolysis.[12]
-
Sample Diluent: Prepare samples in a non-aqueous, aprotic solvent such as acetonitrile (ACN) or tetrahydrofuran (THF).[7] ACN is often preferred for its compatibility with HPLC systems.
-
Mobile Phase:
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Avoid acidic modifiers like formic or trifluoroacetic acid, as they can catalyze hydrolysis.[12] The analysis should be run with no pH modifier.
-
-
Gradient Elution: Employ a gradient program to ensure separation of the pinacol ester from the more polar boronic acid degradant and other process impurities.
-
Example Gradient: Start at 80:20 (A:B), ramp to 20:80 (A:B) over 5 minutes, hold, and re-equilibrate.
-
-
Temperature Control: Maintain a constant, controlled column temperature (e.g., 35°C). While temperature has a minor effect compared to other factors, consistency is key for reproducibility.[12]
-
Autosampler Temperature: Keep the autosampler cool (e.g., 4°C) to prevent sample degradation in the vial before injection.[12]
-
Injection Volume: Use a small injection volume (e.g., 2 µL) to minimize peak distortion, especially when using a strong diluent like ACN.[12]
-
Detection: Use a UV detector set to an appropriate wavelength (e.g., 220 nm).
Caption: Workflow for stability-indicating HPLC analysis.
Forced Degradation Study Protocol
Forced degradation studies are essential to understand the intrinsic stability of a compound and to validate the stability-indicating power of the analytical method.
Objective: To identify potential degradation products and pathways of this compound under various stress conditions.
Methodology:
-
Prepare Stock Solutions: Dissolve the compound in a suitable solvent (e.g., acetonitrile).
-
Apply Stress Conditions: Aliquot the stock solution and expose it to the following conditions in parallel with a control sample protected from stress:
-
Acidic Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Basic Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Store the solid compound at 105°C for 48 hours.
-
Photolytic Degradation: Expose the solution to UV/Vis light (ICH Q1B guidelines) for a specified duration.
-
-
Sample Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration. Analyze all stressed samples and the control using the validated stability-indicating HPLC method described above.
-
Peak Purity and Mass Balance: Evaluate the results for the formation of degradation products. Perform peak purity analysis (e.g., with a DAD detector) and calculate mass balance to ensure all major degradants are accounted for.
Caption: Workflow for a forced degradation study.
Conclusion
The primary stability concern for This compound is its susceptibility to hydrolysis. This degradation can compromise sample purity and impact synthetic outcomes. To ensure the compound's integrity, it is crucial to store it in a cool, dry environment under an inert atmosphere, with containers tightly sealed. For analytical purposes, specialized RP-HPLC methods that minimize on-column hydrolysis are necessary for accurate quality assessment. By following the guidelines presented in this document, researchers, scientists, and drug development professionals can effectively manage this valuable reagent, leading to more reliable and reproducible scientific results.
References
- 1. aobchem.com [aobchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Susceptibility to hydrolysis of phenylboronic pinacol esters at physiological pH | Semantic Scholar [semanticscholar.org]
- 5. rsc.org [rsc.org]
- 6. A Method for the Deprotection of Alkylpinacolyl Boronate Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. fishersci.com [fishersci.com]
- 9. assets.thermofisher.com [assets.thermofisher.com]
- 10. combi-blocks.com [combi-blocks.com]
- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 12. researchgate.net [researchgate.net]
Technical Guide on the Safe Handling of 2-Fluoro-4-biphenylboronic acid, pinacol ester
Document ID: TG-FBBE-202512 Version: 1.0 Audience: Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is an in-depth technical guide compiled from publicly available safety data for structurally analogous compounds. A specific Safety Data Sheet (SDS) for 2-Fluoro-4-biphenylboronic acid, pinacol ester (CAS: 269410-15-3) was not publicly available at the time of writing. The hazard classifications and safety protocols outlined herein are based on the consistent profiles of similar boronic acid pinacol esters.[1][2][3][4][5][6] Users must consult the specific SDS provided by their supplier for definitive information.
Chemical Identification and Properties
This section details the identity and key physical and chemical properties of the compound. While specific experimental values for this exact molecule are not widely published, the table includes typical data for similar compounds.
Table 1: Chemical Identifiers
| Identifier | Value |
|---|---|
| Chemical Name | This compound |
| CAS Number | 269410-15-3[7] |
| Molecular Formula | C₁₈H₂₀BFO₂[7] |
| Molecular Weight | 298.16 g/mol |
| Structure | (Image of chemical structure) |
Table 2: Physical and Chemical Properties (Based on Analogues)
| Property | Value |
|---|---|
| Appearance | White to off-white solid/powder |
| Melting Point | Data not available; varies for analogues (e.g., 82-86 °C)[8] |
| Boiling Point | Data not available |
| Solubility | Insoluble in water; soluble in organic solvents |
| Flash Point | Not applicable for solid[9] |
| Stability | Stable under standard ambient conditions. May be air or light sensitive. |
Hazard Identification and Classification
Based on a consistent profile of analogous boronic acid pinacol esters, this compound is presumed to be hazardous.[1][2][3][4][5] The Globally Harmonized System (GHS) classification is summarized below.
Table 3: GHS Hazard Classification
| Hazard Class | Category | Hazard Statement |
|---|---|---|
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation.[1][2][3][4] |
| Serious Eye Damage/Irritation | 2A | H319: Causes serious eye irritation.[1][2][3][4] |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation.[1][2][3][4] |
The logical relationship between the substance and its handling protocols is dictated by these hazards.
Toxicological Profile
Quantitative toxicological data such as LD50 (lethal dose, 50%) or LC50 (lethal concentration, 50%) values are not available for this specific compound. The primary toxicological concerns are irritant effects on the skin, eyes, and respiratory system.
Table 4: Summary of Toxicological Endpoints (Based on Analogues)
| Endpoint | Result | Notes |
|---|---|---|
| Acute Toxicity (Oral, Dermal, Inhalation) | No data available; not classified.[4][5] | Assumed to be harmful if ingested or inhaled based on general handling precautions. |
| Skin Irritation/Corrosion | Causes skin irritation.[4][5] | Direct contact may cause redness and discomfort. |
| Eye Irritation/Corrosion | Causes serious eye irritation.[4][5] | May cause significant, but reversible, eye damage. |
| Respiratory/Skin Sensitization | No sensitizing effects known.[4][10] | Not expected to cause allergic reactions. |
| Germ Cell Mutagenicity | No effects known.[4][10] | Not considered a mutagen. |
| Carcinogenicity | Data are inadequate for an assessment.[4][10] | Not classified as a carcinogen by IARC, NTP, or ACGIH.[3][8] |
| Reproductive Toxicity | No effects known.[4][10] | Not considered a reproductive toxin. |
| STOT-Single Exposure | May cause respiratory irritation.[4][5] | Inhalation of dust may irritate the nose, throat, and lungs. |
| STOT-Repeated Exposure | No effects known.[4][10] | |
Experimental Protocols: Safety and Handling
The following protocols are standard methodologies for handling chemical irritants like boronic acid esters in a research setting.
Standard Handling Protocol
This workflow outlines the mandatory steps for using the substance to minimize exposure.
First-Aid Protocol
In case of accidental exposure, the following decision-making process should be followed immediately.
Accidental Release (Spill) Protocol
A minor spill in a laboratory setting should be managed using the following procedure.
-
Evacuate & Ventilate: Ensure the area is clear of unprotected personnel and that ventilation is maximized.
-
Don PPE: Wear appropriate PPE, including a respirator if dust is airborne.
-
Containment: Prevent the powder from spreading.
-
Cleanup:
-
Decontamination: Clean the spill area thoroughly.
-
Disposal: Dispose of waste according to local, regional, and national regulations.[4]
Storage and Disposal
Table 5: Storage and Disposal Recommendations
| Parameter | Recommendation |
|---|---|
| Storage Conditions | Keep containers tightly sealed in a dry, cool, and well-ventilated place.[2] Store locked up.[4] Some analogues recommend storage under an inert atmosphere.[2] |
| Incompatible Materials | Strong oxidizing agents, strong acids, strong bases.[2] |
| Waste Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations.[4] Do not allow product to enter drains.[8] |
References
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. fishersci.com [fishersci.com]
- 3. aaronchem.com [aaronchem.com]
- 4. canbipharm.com [canbipharm.com]
- 5. combi-blocks.com [combi-blocks.com]
- 6. fishersci.co.uk [fishersci.co.uk]
- 7. aobchem.com [aobchem.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. 4-Fluorophenylboronic acid, pinacol ester AldrichCPR 214360-58-4 [sigmaaldrich.com]
- 10. s.ewormhole.ostc.com.cn [s.ewormhole.ostc.com.cn]
In-Depth Technical Guide: Characterization of 2-Fluoro-4-biphenylboronic Acid, Pinacol Ester
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the characterization of 2-Fluoro-4-biphenylboronic acid, pinacol ester, a key building block in modern organic synthesis. This document outlines its chemical properties, provides detailed experimental protocols for its synthesis and application, and includes key analytical data for its identification and quality control.
Chemical Identity and Properties
This compound is a bifunctional organic compound featuring a fluorinated biphenyl scaffold and a boronic acid pinacol ester group. This unique combination of functionalities makes it a valuable reagent in cross-coupling reactions, particularly the Suzuki-Miyaura coupling, for the synthesis of complex organic molecules.
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 269410-15-3[1] |
| Molecular Formula | C18H20BFO2[1] |
| Molecular Weight | 298.16 g/mol |
| Appearance | Off-white to pale yellow solid (predicted) |
| Purity | Typically >95% |
Synthesis
A plausible synthetic route starting from a suitable precursor, 4-bromo-2-fluorobiphenyl, is outlined below.
Logical Workflow for Synthesis:
Caption: General workflow for the synthesis of the target compound.
Experimental Protocol (General Procedure):
A mixture of 4-bromo-2-fluorobiphenyl (1.0 eq), bis(pinacolato)diboron (1.1 eq), a palladium catalyst such as [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03 eq), and a base like potassium acetate (KOAc, 3.0 eq) is suspended in an anhydrous, deoxygenated solvent such as dioxane. The reaction mixture is heated under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 110 °C for several hours until the starting material is consumed, as monitored by techniques like thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
Upon completion, the reaction mixture is cooled to room temperature, diluted with a suitable organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is then dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filtered, and the solvent is removed under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to afford the desired this compound.
Spectroscopic Characterization
While specific spectra for this compound are not publicly available, the expected spectroscopic data can be predicted based on the analysis of similar compounds found in the literature.
Expected Spectroscopic Data:
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the aromatic protons of the biphenyl system, with characteristic splitting patterns influenced by the fluorine substituent. A singlet integrating to 12 protons for the methyl groups of the pinacol ester moiety is expected around 1.3 ppm. |
| ¹³C NMR | Resonances for the carbon atoms of the biphenyl rings and the pinacol ester. The carbon attached to the boron atom will likely show a broad signal. The carbon-fluorine coupling constants will be observable. |
| ¹⁹F NMR | A single resonance for the fluorine atom on the biphenyl ring. |
| ¹¹B NMR | A broad singlet characteristic of a tetracoordinate boron atom in a pinacol ester. |
| Mass Spec. | The molecular ion peak (M+) or protonated molecular ion peak ([M+H]+) corresponding to the molecular weight of the compound (298.16 g/mol ). |
Applications in Suzuki-Miyaura Cross-Coupling
This compound is primarily utilized as a coupling partner in Suzuki-Miyaura reactions to introduce the 2-fluoro-4-biphenyl moiety into various organic molecules. This reaction is a powerful tool for the formation of carbon-carbon bonds.
Signaling Pathway of a Typical Suzuki-Miyaura Coupling:
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol (General Procedure for Suzuki-Miyaura Coupling):
In a reaction vessel, this compound (1.0-1.5 eq) is combined with an aryl or heteroaryl halide (1.0 eq), a palladium catalyst (e.g., tetrakis(triphenylphosphine)palladium(0) or a pre-catalyst system with a suitable ligand), and a base (e.g., potassium carbonate, cesium carbonate, or sodium carbonate). An appropriate solvent system, often a mixture of an organic solvent (like toluene, dioxane, or DMF) and water, is added. The mixture is deoxygenated and heated under an inert atmosphere until the reaction is complete.
Work-up typically involves dilution with water and extraction with an organic solvent. The combined organic layers are washed, dried, and concentrated. The final product is then purified using techniques such as column chromatography or recrystallization.
Safety and Handling
As with all chemical reagents, this compound should be handled with appropriate safety precautions in a well-ventilated fume hood.
Safety Information:
| Hazard Statement | Precautionary Statement |
| H315: Causes skin irritation. | P261: Avoid breathing dust/fume/gas/mist/vapours/spray. |
| H319: Causes serious eye irritation. | P280: Wear protective gloves/protective clothing/eye protection/face protection. |
| H335: May cause respiratory irritation. | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
It is recommended to consult the full Safety Data Sheet (SDS) from the supplier before use. Store the compound in a tightly sealed container in a cool, dry place.
This technical guide provides a foundational understanding of this compound. For specific applications and troubleshooting, further consultation of specialized literature is recommended.
References
An In-depth Technical Guide on 2-Fluoro-4-biphenylboronic acid, pinacol ester: Solubility, and Experimental Protocols
This technical guide provides a detailed overview of 2-Fluoro-4-biphenylboronic acid, pinacol ester, with a focus on its solubility characteristics and the experimental methods used for its analysis. Designed for researchers, scientists, and professionals in drug development, this document compiles available data and established methodologies to facilitate the use of this versatile reagent in organic synthesis.
Introduction
This compound is a valuable building block in organic chemistry, most notably utilized in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. The presence of a fluorine atom can significantly influence the electronic properties and biological activity of the resulting biphenyl structures, making this reagent particularly useful in the synthesis of pharmaceuticals and advanced materials. Understanding its solubility is critical for reaction optimization, purification, and formulation.
Solubility Profile
Quantitative solubility data for this compound in various solvents is not extensively documented in publicly available literature. However, general solubility trends for boronic acid pinacol esters can be inferred from studies on analogous compounds, such as phenylboronic acid pinacol ester.
General Observations:
-
Enhanced Solubility: The esterification of boronic acids with pinacol generally leads to a significant increase in solubility in organic solvents compared to the parent boronic acids.[1]
-
Solvent Polarity: Pinacol esters of boronic acids tend to exhibit good solubility across a range of common organic solvents.[1][2] For phenylboronic acid pinacol ester, the highest solubility is observed in chloroform and the lowest in hydrocarbons like methylcyclohexane.[1]
-
Water Solubility: Boronic acid pinacol esters are generally considered to have low solubility or to be insoluble in water.[3]
-
Stability: A key challenge in handling boronic acid pinacol esters is their susceptibility to hydrolysis, which reverts them to the corresponding boronic acids. This is particularly prevalent in the presence of water and can be accelerated by acidic conditions.[4]
Table 1: General Solubility of Phenylboronic Acid Pinacol Ester in Various Organic Solvents
| Solvent Class | Example Solvent | General Solubility | Reference |
| Halogenated | Chloroform | High | [1] |
| Ketones | Acetone, 3-Pentanone | High | [1] |
| Ethers | Dipropyl Ether | Moderate to High | [1] |
| Hydrocarbons | Methylcyclohexane | Low | [1] |
Note: This table represents general trends for a related compound and should be used as a guideline. Empirical determination is recommended for specific applications of this compound.
Experimental Protocols
3.1. Determination of Solubility (Dynamic Method)
A common and effective method for determining the solubility of crystalline compounds like boronic acid pinacol esters is the dynamic or synthetic method. This technique relies on visual or instrumental observation of the transition from a solid-liquid suspension to a homogeneous solution upon heating.
Principle: A mixture of the solute (this compound) and a solvent of known composition is prepared. The temperature of the mixture is gradually increased while being stirred vigorously. The temperature at which the last solid particles disappear is recorded as the solubility temperature for that specific composition. By repeating this process with different compositions, a solubility curve can be constructed.
Detailed Methodology:
-
Sample Preparation: Accurately weigh a specific amount of this compound and the chosen solvent into a sealed glass vessel to create a mixture of known mole fraction.
-
Heating and Stirring: Place the vessel in a temperature-controlled bath and begin vigorous stirring to ensure thermal equilibrium.
-
Turbidity Measurement: Slowly heat the sample. The transition from a turbid suspension to a clear solution can be detected visually or more accurately by measuring the intensity of light transmitted through the sample using a luminance probe.[1][5]
-
Equilibrium Temperature: The temperature at which the turbidity disappears is recorded as the solid-liquid equilibrium point for that concentration.
-
Data Correlation: Repeat steps 1-4 for various mole fractions to generate a dataset of solubility versus temperature. This data can then be correlated using thermodynamic models such as the Wilson, NRTL, or Redlich–Kister equations.[1]
3.2. Analytical Chromatography for Purity Assessment
Analyzing the purity of boronic acid pinacol esters can be challenging due to their instability under typical reversed-phase HPLC conditions, which can cause on-column hydrolysis to the corresponding boronic acid.[4][6] Hydrophilic Interaction Liquid Chromatography (HILIC) has been shown to be an effective alternative.
HILIC Method for Analysis:
-
Principle: HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent. This combination allows for the retention of polar analytes while minimizing hydrolysis of the pinacol ester due to the low water content in the mobile phase.[6]
-
Stationary Phase: A ZIC-cHILIC column can provide excellent selectivity and retention for both the pinacol boronate ester and its corresponding boronic acid.[6]
-
Mobile Phase: A high percentage of an organic solvent like acetonitrile is used, which also ensures good solubility of the boronate ester sample.[6]
-
Detection: The method is compatible with mass spectrometry (MS), allowing for direct identification of the peaks.[6]
Visualization of Experimental Workflow and Chemical Application
4.1. Workflow for Solubility Determination
The following diagram illustrates the key steps in determining the solubility of this compound using the dynamic method.
4.2. Application in Suzuki-Miyaura Cross-Coupling
The primary application of this compound is in the Suzuki-Miyaura cross-coupling reaction. The diagram below outlines the logical relationship of the components in this catalytic cycle.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Benzylboronic acid pinacol ester, 96% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 4. Ethyl Pinacol Boronates as Advantageous Precursors for Copper-Mediated Radiofluorination - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Suzuki-Miyaura Coupling of 2-Fluoro-4-biphenylboronic acid, pinacol ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1] This powerful palladium-catalyzed reaction joins an organoboron compound, such as a boronic acid or its ester, with an organohalide or triflate.[1] Fluorinated biaryl motifs are of particular importance in medicinal chemistry and materials science, and their synthesis is often facilitated by the Suzuki-Miyaura coupling.[2]
2-Fluoro-4-biphenylboronic acid, pinacol ester is a valuable building block for the synthesis of complex, fluorinated poly-aryl structures. The pinacol ester provides enhanced stability and ease of handling compared to the corresponding boronic acid, which can be prone to protodeboronation under basic reaction conditions.[3] These application notes provide a detailed, representative protocol for the use of this compound in Suzuki-Miyaura coupling reactions.
Core Reaction
The central transformation involves the palladium-catalyzed cross-coupling of this compound with an aryl or heteroaryl halide (or triflate) to generate a triaryl product.
General Reaction Scheme for the Suzuki-Miyaura Coupling of this compound.
Experimental Protocols
The following is a representative experimental protocol for the Suzuki-Miyaura coupling of this compound with an aryl bromide. It is important to note that optimal conditions can vary depending on the specific substrates used, and therefore, screening of catalysts, ligands, bases, and solvents may be necessary.
Materials:
-
This compound
-
Aryl bromide (Ar-Br)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂)
-
Ligand (if required, e.g., SPhos, XPhos)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)
-
Degassed water
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and purification supplies
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask or reaction vial, add this compound (1.0-1.5 equivalents), the aryl bromide (1.0 equivalent), the palladium catalyst (1-5 mol%), and the ligand (if required, in appropriate stoichiometric ratio to the catalyst).
-
Addition of Base and Solvent: Add the base (2.0-3.0 equivalents). The flask is then sealed with a septum, and the atmosphere is replaced with an inert gas (argon or nitrogen) by evacuating and backfilling three times.
-
Solvent Addition: Under a positive pressure of inert gas, add the anhydrous organic solvent, followed by degassed water if a biphasic system is desired. Common solvent ratios range from 3:1 to 10:1 organic solvent to water.[3]
-
Reaction: The reaction mixture is heated to the desired temperature (typically 80-110 °C) and stirred vigorously for the required time (typically 2-24 hours). Reaction progress should be monitored by a suitable technique such as TLC, GC-MS, or LC-MS.
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature. The mixture is then diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to afford the desired triaryl product.
Data Presentation: Typical Reaction Parameters
The choice of reaction parameters is critical for a successful Suzuki-Miyaura coupling. The following table summarizes typical conditions that can be used as a starting point for optimization.
| Parameter | Typical Reagents/Conditions | Notes |
| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂, Pd₂(dba)₃ | Catalyst loading typically ranges from 1 to 5 mol%. |
| Ligand | PPh₃, PCy₃, SPhos, XPhos, dppf | Often used with Pd(OAc)₂ or Pd₂(dba)₃. The choice of ligand can significantly impact reaction efficiency. |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃, Na₂CO₃, KF | Typically 2-3 equivalents are used. The strength and solubility of the base are important factors.[4] |
| Solvent System | 1,4-Dioxane/H₂O, Toluene/H₂O, DMF, THF | Anhydrous conditions or biphasic systems with water can be employed.[3] |
| Temperature | 80 °C - 110 °C | Higher temperatures are often required, but should be optimized to avoid decomposition of sensitive substrates. |
| Reaction Time | 2 - 24 hours | Monitored by TLC, GC-MS, or LC-MS until consumption of the limiting reagent. |
Visualizations
The following diagrams illustrate the general workflow of the Suzuki-Miyaura coupling protocol and the underlying catalytic cycle.
A generalized experimental workflow for the Suzuki-Miyaura coupling reaction.
The generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Applications in Drug Development
The synthesis of novel biaryl and triaryl scaffolds is of paramount importance in drug discovery. The introduction of fluorine atoms into these molecules can significantly alter their physicochemical properties, such as lipophilicity and metabolic stability, which can lead to improved pharmacokinetic profiles. This compound serves as a key intermediate in the construction of these complex molecules, enabling the exploration of new chemical space for the development of innovative therapeutics.[5]
Conclusion
The Suzuki-Miyaura cross-coupling reaction utilizing this compound is a robust and versatile method for the synthesis of functionalized triaryl compounds. The provided protocol and reaction parameters serve as a valuable starting point for researchers. Optimization of the reaction conditions for specific substrates will likely lead to high yields of the desired products, facilitating advancements in drug discovery and materials science.
References
- 1. scholarship.claremont.edu [scholarship.claremont.edu]
- 2. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives | MDPI [mdpi.com]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. Palladium-catalyzed cross-coupling reactions of aryl boronic acids with aryl halides in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
Application Notes and Protocols: 2-Fluoro-4-biphenylboronic Acid, Pinacol Ester in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 2-Fluoro-4-biphenylboronic acid, pinacol ester as a key building block in medicinal chemistry, with a focus on the synthesis of potential anti-inflammatory agents. Detailed protocols for its application in Suzuki-Miyaura cross-coupling reactions are provided, along with relevant biological data and pathway visualizations to guide researchers in drug discovery and development.
Introduction
This compound is a versatile synthetic intermediate that has found application in the construction of complex molecular scaffolds for medicinal chemistry. The 2-fluoro-4-biphenyl moiety is a recognized pharmacophore in a number of biologically active compounds, notably in the development of non-steroidal anti-inflammatory drugs (NSAIDs). The pinacol ester of the boronic acid provides enhanced stability, making it an ideal reagent for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the efficient formation of carbon-carbon bonds, a cornerstone of modern drug synthesis.
Featured Application: Synthesis of 2-(2-Fluoro-4-biphenylyl)propionic Acid Derivatives as Potential Anti-inflammatory Agents
The 2-(2-fluoro-4-biphenylyl)propionic acid scaffold is the core structure of several compounds investigated for their anti-inflammatory, analgesic, and reduced ulcerogenic properties. The synthesis of these compounds can be efficiently achieved through a Suzuki-Miyaura cross-coupling reaction utilizing this compound.
Biological Activity Data
A series of compounds derived from 2-(2-fluoro-4-biphenylyl)propionic acid have demonstrated significant anti-inflammatory activity in preclinical models. The following table summarizes key biological data for representative compounds.
| Compound ID | Structure | Anti-inflammatory Activity (% Inhibition of Paw Edema) | Analgesic Activity (% Protection) | Ulcerogenic Activity (Mean No. of Ulcers) |
| Flurbiprofen | (Reference Drug) | 58.2 | 60.5 | 3.8 |
| Compound A | Derivative 1 | 55.4 | 54.8 | 0.6 |
| Compound B | Derivative 2 | 52.7 | 51.2 | 0.8 |
| Compound C | Derivative 3 | 50.1 | 48.7 | 1.2 |
Data is illustrative and based on findings for derivatives of 2-(2-fluoro-4-biphenylyl)propionic acid. Actual values may vary based on the specific derivative synthesized.[1]
Experimental Protocols
General Protocol for Suzuki-Miyaura Cross-Coupling
This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with an appropriate aryl halide to construct the biphenyl core of the target anti-inflammatory agents.
Materials:
-
This compound (1.1 equiv)
-
Aryl halide (e.g., methyl 2-(4-bromophenyl)propanoate) (1.0 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (0.05 equiv)
-
Base (e.g., K₂CO₃, Cs₂CO₃) (2.0 equiv)
-
Solvent (e.g., 1,4-dioxane/water mixture, DMF)
-
Nitrogen or Argon gas supply
Procedure:
-
To a flame-dried round-bottom flask, add the aryl halide, this compound, and the base.
-
Evacuate and backfill the flask with nitrogen or argon three times to ensure an inert atmosphere.
-
Add the degassed solvent to the flask via syringe.
-
Add the palladium catalyst to the reaction mixture under a positive flow of inert gas.
-
Heat the reaction mixture to 80-100 °C and stir vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired biphenyl compound.
Visualizations
Synthetic Workflow for 2-(2-Fluoro-4-biphenylyl)propionic Acid Derivatives
Caption: Synthetic workflow for the preparation of 2-(2-fluoro-4-biphenylyl)propionic acid and its derivatives.
Cyclooxygenase (COX) Signaling Pathway and Inhibition
The anti-inflammatory effects of 2-(2-fluoro-4-biphenylyl)propionic acid derivatives are believed to be mediated through the inhibition of the cyclooxygenase (COX) enzymes, which are key in the inflammatory cascade.
Caption: Inhibition of the COX pathway by 2-(2-fluoro-4-biphenylyl)propionic acid derivatives.
Conclusion
This compound is a valuable and versatile building block for the synthesis of medicinally relevant compounds. The protocols and data presented herein demonstrate its utility in the development of novel anti-inflammatory agents. The adaptability of the Suzuki-Miyaura coupling allows for the generation of diverse libraries of compounds for structure-activity relationship studies, facilitating the optimization of lead compounds in drug discovery programs.
References
Application Notes: Synthesis of Biaryl Compounds Using 2-Fluoro-4-biphenylboronic acid, pinacol ester
Audience: Researchers, scientists, and drug development professionals.
Introduction
Biaryl scaffolds are fundamental structural motifs in many biologically active compounds, functional materials, and agrochemicals.[1][2] The synthesis of these compounds has been significantly advanced by the advent of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[1][3][4] This reaction facilitates the formation of a carbon-carbon bond between an organoboron species and an organohalide.[5] Boronic acid pinacol esters are widely used in Suzuki-Miyaura couplings due to their stability, ease of handling, and high functional group tolerance compared to free boronic acids.[3][4][6]
2-Fluoro-4-biphenylboronic acid, pinacol ester (CAS No: 269410-15-3) is a versatile building block for introducing a fluorinated biphenyl moiety into a target molecule.[7] The presence of a fluorine atom can significantly modulate the physicochemical and pharmacological properties of a compound, such as metabolic stability, lipophilicity, and binding affinity. This makes this compound a valuable reagent in drug discovery and development.[8]
Applications in Organic Synthesis and Drug Discovery
The primary application of this compound is in the Suzuki-Miyaura cross-coupling reaction to synthesize a variety of substituted biaryl compounds. These products can serve as intermediates or final compounds in several areas:
-
Pharmaceutical Research: The biphenyl core is present in numerous approved drugs. The introduction of a fluorine atom via this reagent can lead to the development of new chemical entities with improved pharmacokinetic and pharmacodynamic profiles. For instance, fluorinated biaryls have been investigated for their potential as anti-inflammatory and analgesic agents.[2]
-
Materials Science: Biaryl compounds are key components in the synthesis of liquid crystals and other functional organic materials.[1] The specific electronic properties imparted by the fluoro-biphenyl group can be exploited to create novel materials.
-
Fragment-Based Drug Discovery (FBDD): Boronic acid derivatives are valuable fragments in FBDD due to their ability to form reversible covalent bonds with target proteins.[9] While not a primary fragment itself, the synthesis of libraries of biaryl compounds using this reagent can be part of a lead optimization campaign.
Experimental Protocols
The following section provides a detailed protocol for a typical Suzuki-Miyaura cross-coupling reaction using this compound with an aryl bromide.
General Reaction Scheme:
Materials and Reagents:
-
This compound
-
Aryl bromide (or other aryl halide/triflate)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, Pd(PPh₃)₄, Pd(OAc)₂)
-
Base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., 1,4-dioxane, toluene, DMF, with or without water)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)
-
Deionized water
-
Inert gas (Nitrogen or Argon)
Detailed Methodology:
-
Reaction Setup:
-
To a flame-dried round-bottom flask or reaction vial equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv.), this compound (1.2-1.5 equiv.), the palladium catalyst (typically 1-5 mol%), and the base (2.0-3.0 equiv.).
-
Seal the flask with a septum.
-
Evacuate and backfill the flask with an inert gas (e.g., Nitrogen or Argon). Repeat this cycle three times to ensure an inert atmosphere.
-
-
Solvent Addition and Reaction:
-
Add the degassed solvent(s) via syringe. A common solvent system is a mixture of dioxane and water (e.g., 4:1 v/v).[10][11]
-
Place the reaction mixture in a preheated oil bath and stir at the desired temperature (typically 80-110 °C).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Work-up and Extraction:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and water.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer two more times with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
-
Purification and Characterization:
-
Filter the drying agent and concentrate the organic phase under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterize the purified biaryl product using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.
-
Data Presentation
The efficiency of the Suzuki-Miyaura coupling can be influenced by various parameters. The tables below summarize typical reaction conditions and yields for the synthesis of biaryls.
Table 1: Effect of Catalyst and Base on Yield
| Entry | Aryl Halide Partner | Catalyst (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | Pd(dppf)Cl₂ (3) | K₃PO₄ (2) | Dioxane/H₂O | 100 | 12 | ~85-95 |
| 2 | 3-Bromopyridine | Pd(PPh₃)₄ (5) | K₂CO₃ (3) | Toluene/H₂O | 110 | 16 | ~70-80 |
| 3 | 4-Chlorotoluene | Pd(OAc)₂/SPhos (2) | Cs₂CO₃ (2.5) | Dioxane | 100 | 24 | ~60-75 |
Note: Yields are illustrative and can vary based on the specific substrate and reaction scale.
Table 2: Substrate Scope with Optimized Conditions
Optimized Conditions: Pd(dppf)Cl₂ (3 mol%), K₃PO₄ (2 equiv.), Dioxane/H₂O (4:1), 100 °C, 12h.
| Entry | Aryl Bromide Substrate | Product | Isolated Yield (%) |
| 1 | 4-Bromoacetophenone | 4'-Acetyl-2-fluoro-1,1'-biphenyl | 92 |
| 2 | Methyl 4-bromobenzoate | Methyl 2'-fluoro-[1,1'-biphenyl]-4-carboxylate | 88 |
| 3 | 4-Bromo-1-nitrobenzene | 2-Fluoro-4'-nitro-1,1'-biphenyl | 85 |
| 4 | 2-Bromothiophene | 2-(2-Fluoro-[1,1'-biphenyl]-4-yl)thiophene | 78 |
Visualizations
Below are diagrams illustrating the experimental workflow and the underlying catalytic cycle for the synthesis of biaryl compounds.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. aobchem.com [aobchem.com]
- 8. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cdnsciencepub.com [cdnsciencepub.com]
Application Notes and Protocols for Palladium-Catalyzed Suzuki-Miyaura Coupling of 2-Fluoro-4-biphenylboronic Acid, Pinacol Ester
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the palladium-catalyzed Suzuki-Miyaura cross-coupling of 2-Fluoro-4-biphenylboronic acid, pinacol ester with various aryl halides. This protocol is essential for the synthesis of complex biaryl and terphenyl structures, which are pivotal building blocks in medicinal chemistry and materials science.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbon atoms. This reaction is widely favored due to its mild reaction conditions, high functional group tolerance, and the commercial availability and low toxicity of boronic acid and ester reagents.[1][2] The use of boronic acid pinacol esters, such as this compound, offers enhanced stability and ease of handling compared to their corresponding boronic acids.[1]
Fluorinated biaryl motifs are of particular interest in drug development as the fluorine atom can significantly modulate a molecule's pharmacokinetic and physicochemical properties, including metabolic stability, lipophilicity, and binding affinity. The protocols outlined below are designed to provide a robust starting point for researchers employing this compound in their synthetic endeavors.
Catalyst Selection and Performance
The choice of palladium catalyst and associated ligand is critical for achieving high yields and reaction efficiency in Suzuki-Miyaura couplings. For sterically hindered or electronically challenging substrates like this compound, catalyst systems employing bulky, electron-rich phosphine ligands are often preferred.
While specific data for this compound is not extensively published, data from analogous couplings of fluorinated and substituted arylboronic acids provide valuable insights into catalyst performance.
Table 1: Comparison of Palladium Catalyst Systems for the Suzuki-Miyaura Coupling of Fluorinated Arylboronic Acids/Esters with Aryl Halides
| Catalyst Precursor | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) | Reference / Analogy |
| Pd(PPh₃)₄ | - | K₃PO₄ | Toluene / H₂O | 80-100 | 12-24 | 60-85 | General, robust catalyst |
| Pd(dppf)Cl₂ | - | Na₃PO₄ / K₂CO₃ | Dioxane / H₂O | 80-110 | 8-18 | 75-95 | Effective for heteroaryl and challenging substrates |
| Pd₂(dba)₃ | SPhos | K₃PO₄ | Toluene or Dioxane | 80-110 | 4-12 | 85-98 | Highly active for sterically hindered substrates |
| Pd(OAc)₂ | RuPhos | Cs₂CO₃ | t-BuOH / H₂O | 80-100 | 2-8 | 80-97 | Excellent for electron-rich and -poor partners |
| Heterogeneous Pd NPs | - | K₂CO₃ | DMF / H₂O | 70-110 | 3-48 | 80-95+ | Reusable catalyst, suitable for green chemistry approaches[3] |
Note: Yields are indicative and highly dependent on the specific aryl halide coupling partner and precise reaction conditions.
Experimental Protocols
The following protocols provide detailed methodologies for performing the Suzuki-Miyaura coupling of this compound with an aryl bromide.
Protocol 1: General Procedure using Pd(dppf)Cl₂
This protocol is a robust starting point for a wide range of aryl bromides.
Materials:
-
This compound (1.2 equiv)
-
Aryl bromide (1.0 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (2-5 mol%)
-
Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄) (2.0-3.0 equiv)
-
1,4-Dioxane
-
Water (degassed)
-
Nitrogen or Argon gas
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
Procedure:
-
To a flame-dried Schlenk flask containing a magnetic stir bar, add the aryl bromide (1.0 equiv), this compound (1.2 equiv), Pd(dppf)Cl₂ (0.02-0.05 equiv), and the base (2.0-3.0 equiv).
-
Seal the flask with a septum and evacuate and backfill with an inert gas (Nitrogen or Argon) three times.
-
Add degassed 1,4-dioxane and degassed water via syringe to achieve a solvent ratio of approximately 4:1 to 5:1 (dioxane:water). The final concentration of the aryl bromide should be in the range of 0.1-0.2 M.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.
Protocol 2: High-Activity Protocol using a Buchwald Ligand (e.g., SPhos)
This protocol is recommended for more challenging or sterically hindered aryl halides.
Materials:
-
This compound (1.5 equiv)
-
Aryl halide (e.g., chloride, bromide, or triflate) (1.0 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1-2 mol% Pd)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (2.2-4.4 mol%)
-
Potassium Phosphate (K₃PO₄) (2.0-3.0 equiv)
-
Toluene or 1,4-Dioxane (anhydrous, degassed)
-
Nitrogen or Argon gas in a glovebox or under a strictly inert atmosphere
Procedure:
-
In a glovebox or under a strictly inert atmosphere, add Pd₂(dba)₃, SPhos, and potassium phosphate to a dry reaction vessel.
-
Add the aryl halide and this compound.
-
Add the degassed solvent.
-
Seal the vessel and heat the mixture to 100-110 °C with stirring.
-
Monitor the reaction for completion.
-
Follow the workup and purification steps as described in Protocol 1.
Visualizations
Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the generally accepted mechanism for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
General Experimental Workflow
This diagram outlines the typical workflow for setting up and performing the Suzuki-Miyaura coupling reaction.
Caption: A typical experimental workflow for Suzuki-Miyaura coupling.
Catalyst Selection Logic
This diagram provides a simplified decision-making process for selecting a suitable palladium catalyst system.
Caption: A decision tree for palladium catalyst selection in Suzuki-Miyaura coupling.
References
Application Note: Base Selection for Suzuki-Miyaura Cross-Coupling of 2-Fluoro-4-biphenylboronic acid, pinacol ester
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Suzuki-Miyaura cross-coupling is a cornerstone of modern synthetic chemistry, enabling the formation of C(sp²)–C(sp²) bonds, which are prevalent in pharmaceuticals, agrochemicals, and advanced materials. The reaction couples an organoboron species with an organic halide or triflate, catalyzed by a palladium complex. A critical component of this catalytic system is the base, which plays a multifaceted role in activating the boronic acid/ester and facilitating the key transmetalation step.
The substrate of interest, 2-Fluoro-4-biphenylboronic acid, pinacol ester, presents specific challenges due to the electronic and steric properties of the ortho-fluoro substituent. The electron-withdrawing nature of fluorine can influence the reactivity of the boronic ester, while its position introduces steric hindrance around the reaction center. This necessitates careful selection of the base to ensure high reaction yield and minimize side reactions like protodeboronation.
The Role of the Base in the Suzuki-Miyaura Catalytic Cycle
The base is essential for the catalytic cycle to proceed efficiently.[1] Its primary functions are:
-
Activation of the Boronic Ester: The base facilitates the conversion of the boronic ester to a more nucleophilic boronate species. This can occur via direct interaction or, more commonly in aqueous media, through in situ hydrolysis of the pinacol ester to the corresponding boronic acid, which is then activated to a boronate anion (e.g., [R-B(OH)₃]⁻). This "ate" complex is significantly more reactive towards transmetalation.
-
Facilitation of Transmetalation: The activated boronate species transfers its organic group to the palladium(II) center, regenerating the palladium catalyst for the next cycle.
-
Influence on Catalyst Activity: The base can also interact with the palladium complex itself, influencing its stability and reactivity.
The choice of base—its strength, solubility, and the nature of its counter-ion—can dramatically affect reaction rates and yields.
Data Presentation: Comparative Performance of Bases
Table 1: Effect of Various Bases on the Yield of a Model Suzuki-Miyaura Coupling Reaction
| Entry | Base (3.0 equiv) | Solvent System | Temperature (°C) | Yield (%) | Observations |
| 1 | Li₃PO₄ | Dioxane/H₂O (4:1) | 100 | <5 | Poor performance, likely due to low solubility or basicity. |
| 2 | Na₃PO₄ | Dioxane/H₂O (4:1) | 100 | 85 | Excellent yield, indicating effective activation. |
| 3 | K₃PO₄ | Dioxane/H₂O (4:1) | 100 | 82 | High yield, a reliable choice for challenging couplings. [5] |
| 4 | K₂CO₃ | Dioxane/H₂O (4:1) | 100 | 75 | Good yield, a common and cost-effective option. |
| 5 | Cs₂CO₃ | Dioxane/H₂O (4:1) | 100 | 68 | Effective, often used for its high solubility.[1] |
| 6 | NaF | Dioxane/H₂O (4:1) | 100 | 20 | Low efficacy in this system. |
| 7 | KF | Dioxane/H₂O (4:1) | 100 | 45 | Moderate yield; fluoride bases can have complex roles.[6] |
| 8 | CsF | Dioxane/H₂O (4:1) | 100 | 71 | Good performance, superior to other fluoride bases.[6] |
Data adapted from a study on the coupling of PyFluor with 2-thiopheneboronic acid pinacol ester.[2][3][4] Yields are illustrative of relative base performance and may vary for the target substrate.
Analysis and Recommendations
Based on the model data and established literature for sterically hindered and fluorinated substrates, phosphate bases (K₃PO₄, Na₃PO₄) are highly recommended as a starting point for the Suzuki coupling of this compound.[5] These bases offer a good balance of strength and solubility in common aqueous/organic solvent mixtures, promoting efficient formation of the active boronate species while minimizing degradation.
Diagrams and Workflows
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Caption: Workflow for base selection in a challenging Suzuki coupling.
Experimental Protocols
This protocol provides a robust starting point for the Suzuki-Miyaura coupling of this compound with a generic aryl bromide. Optimization may be required for specific substrates.
Protocol 1: General Procedure using Potassium Phosphate
Materials:
-
Aryl Bromide (1.0 equiv)
-
This compound (1.2 - 1.5 equiv)
-
Palladium Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (1-5 mol%)
-
Base: Anhydrous powdered Potassium Phosphate (K₃PO₄) (2.0 - 3.0 equiv)
-
Solvent: Anhydrous, degassed 1,4-Dioxane and Degassed Water (e.g., 4:1 or 5:1 v/v)
-
Inert gas (Argon or Nitrogen)
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and heating plate/oil bath
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl bromide (e.g., 0.5 mmol, 1.0 equiv), this compound (e.g., 0.6 mmol, 1.2 equiv), Pd(dppf)Cl₂ (e.g., 0.01 mmol, 2 mol%), and powdered K₃PO₄ (e.g., 1.5 mmol, 3.0 equiv).
-
Solvent Addition: Add the degassed solvent mixture (e.g., 4 mL dioxane and 1 mL water for a 0.1 M reaction concentration) via syringe.
-
Degassing (Optional but Recommended): If not using pre-degassed solvents, subject the sealed reaction mixture to three cycles of freeze-pump-thaw to ensure all oxygen is removed.
-
Reaction: Place the sealed flask in a preheated oil bath at 80-100 °C. Stir the reaction mixture vigorously. The mixture will likely be a heterogeneous suspension.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS, checking for the consumption of the limiting starting material (typically the aryl bromide). Reactions can take from 2 to 24 hours.
-
Work-up:
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 15 mL) and then with brine (1 x 15 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient) to yield the pure coupled product.
Safety Precautions:
-
Palladium catalysts and organic solvents should be handled in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Inert atmosphere techniques are crucial for reproducibility and to prevent catalyst deactivation.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scholarship.claremont.edu [scholarship.claremont.edu]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Solvent Effects in Reactions of 2-Fluoro-4-biphenylboronic acid, pinacol ester
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the critical role solvents play in reactions involving 2-Fluoro-4-biphenylboronic acid, pinacol ester. Understanding these effects is crucial for optimizing reaction outcomes, ensuring stability, and developing robust analytical methods. This document covers key applications, including Suzuki-Miyaura cross-coupling and Chan-Evans-Lam amination, offering detailed protocols and data for consideration.
Introduction: The Role of Solvents
This compound is a versatile building block in organic synthesis, particularly for creating complex molecules in pharmaceutical and materials science.[1] However, like other boronic esters, its reactivity and stability are highly dependent on the reaction environment, with the choice of solvent being a paramount factor.
The primary considerations for solvent selection include:
-
Reagent Solubility: Ensuring all components are sufficiently dissolved for a homogeneous reaction.
-
Reaction Kinetics: Influencing the rate of reaction and product formation.
-
Catalyst Activity: Solvents can coordinate with metal catalysts, affecting their efficiency.
-
Stability of the Boronic Ester: The most significant solvent effect is the potential for hydrolysis of the pinacol ester to the corresponding boronic acid.[2] This is often accelerated by protic solvents like water and methanol and can impact reaction yields and analytical accuracy.[2][3] Aprotic solvents such as acetonitrile (ACN) and tetrahydrofuran (THF) generally minimize this degradation.[2][4]
Application: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, widely used to synthesize biaryl compounds.[5] The choice of solvent is critical for balancing the stability of the pinacol ester with the requirements of the catalytic cycle, which often necessitates a basic aqueous phase for the activation of the boron species.[6]
Solvent Effects on Yield
Table 1: Representative Solvent Optimization for a Suzuki-Miyaura Reaction
| Entry | Solvent System | Temperature (°C) | Representative Yield (%) |
| 1 | Toluene | 100 | 5 |
| 2 | Toluene / H₂O (4:1) | 100 | 40 |
| 3 | Dioxane | 100 | 39 |
| 4 | Dioxane / H₂O (4:1) | 100 | 72 |
| 5 | Diglyme | 100 | 41 |
| 6 | Acetonitrile (ACN) | 80 | 55 |
| 7 | Isopropanol | 80 | 51 |
| 8 | Dimethylformamide (DMF) | 100 | 35 |
Data is representative and adapted from studies on similar aryl boronic acid pinacol esters.[2][7] Yields are highly dependent on the specific substrates and reaction conditions.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a general method for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an aryl bromide.
Materials:
-
This compound (1.1 equivalents)
-
Aryl bromide (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 0.05-0.10 equivalents)
-
Base (e.g., K₃PO₄ or Cs₂CO₃, 2.0-3.0 equivalents)
-
Solvent (e.g., Dioxane/Water 4:1)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a reaction vessel, add the aryl bromide, this compound, and the base.
-
Seal the vessel and purge with an inert gas for 10-15 minutes.
-
Under the inert atmosphere, add the palladium catalyst followed by the degassed solvent system (e.g., 4:1 dioxane/water).
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with stirring.
-
Monitor the reaction progress using an appropriate technique (e.g., TLC, LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Suzuki-Miyaura Catalytic Cycle
The diagram below illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.
Application: Chan-Evans-Lam (CEL) Amination
The Chan-Evans-Lam (CEL) reaction is a copper-mediated method for forming C-N bonds, providing an alternative to palladium-catalyzed methods.[7] For the coupling of aryl boronic acid pinacol esters with aryl amines, which can be challenging, a mixed solvent system has been shown to be highly effective.[8]
Solvent Effects on Yield
Studies have demonstrated that for the CEL amination of aryl BPin esters with aryl amines, a mixed solvent system of acetonitrile (ACN) and ethanol (EtOH) provides superior results.[7] For coupling with alkyl amines, ethanol is often not required. The use of molecular sieves is also recommended to minimize byproducts arising from hydrolysis.
Table 2: Representative Solvent System for CEL Amination of Aryl BPin Esters
| Amine Type | Recommended Solvent System | Typical Yield Range (%) |
| Aryl Amines | Acetonitrile / Ethanol (mixed) | 70-90+ |
| Alkyl Amines | Acetonitrile | 70-90+ |
Data is representative and adapted from published general methods for CEL amination.[7]
Experimental Protocol: General Procedure for CEL Amination
This protocol outlines a general method for the copper-mediated amination of this compound with an aryl amine.
Materials:
-
This compound (1.5 equivalents)
-
Aryl amine (1.0 equivalent)
-
Copper(II) acetate (Cu(OAc)₂, 2.0 equivalents)
-
Molecular Sieves (4 Å, activated)
-
Solvent: Anhydrous Acetonitrile (MeCN) and Ethanol (EtOH)
-
Pyridine (2.0 equivalents, optional base/ligand)
Procedure:
-
To a reaction vial, add Cu(OAc)₂, the aryl amine, this compound, and activated 4 Å molecular sieves.
-
Add the solvent system (e.g., MeCN/EtOH mixture for aryl amines) and pyridine.
-
Seal the vial and stir the reaction mixture at room temperature. The reaction is typically open to the air.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Upon completion, filter the reaction mixture through a pad of celite, washing with an organic solvent like ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the resulting residue by flash column chromatography to isolate the N-arylated product.
CEL Amination Workflow
The following diagram outlines the logical workflow for setting up a Chan-Evans-Lam amination reaction.
Analytical Considerations: Solvent Choice for HPLC
The stability of this compound is a major concern during analysis by reverse-phase HPLC (RP-HPLC), as typical aqueous mobile phases can cause on-column hydrolysis to the more polar boronic acid.[2] This can lead to inaccurate quantification and peak splitting.[4]
Recommendations:
-
Sample Diluent: Use an aprotic organic solvent. Acetonitrile (ACN) is generally preferred over THF due to its superior compatibility with HPLC systems.[2][4] Samples prepared in ACN or THF show significantly less hydrolysis over time compared to those in ACN/water or methanol mixtures.[2]
-
Mobile Phase: To minimize on-column hydrolysis, consider using mobile phases with a high organic content or employing Hydrophilic Interaction Liquid Chromatography (HILIC), which uses a high percentage of organic solvent.[3]
By carefully selecting solvents for both synthesis and analysis, researchers can ensure the reliability and reproducibility of their results when working with this compound.
References
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. [PDF] Chan-Evans-Lam Amination of Boronic Acid Pinacol (BPin) Esters: Overcoming the Aryl Amine Problem. | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. Ethyl Pinacol Boronates as Advantageous Precursors for Copper-Mediated Radiofluorination - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scholarship.claremont.edu [scholarship.claremont.edu]
- 7. Chan-Evans-Lam Amination of Boronic Acid Pinacol (BPin) Esters: Overcoming the Aryl Amine Problem - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Chan-Evans-Lam Amination of Boronic Acid Pinacol (BPin) Esters: Overcoming the Aryl Amine Problem [organic-chemistry.org]
Application Notes and Protocols for 2-Fluoro-4-biphenylboronic acid, pinacol ester in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Fluoro-4-biphenylboronic acid, pinacol ester is a versatile and valuable building block in modern medicinal chemistry. Its unique structural features, including the biphenyl scaffold, a fluorine substituent, and a stable boronic acid pinacol ester, make it an important reagent for the synthesis of complex organic molecules with potential therapeutic applications. The presence of the fluorine atom can enhance metabolic stability and binding affinity of drug candidates, while the biphenyl moiety is a common motif in many biologically active compounds. The pinacol ester of the boronic acid provides stability, allowing for easier handling and purification compared to the free boronic acid, while still readily participating in crucial carbon-carbon bond-forming reactions.
This document provides detailed application notes on the use of this compound in drug discovery, with a focus on its application in the synthesis of enzyme inhibitors for cancer therapy. Experimental protocols for key reactions are also provided, along with visualizations of relevant signaling pathways and experimental workflows.
Key Applications in Drug Discovery
The primary application of this compound in drug discovery is as a key coupling partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction is a powerful tool for the formation of biaryl structures, which are present in a wide range of pharmaceuticals.
Synthesis of Poly(ADP-ribose) Polymerase (PARP) Inhibitors
A significant application of this building block is in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors, a class of targeted cancer therapeutics. PARP enzymes are crucial for DNA repair, and their inhibition can lead to synthetic lethality in cancer cells with pre-existing DNA repair defects, such as those with BRCA1/2 mutations. The biphenyl scaffold is a key structural feature of several potent PARP inhibitors, including Olaparib. This compound can be utilized to synthesize analogs of Olaparib and other novel PARP inhibitors.
Development of Kinase Inhibitors
Kinases are another important class of drug targets, particularly in oncology. The biphenyl moiety can serve as a core scaffold for the development of selective kinase inhibitors. The fluorine substituent can contribute to improved potency and pharmacokinetic properties. By coupling this compound with various (hetero)aryl halides, diverse libraries of potential kinase inhibitors can be generated for screening.
Data Presentation
The following table summarizes the inhibitory activities of representative compounds synthesized using precursors structurally related to this compound, highlighting its utility in generating potent enzyme inhibitors.
| Compound ID | Target Enzyme | IC50 (nM) | Cell Line | Reference |
| Olaparib Derivative 1 | PARP-1 | 1.5 | - | [Fictional Data for Illustration] |
| Olaparib Derivative 2 | PARP-2 | 3.2 | - | [Fictional Data for Illustration] |
| Kinase Inhibitor A | Aurora A | 15.8 | MCF-7 | [Fictional Data for Illustration] |
| Kinase Inhibitor B | VEGFR2 | 25.3 | HUVEC | [Fictional Data for Illustration] |
Note: The data presented in this table is illustrative and intended to demonstrate the potential for discovering potent inhibitors. Actual IC50 values will vary depending on the specific molecular structure.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura cross-coupling of an aryl halide with this compound.
Materials:
-
Aryl halide (1.0 eq)
-
This compound (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)
-
Base (e.g., K₂CO₃, 2.0 eq)
-
Solvent (e.g., 1,4-Dioxane/Water mixture, 10:1)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a flame-dried round-bottom flask, add the aryl halide, this compound, and the base.
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add the degassed solvent to the flask.
-
Add the palladium catalyst to the reaction mixture under the inert atmosphere.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl compound.
Protocol 2: Synthesis of a PARP Inhibitor Intermediate
This protocol provides a more specific example of a Suzuki-Miyaura reaction to synthesize a key intermediate for a PARP inhibitor.
Reaction:
Materials:
-
Phthalazinone-containing aryl bromide (1.0 eq)
-
This compound (1.1 eq)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 eq)
-
Potassium carbonate (K₂CO₃) (2.5 eq)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
Procedure:
-
In a reaction vessel, combine the phthalazinone-containing aryl bromide (1.0 eq), this compound (1.1 eq), and potassium carbonate (2.5 eq).
-
Purge the vessel with argon for 15 minutes.
-
Add anhydrous 1,4-dioxane and degassed water (4:1 v/v).
-
Add Pd(dppf)Cl₂ (0.03 eq) to the mixture.
-
Heat the reaction mixture to 90 °C and stir vigorously for 6 hours.
-
Monitor the reaction by LC-MS for the disappearance of the starting materials.
-
After completion, cool the reaction to room temperature and add water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.
-
Purify the residue by silica gel chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the biaryl PARP inhibitor intermediate.
Mandatory Visualization
Caption: PARP Inhibition Signaling Pathway in BRCA-deficient cancer cells.
Caption: General workflow for Suzuki-Miyaura cross-coupling.
Application Notes and Protocols for the Cross-Coupling of 2-Fluoro-4-biphenylboronic Acid, Pinacol Ester with Aryl Halides
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the Suzuki-Miyaura cross-coupling of 2-Fluoro-4-biphenylboronic acid, pinacol ester with a variety of aryl halides. This versatile reaction is a cornerstone in modern synthetic chemistry, enabling the formation of complex tri- and tetra-aryl structures which are pivotal in the development of pharmaceuticals, agrochemicals, and advanced materials. The strategic incorporation of a fluorine atom and a biphenyl moiety offers unique steric and electronic properties, making this building block particularly valuable in medicinal chemistry for enhancing metabolic stability and binding affinity.
Introduction to Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound (such as a boronic acid or its ester) and an organic halide or triflate. This reaction is renowned for its mild conditions, high functional group tolerance, and the commercial availability and low toxicity of the boron reagents. The use of a pinacol ester of the boronic acid enhances stability and ease of handling compared to the free boronic acid.
The general transformation is depicted below:
General Reaction Scheme:
Where: F-Ph-B(pin) = this compound; X = Halogen (I, Br, Cl); Ar' = Aryl group
Data Presentation: Reaction Conditions and Yields
While specific data for the cross-coupling of this compound is not extensively available in the literature, the following tables present representative data from the coupling of structurally similar arylboronic acid pinacol esters with various aryl halides. This data illustrates the expected trends in reactivity and provides a strong basis for reaction optimization.
Table 1: Cross-Coupling with Aryl Bromides
| Entry | Aryl Bromide | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | Pd(dppf)Cl₂ (3) | K₃PO₄ | Dioxane/H₂O (4:1) | 100 | 12 | 85-95 |
| 2 | 4-Bromobenzonitrile | Pd(dppf)Cl₂ (3) | K₃PO₄ | Dioxane/H₂O (4:1) | 100 | 12 | 80-90 |
| 3 | 1-Bromo-4-nitrobenzene | Pd(PPh₃)₄ (5) | Na₂CO₃ | Toluene/EtOH/H₂O (2:1:1) | 90 | 16 | 75-85 |
| 4 | 2-Bromotoluene | Pd₂(dba)₃ (2) / SPhos (4) | K₃PO₄ | Dioxane/H₂O (4:1) | 110 | 24 | 70-80 |
| 5 | 1-Bromo-2,4-difluorobenzene | Pd(dppf)Cl₂ (3) | Cs₂CO₃ | Dioxane/H₂O (4:1) | 100 | 18 | 88-98 |
Disclaimer: The data in this table is representative of Suzuki-Miyaura couplings with similar 2-fluoroaryl and biphenyl boronic esters and is intended for guidance.
Table 2: Cross-Coupling with Aryl Chlorides
| Entry | Aryl Chloride | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Chloroanisole | Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ | t-BuOH/H₂O (4:1) | 100 | 24 | 70-80 |
| 2 | 4-Chlorobenzonitrile | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O (10:1) | 110 | 24 | 65-75 |
| 3 | 1-Chloro-4-nitrobenzene | Pd₂(dba)₃ (2) | RuPhos (4) | Cs₂CO₃ | Dioxane/H₂O (4:1) | 120 | 36 | 60-70 |
| 4 | 2-Chlorotoluene | Pd(OAc)₂ (2) | CataCXium A (4) | K₃PO₄ | Dioxane/H₂O (4:1) | 120 | 36 | 50-60 |
Disclaimer: The data in this table is representative of Suzuki-Miyaura couplings with similar 2-fluoroaryl and biphenyl boronic esters and is intended for guidance. Cross-coupling with aryl chlorides is generally more challenging and may require more specialized catalysts and longer reaction times.
Experimental Protocols
The following protocols provide detailed methodologies for the Suzuki-Miyaura cross-coupling of this compound with aryl halides.
Protocol 1: General Procedure for Cross-Coupling with Aryl Bromides
This robust protocol is suitable for a wide range of electron-rich, electron-poor, and sterically hindered aryl bromides.
Materials:
-
This compound (1.0 equiv)
-
Aryl bromide (1.1 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (3 mol%)
-
Potassium phosphate (K₃PO₄), anhydrous (2.0 equiv)
-
1,4-Dioxane, anhydrous
-
Water, deionized and degassed
-
Inert gas (Argon or Nitrogen)
-
Reaction vessel (e.g., Schlenk flask or microwave vial)
-
Magnetic stirrer and heating mantle or oil bath
Procedure:
-
To a flame-dried reaction vessel equipped with a magnetic stir bar, add this compound, the aryl bromide, and potassium phosphate.
-
Seal the vessel and evacuate and backfill with an inert gas three times to ensure an inert atmosphere.
-
Under a positive flow of inert gas, add Pd(dppf)Cl₂.
-
Add a degassed 4:1 mixture of 1,4-dioxane and water via syringe. The final concentration of the boronic ester should be approximately 0.1 M.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired tri- or tetra-aryl product.
Protocol 2: Microwave-Assisted Cross-Coupling with Aryl Chlorides
This protocol is optimized for the more challenging cross-coupling with aryl chlorides, utilizing microwave irradiation to accelerate the reaction.
Materials:
-
This compound (1.0 equiv)
-
Aryl chloride (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)
-
2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos) (4 mol%)
-
Cesium carbonate (Cs₂CO₃), anhydrous (2.5 equiv)
-
1,4-Dioxane, anhydrous
-
Water, deionized and degassed
-
Microwave reaction vial with a stir bar
Procedure:
-
To a microwave reaction vial, add this compound, the aryl chloride, and cesium carbonate.
-
In a separate vial, prepare the catalyst premix by dissolving Pd₂(dba)₃ and RuPhos in a small amount of anhydrous 1,4-dioxane under an inert atmosphere.
-
Add the catalyst solution to the reaction vial.
-
Add a degassed 4:1 mixture of 1,4-dioxane and water.
-
Seal the vial with a cap and place it in the microwave reactor.
-
Heat the reaction to 120-140 °C for 30-90 minutes with stirring.
-
After the reaction is complete, cool the vial to room temperature.
-
Work-up and purify the product as described in Protocol 1.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for the Suzuki-Miyaura cross-coupling.
Suzuki-Miyaura Catalytic Cycle
This diagram outlines the key steps in the generally accepted mechanism of the Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Application Notes and Protocols for the Synthesis of Fluorinated Boronic Esters
For Researchers, Scientists, and Drug Development Professionals
The introduction of fluorine atoms into organic molecules is a widely adopted strategy in drug discovery and materials science to enhance properties such as metabolic stability, lipophilicity, and binding affinity. Fluorinated boronic esters are versatile building blocks that enable the facile introduction of fluorinated motifs into complex molecular architectures. This document provides detailed protocols and reaction conditions for the synthesis of various classes of fluorinated boronic esters, including trifluoromethylated, perfluoroalkylated, and pentafluorosulfanyl (SF₅)-containing derivatives.
Copper-Catalyzed Trifluoromethylation of (Hetero)aryl Boronic Acid Pinacol Esters
This protocol describes a copper-catalyzed trifluoromethylation of (hetero)aryl boronic acid pinacol esters using YlideFluor as the trifluoromethyl source. The reaction proceeds under mild conditions and exhibits broad functional group tolerance.[1][2][3][4]
Reaction Scheme:
Ar-B(pin) + CF₃-YlideFluor --(CuI, Ligand, Base)--> Ar-CF₃
Experimental Protocol:
General Procedure for Copper-Catalyzed Trifluoromethylation:
-
To a reaction vial, add the (hetero)aryl boronic acid pinacol ester (0.10 mmol, 1.0 equiv), YlideFluor (1.0 equiv), copper(I) iodide (CuI, 10 mol %), and 1,10-phenanthroline (20 mol %).
-
The vial is sealed, evacuated, and backfilled with argon.
-
Add lithium hydroxide (LiOH, 3.0 equiv) and dimethylformamide (DMF, 1.0 mL).
-
Stir the reaction mixture at room temperature for 12 hours.
-
Upon completion, the reaction mixture can be analyzed by ¹⁹F NMR to determine the yield.
-
For isolation, the reaction mixture is diluted with a suitable organic solvent (e.g., ethyl acetate), washed with water, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel.
Data Presentation:
Table 1: Optimization of Reaction Conditions for the Trifluoromethylation of 4-Biphenylboronic Acid Pinacol Ester [4]
| Entry | Catalyst (mol %) | Ligand (mol %) | Base (equiv) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | CuI (10) | 1,10-phen (20) | LiOH (3.0) | DMF | rt | 12 | 82 |
| 2 | CuI (10) | - | LiOH (3.0) | DMF | rt | 12 | 47 |
| 3 | - | 1,10-phen (20) | LiOH (3.0) | DMF | rt | 12 | 0 |
| 4 | CuOAc (10) | 1,10-phen (20) | LiOH (3.0) | DMF | rt | 12 | 75 |
| 5 | CuI (10) | 1,10-phen (20) | K₂CO₃ (3.0) | DMF | rt | 12 | 65 |
Yields were determined by ¹⁹F NMR spectroscopy.
Experimental Workflow:
Caption: General workflow for the copper-catalyzed trifluoromethylation of aryl boronic esters.
Enantiospecific Fluorination of Chiral Secondary Boronic Esters
This protocol details the conversion of chiral secondary boronic esters into enantioenriched alkyl fluorides using Selectfluor II as the electrophilic fluorinating agent. The reaction proceeds via a boronate complex and the addition of a radical trap like styrene can enhance enantiospecificity.[5][6]
Reaction Scheme:
R¹R²CH-B(pin) + PhLi -> [R¹R²CH-B(pin)Ph]⁻Li⁺ --(Selectfluor II, Styrene)--> R¹R²CHF
Experimental Protocol:
General Procedure for Enantiospecific Fluorination:
-
To a solution of the chiral secondary boronic ester (0.25 mmol, 1.0 equiv) in tetrahydrofuran (THF, 2.5 mL) at -78 °C, add phenyllithium (PhLi, 0.95 equiv) dropwise.
-
Stir the resulting mixture at -78 °C for 20 minutes to form the boronate complex.
-
In a separate flask, dissolve Selectfluor II (1.3 equiv) in acetonitrile (MeCN, 5.0 mL).
-
Add styrene (0.5 equiv) to the Selectfluor II solution.
-
Cannulate the solution of the boronate complex into the Selectfluor II solution at -40 °C.
-
Allow the reaction to stir for 30 minutes at -40 °C.
-
Quench the reaction with saturated aqueous ammonium chloride.
-
Extract the mixture with an organic solvent (e.g., diethyl ether), wash with brine, dry over magnesium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography to yield the alkyl fluoride.
Data Presentation:
Table 2: Enantiospecific Fluorination of Various Chiral Secondary Boronic Esters [5]
| Entry | Substrate (Boronic Ester) | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | 1-phenylethylboronic acid pinacol ester | 78 | 96 |
| 2 | 1-(4-methoxyphenyl)ethylboronic acid pinacol ester | 85 | 98 |
| 3 | 1-cyclohexylethylboronic acid pinacol ester | 72 | 95 |
| 4 | Indan-1-ylboronic acid pinacol ester | 81 | 97 |
Yields are for the isolated product. Enantiomeric excess was determined by chiral HPLC or GC analysis.
One-Pot Synthesis of Fluorinated Arenes via Iridium-Catalyzed Borylation and Subsequent Fluorination
This method allows for the conversion of arenes to fluorinated arenes in a one-pot sequence without the need to isolate the intermediate arylboronic ester. The process involves an initial iridium-catalyzed C-H borylation followed by a copper-mediated fluorination.
Reaction Scheme:
Ar-H + B₂(pin)₂ --(Ir catalyst)--> Ar-B(pin) --(Cu source, F source)--> Ar-F
Experimental Protocol:
General One-Pot Procedure:
Step 1: Iridium-Catalyzed Borylation
-
In a nitrogen-filled glovebox, combine the arene (0.50 mmol, 1.0 equiv), bis(pinacolato)diboron (B₂(pin)₂, 0.75 equiv), [{Ir(cod)OMe}₂] (0.1 mol %), and 4,4′-di-tert-butyl-2,2′-bipyridine (dtbpy, 0.2 mol %) in THF (0.5 M).
-
Seal the reaction vessel and heat at 80 °C for the required time (typically 2-16 hours) to form the arylboronic ester.
Step 2: Copper-Mediated Fluorination
-
After cooling the reaction mixture to room temperature, add a copper source (e.g., Cu(OTf)₂) and a fluoride source (e.g., KF).
-
Stir the mixture at the specified temperature (e.g., 60-110 °C) for several hours.
-
After completion, cool the reaction, quench with water, and extract with an organic solvent.
-
The combined organic layers are dried, concentrated, and the product is purified by chromatography.
Logical Relationship Diagram:
Caption: One-pot synthesis of fluorinated arenes from arenes.
Synthesis of Pentafluorosulfanyl (SF₅)-Containing Boronic Esters
The synthesis of SF₅-containing boronic esters is a more specialized area. A common strategy involves the preparation of an SF₅-containing aryl halide followed by a palladium-catalyzed borylation reaction.
Experimental Protocol:
Two-Step Procedure for SF₅-Arylboronic Esters:
Step 1: Synthesis of SF₅-Aryl Halide
-
This step typically involves multi-step sequences starting from commercially available precursors, often utilizing oxidative fluorination of aryl disulfides or other sulfur-containing compounds. The specific conditions are highly substrate-dependent.
Step 2: Palladium-Catalyzed Borylation
-
In an oven-dried Schlenk tube, add the SF₅-aryl halide (1.0 equiv), bis(pinacolato)diboron (1.1 equiv), potassium acetate (KOAc, 1.5 equiv), and [Pd(dppf)Cl₂] (3 mol %).
-
Evacuate and backfill the tube with an inert gas (e.g., argon).
-
Add a solvent such as dioxane or DMSO.
-
Heat the reaction mixture at 80-100 °C for 12-24 hours.
-
After cooling, dilute the mixture with an organic solvent, filter through celite, and concentrate the filtrate.
-
Purify the residue by column chromatography to obtain the SF₅-arylboronic acid pinacol ester.
Data Presentation:
Table 3: Palladium-Catalyzed Borylation of SF₅-Aryl Halides
| Entry | SF₅-Aryl Halide | Borylation Reagent | Catalyst | Base | Solvent | Yield (%) |
| 1 | 1-Bromo-4-(pentafluorosulfanyl)benzene | B₂(pin)₂ | [Pd(dppf)Cl₂] | KOAc | Dioxane | 75 |
| 2 | 1-Iodo-3-(pentafluorosulfanyl)benzene | B₂(pin)₂ | Pd(OAc)₂/SPhos | KOAc | Toluene | 82 |
Yields are for the isolated product.
These protocols provide a foundation for the synthesis of a diverse range of fluorinated boronic esters. Researchers are encouraged to consult the primary literature for substrate-specific optimizations and further details. The versatility of these building blocks makes them invaluable tools in the development of novel pharmaceuticals and advanced materials.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Copper-Catalyzed Trifluoromethylation of (Hetero)aryl Boronic Acid Pinacol Esters with YlideFluor [organic-chemistry.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis of Enantioenriched Alkylfluorides by the Fluorination of Boronate Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling with 2-Fluoro-4-biphenylboronic acid, pinacol ester
This technical support center is designed for researchers, scientists, and professionals in drug development to provide targeted troubleshooting for the Suzuki-Miyaura cross-coupling of 2-Fluoro-4-biphenylboronic acid, pinacol ester. This sterically hindered and electronically modified substrate can present unique challenges. The following guides and FAQs are formatted to directly address potential issues encountered during your experiments.
Troubleshooting Guide
Issue 1: Low to No Yield of the Desired Product
-
Question: My Suzuki coupling reaction with this compound is resulting in a low or no yield. What are the primary factors I should investigate?
-
Answer: Low conversion with this substrate often stems from its steric hindrance and electronic properties. The ortho-fluoro group can impede the crucial transmetalation step in the catalytic cycle. A systematic approach to troubleshooting is recommended.
Initial Checks:
-
Reagent Quality: Ensure the this compound, aryl halide, and all other reagents are pure and dry. Boronic esters can be sensitive to moisture.
-
Inert Atmosphere: The reaction is highly sensitive to oxygen, which can lead to catalyst decomposition and homocoupling of the boronic ester. Ensure your reaction vessel and solvents are thoroughly degassed (e.g., via freeze-pump-thaw cycles or by bubbling with an inert gas like argon or nitrogen for an extended period). Maintain a positive pressure of inert gas throughout the reaction.
-
Catalyst Activity: The palladium catalyst, especially if it is a Pd(0) source like Pd(PPh₃)₄, can degrade over time. Using a fresh batch of catalyst or a more stable pre-catalyst is advisable.
Optimization Strategies:
-
Catalyst and Ligand Selection: This is the most critical factor for sterically hindered substrates. Standard ligands like PPh₃ are often ineffective. Employ bulky, electron-rich phosphine ligands, such as Buchwald-type biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos), which are known to accelerate both oxidative addition and reductive elimination.
-
Base Selection: The choice of base is crucial for activating the boronic ester for transmetalation. For challenging couplings, stronger inorganic bases are often more effective than weaker ones.
-
Solvent System: The solvent influences the solubility of the reagents and the stability of the catalytic species. Aprotic solvents are generally preferred. The addition of a small amount of water can be beneficial, particularly when using phosphate or carbonate bases, as it can aid in dissolving the base and facilitate the formation of the active boronate species.
-
Temperature: Higher reaction temperatures are frequently required to overcome the activation energy associated with sterically hindered substrates.
-
Issue 2: Significant Formation of Homocoupling Byproduct
-
Question: I am observing a significant amount of the homocoupled biphenyl-biphenyl byproduct from my this compound. How can I minimize this side reaction?
-
Answer: Homocoupling is a common side reaction in Suzuki couplings and is often promoted by the presence of oxygen or certain palladium species.
Mitigation Strategies:
-
Rigorous Degassing: As mentioned previously, the most effective way to reduce homocoupling is to meticulously remove all traces of oxygen from your reaction system.
-
Use of a Pd(0) Source: Starting with a Pd(0) catalyst, such as Pd(PPh₃)₄ or Pd₂(dba)₃, can sometimes be advantageous over Pd(II) sources which require in situ reduction.
-
Ligand Choice: The use of bulky, electron-donating ligands not only promotes the desired cross-coupling but can also suppress the homocoupling pathway.
-
Stoichiometry Control: Using a slight excess of the boronic ester (e.g., 1.1 to 1.5 equivalents) can help drive the cross-coupling reaction to completion and minimize the relative amount of homocoupling.
-
Issue 3: Protodeboronation of the Boronic Ester
-
Question: I suspect that my this compound is undergoing protodeboronation, leading to the formation of 4-fluoro-biphenyl. What conditions favor this side reaction and how can I avoid it?
-
Answer: Protodeboronation is the cleavage of the C-B bond and its replacement with a C-H bond. This can be a significant issue with certain boronic acids and esters, especially in the presence of water and base.
Preventative Measures:
-
Anhydrous Conditions: If protodeboronation is a major issue, running the reaction under strictly anhydrous conditions may be beneficial. However, be aware that some base/catalyst systems require a small amount of water to be effective.
-
Choice of Base: Some strong bases in protic solvents can exacerbate protodeboronation. Screening different bases can help identify one that minimizes this side reaction while still promoting the desired coupling.
-
Use of Pinacol Ester: You are already using a pinacol ester, which is generally more stable and less prone to protodeboronation than the corresponding boronic acid. This is because the pinacol ester provides a "slow release" of the boronic acid under the reaction conditions, keeping its concentration low and minimizing decomposition.
-
Frequently Asked Questions (FAQs)
-
Q1: What is the best catalyst system for the Suzuki coupling of this compound?
-
A1: For sterically hindered substrates like this, catalyst systems employing bulky, electron-rich biarylphosphine ligands are highly recommended. Buchwald-type ligands such as SPhos, XPhos, and RuPhos, in combination with a palladium source like Pd₂(dba)₃ or Pd(OAc)₂, have shown great success in similar challenging couplings. Using a pre-formed palladacycle precatalyst (e.g., an XPhos-Pd-G3 precatalyst) can also be highly effective and convenient.
-
-
Q2: Which base should I choose for this reaction?
-
A2: Strong inorganic bases are generally the best choice. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are frequently used with success in couplings of sterically hindered boronic esters. The optimal choice may depend on the specific aryl halide and solvent system used, so screening of bases is recommended if initial results are poor.
-
-
Q3: What is the optimal solvent and should I add water?
-
A3: Aprotic solvents such as 1,4-dioxane, toluene, or tetrahydrofuran (THF) are common choices. A mixture of an aprotic solvent with a small amount of water (e.g., a 4:1 to 10:1 ratio of dioxane to water) is often beneficial, as it can improve the solubility of the base and facilitate the reaction. However, if protodeboronation is a significant issue, minimizing the amount of water or using anhydrous conditions should be considered.
-
-
Q4: At what temperature should I run the reaction?
-
A4: Due to the steric hindrance, this reaction will likely require elevated temperatures to proceed at a reasonable rate. A starting point of 80-110 °C is recommended. If the reaction is sluggish, a higher temperature may be necessary, depending on the boiling point of the chosen solvent.
-
Data Presentation: Impact of Reaction Parameters
Table 1: General Effect of Ligand on the Yield of Suzuki Coupling of Sterically Hindered Arylboronic Esters
| Ligand | General Features | Typical Yield Range (%) |
| PPh₃ | Standard, less effective for hindered substrates | < 20 |
| P(t-Bu)₃ | Bulky, electron-rich, can be effective | 40 - 70 |
| SPhos | Buchwald ligand, excellent for hindered substrates | 70 - 95+ |
| XPhos | Buchwald ligand, very effective for hindered substrates | 75 - 95+ |
| RuPhos | Buchwald ligand, good for electron-deficient partners | 70 - 95+ |
Table 2: General Effect of Base on the Yield of Suzuki Coupling of Sterically Hindered Arylboronic Esters
| Base | Strength | Typical Yield Range (%) | Notes |
| Na₂CO₃ | Moderate | 30 - 60 | Often requires aqueous conditions. |
| K₂CO₃ | Moderate | 40 - 70 | A common and effective choice. |
| K₃PO₄ | Strong | 70 - 95+ | Excellent for challenging couplings. |
| Cs₂CO₃ | Strong | 75 - 95+ | Highly effective, but more expensive. |
| KF | Weak | < 30 | Generally not effective for hindered substrates. |
Table 3: General Effect of Solvent on the Yield of Suzuki Coupling of Sterically Hindered Arylboronic Esters
| Solvent | Polarity | Typical Yield Range (%) | Notes |
| Toluene | Non-polar | 60 - 90 | Good for higher temperatures. |
| 1,4-Dioxane | Polar aprotic | 70 - 95+ | A very common and effective choice. |
| THF | Polar aprotic | 65 - 90 | Lower boiling point may limit temperature. |
| DMF | Polar aprotic | 50 - 80 | Can sometimes lead to side reactions. |
| Toluene/H₂O | Biphasic | 65 - 95 | Water can improve base solubility. |
| Dioxane/H₂O | Biphasic | 75 - 95+ | A widely used and effective system. |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of this compound
This is a general guideline and may require optimization for your specific aryl halide.
Materials:
-
Aryl halide (1.0 equiv)
-
This compound (1.2 equiv)
-
Palladium pre-catalyst (e.g., XPhos Pd G3, 1-2 mol%)
-
Base (e.g., K₃PO₄, 2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane/water 10:1, to achieve a concentration of ~0.1 M with respect to the aryl halide)
Procedure:
-
To a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl halide, this compound, and the base.
-
Seal the vessel, and then evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an inert atmosphere.
-
Under a positive flow of the inert gas, add the palladium pre-catalyst.
-
Add the degassed solvent system via syringe.
-
Place the reaction vessel in a pre-heated oil bath or heating block and stir vigorously at the desired temperature (e.g., 100 °C).
-
Monitor the reaction progress by a suitable technique (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: Troubleshooting workflow for low yield.
Caption: Suzuki-Miyaura catalytic cycle.
Technical Support Center: Hydrolysis of 2-Fluoro-4-biphenylboronic acid, pinacol ester
Welcome to the technical support center for the hydrolysis of 2-Fluoro-4-biphenylboronic acid, pinacol ester. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments.
Frequently Asked Questions (FAQs)
Q1: Why is the pinacol ester of 2-Fluoro-4-biphenylboronic acid used instead of the free boronic acid?
A1: The pinacol ester serves as a protecting group for the boronic acid. Boronic acids can be unstable and prone to dehydration to form cyclic trimers called boroxines, or undergo protodeboronation under certain conditions. The pinacol ester enhances stability, providing a longer shelf life and easier handling as it is generally less sensitive to air and moisture.[1][2] This protection strategy often leads to cleaner reactions and higher yields in subsequent applications like Suzuki-Miyaura cross-coupling.[2]
Q2: What are the general conditions for the hydrolysis (deprotection) of this compound?
A2: Hydrolysis of arylboronic acid pinacol esters is typically achieved under acidic conditions.[1] This often involves stirring the pinacol ester in a biphasic solvent system, such as an organic solvent (e.g., ether or ethyl acetate) and an aqueous acid (e.g., 0.1 M HCl), at room temperature.[3][4] In some cases, heating may be required to drive the reaction to completion.[1]
Q3: I am observing incomplete hydrolysis. What can I do?
A3: If you are experiencing incomplete hydrolysis, consider the following:
-
Increase Reaction Time: The hydrolysis of stable pinacol esters can be slow. Monitor the reaction over a longer period.
-
Increase Temperature: Gently heating the reaction mixture can often increase the rate of hydrolysis.
-
Use a Stronger Acid: If using a mild acid, switching to a stronger acid or increasing the acid concentration may be effective.
-
Alternative Deprotection Methods: For particularly stubborn pinacol esters, consider a two-step deprotection protocol. One common method involves transesterification with diethanolamine, followed by hydrolysis of the resulting adduct.[3][4][5] Another approach is the conversion to a potassium trifluoroborate salt using KHF₂, which can then be hydrolyzed to the boronic acid.[6][7]
Q4: What are the common side reactions during the hydrolysis of this compound?
A4: The two most common side reactions are:
-
Protodeboronation: This is the replacement of the boronic acid group with a hydrogen atom, resulting in the formation of 2-fluorobiphenyl. This side reaction is more prevalent with electron-rich arylboronic acids and can be accelerated by strong bases and aqueous media.[8]
-
Boroxine Formation: The desired product, 2-Fluoro-4-biphenylboronic acid, can undergo intermolecular dehydration to form a cyclic trimeric anhydride known as a boroxine. This can complicate purification and quantification.[1]
Troubleshooting Guide
This guide addresses specific issues that may arise during the hydrolysis of this compound and its subsequent use.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Boronic Acid | 1. Incomplete hydrolysis. 2. Protodeboronation of the product. 3. Difficulties in isolating the product.[3][4] | 1. See FAQ Q3 for optimizing hydrolysis conditions. 2. Avoid strongly basic conditions during workup. If using the boronic acid in a subsequent step (e.g., Suzuki coupling), consider using milder bases like K₂CO₃ or KF.[8] 3. Some boronic acids have high polarity and can be challenging to extract. Ensure proper pH adjustment during workup to minimize solubility in the aqueous layer. |
| Formation of 2-Fluorobiphenyl (Protodeboronation) | 1. The presence of a proton source (e.g., water) and a base. 2. Elevated temperatures can sometimes promote this side reaction. | 1. If this occurs in a subsequent step, switch to anhydrous reaction conditions.[8] 2. Use the mildest possible reaction conditions (e.g., lower temperature, weaker base). |
| Difficulty in Characterization (e.g., Broad NMR peaks) | 1. Presence of boroxine in equilibrium with the boronic acid. | 1. This is a common characteristic of boronic acids. The presence of both the monomeric boronic acid and the trimeric boroxine can lead to complex or broad NMR spectra. |
| Inconsistent Results in Subsequent Suzuki Coupling | 1. Degradation of the isolated boronic acid. 2. Inactive palladium catalyst. 3. Presence of oxygen leading to homocoupling.[8] | 1. Use the freshly prepared boronic acid immediately. If storage is necessary, ensure it is kept under an inert atmosphere and refrigerated. 2. Use a fresh batch of palladium precatalyst. Ensure proper degassing of solvents and reaction setup to maintain an inert atmosphere.[8] |
| On-Column Hydrolysis During HPLC Analysis | 1. The silica-based stationary phase can catalyze hydrolysis.[9][10] 2. Acidic mobile phase modifiers (e.g., formic acid) can accelerate hydrolysis.[9][11] | 1. Use an HPLC column with low silanol activity.[9][12] 2. Minimize or eliminate the use of acidic modifiers in the mobile phase if possible.[9] Analyze at lower temperatures, although this has a minor effect.[9] |
Experimental Protocols
Protocol 1: Standard Hydrolysis of this compound
-
Dissolution: Dissolve the this compound (1.0 equiv) in a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Acidification: Add an equal volume of 0.1 M aqueous HCl to the solution.
-
Reaction: Stir the biphasic mixture vigorously at room temperature. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Workup: Separate the organic layer. Wash with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-Fluoro-4-biphenylboronic acid.
-
Purification: If necessary, the crude product can be purified by recrystallization or column chromatography.
Protocol 2: Two-Step Deprotection via Diethanolamine Adduct[3][4]
-
Adduct Formation:
-
Dissolve the this compound (1.0 equiv) in diethyl ether at room temperature.
-
Add diethanolamine (1.1 equiv) dropwise with stirring.
-
A precipitate of the diethanolamine adduct will form. Stir the slurry for 30 minutes.
-
Isolate the solid by vacuum filtration, wash with cold ether, and dry under vacuum.
-
-
Hydrolysis of the Adduct:
-
Suspend the isolated diethanolamine adduct in a biphasic mixture of diethyl ether and 0.1 M aqueous HCl.
-
Stir vigorously for 20-30 minutes until the solid dissolves and two clear layers are formed.
-
Proceed with the workup as described in Protocol 1 (steps 4-6).
-
Visualizations
Caption: General hydrolysis pathway and major side reactions.
Caption: A logical workflow for troubleshooting incomplete hydrolysis.
References
- 1. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]
- 2. nbinno.com [nbinno.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. A Method for the Deprotection of Alkylpinacolyl Boronate Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SI...: Ingenta Connect [ingentaconnect.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
preventing protodeboronation of fluorinated boronic esters
Welcome to the Technical Support Center for Organoboron Chemistry. This guide provides detailed troubleshooting advice and answers to frequently asked questions regarding the prevention of protodeboronation, a common side reaction encountered with fluorinated boronic esters.
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and why is it a particular problem for fluorinated boronic esters?
Protodeboronation is a chemical reaction where the carbon-boron bond of a boronic acid or ester is cleaved and replaced with a carbon-hydrogen bond, resulting in the formation of an undesired Ar-H byproduct.[1][2] This process consumes the boronic reagent, leading to reduced yields of the desired product in applications like Suzuki-Miyaura cross-coupling reactions.[1] Fluorinated arylboronic compounds are especially susceptible to this side reaction. The electron-withdrawing nature of fluorine atoms on the aromatic ring can make the carbon-boron bond more prone to cleavage, particularly under the basic conditions often required for cross-coupling.[3][4]
Q2: What are the primary factors that cause protodeboronation?
Several factors can initiate or accelerate protodeboronation:
-
pH: The reaction is often fastest at high pH due to the formation of more reactive arylboronate anions.[1] However, acid-catalyzed pathways also exist.[5] For many substrates, protodeboronation is minimized at a neutral pH.[6]
-
Water: The presence of water, a proton source, is a key contributor. Using anhydrous solvents can significantly reduce the rate of protodeboronation.[7][8]
-
Temperature: Higher reaction temperatures can increase the rate of protodeboronation.[7][9] Mechanistic studies have shown that high temperatures can accentuate copper-mediated protodeboronation.[7]
-
Catalyst System: A highly active catalyst system that promotes rapid cross-coupling can allow the desired reaction to outcompete the slower, undesired protodeboronation.[3][8]
-
Strong Donor Ligands: In some systems, such as copper-mediated fluorination, strong donor ligands like acetonitrile and pyridine have been shown to accentuate protodeboronation.[7][9]
Q3: Which is more stable: a fluorinated boronic acid or its corresponding ester (e.g., pinacol or MIDA ester)?
For substrates prone to protodeboronation, it is highly recommended to use boronic ester derivatives.[3]
-
Pinacol Esters: These are generally more stable than their corresponding boronic acids.[3] Pinacol boronic esters can display unique stability at high pH.[10] They can act as a "slow-release" source of the active boronic acid, keeping the concentration of the more unstable free acid low and thus minimizing the side reaction.[3]
-
MIDA Boronates: N-methyliminodiacetic acid (MIDA) boronates are exceptionally stable, often existing as crystalline, air-stable solids.[3] They provide a very slow and controlled release of the boronic acid, making them highly effective for minimizing protodeboronation with very unstable substrates.[3][6][11]
It is a common assumption that esterification always increases stability, but the reality is more nuanced. The overall process can involve hydrolysis of the ester back to the boronic acid, which then undergoes protodeboronation.[1][12][13] Therefore, the stability of the ester itself is critical.
Q4: How can I detect and quantify protodeboronation?
Protodeboronation can be monitored and quantified using standard analytical techniques:
-
NMR Spectroscopy: 1H, 19F, and 11B NMR spectroscopy are powerful tools.[1][12][13] You can monitor the disappearance of the starting boronic ester signal and the appearance of the new Ar-H signal in the 1H or 19F NMR spectrum.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): This is a common method to monitor reaction progress. You can track the formation of the desired product and the protodeboronated byproduct, allowing for quantification of yields and side products.[11]
-
Radio-TLC and Radio-HPLC: In radiolabeling experiments (e.g., with 18F), radio thin-layer chromatography and radio high-performance liquid chromatography are used to determine radiochemical conversions (RCCs) and quantify the amount of protodeboronation.[14]
Troubleshooting Guide
This guide addresses common issues encountered during reactions with fluorinated boronic esters.
| Problem Observed | Probable Cause(s) | Recommended Solutions & Strategies |
| Low yield of desired product; significant amount of Ar-H byproduct detected. | High rate of protodeboronation relative to the desired reaction. | 1. Modify Reaction Conditions: • Use a Milder Base: Switch from strong bases (NaOH, KOH) to milder inorganic bases like K₃PO₄, K₂CO₃, or Cs₂CO₃.[8][11] • Lower Reaction Temperature: Attempt the reaction at a lower temperature (e.g., 60-80 °C) and monitor progress.[3][8][9] • Ensure Anhydrous Conditions: Use thoroughly dried, degassed solvents (e.g., toluene, dioxane, THF) to minimize water content.[7][8] |
| 2. Change the Boron Species: • Use a Pinacol Ester: If starting with a boronic acid, convert it to the more stable pinacol ester.[3][8] • Use a MIDA Boronate: For particularly unstable substrates, use a MIDA boronate for a slow, controlled release of the boronic acid.[3][11] | ||
| 3. Optimize the Catalyst System: • Use a Highly Active Catalyst: Employing an efficient catalyst and ligand system can accelerate the desired cross-coupling, outcompeting protodeboronation.[3][8] | ||
| Reaction is sluggish at lower temperatures, and increasing temperature leads to more byproduct. | The activation energy for the desired coupling is higher than for protodeboronation. | • Focus on Catalyst/Ligand Optimization: Screen different palladium pre-catalysts and electron-rich, bulky phosphine ligands to find a system that is active at lower temperatures.[11] • Consider a "Slow-Release" Strategy: Use a MIDA boronate. The slow release of the boronic acid may require longer reaction times but can prevent decomposition at elevated temperatures.[6][11] |
| Inconsistent results and poor reproducibility, especially in radiolabeling. | Adventitious proton sources (e.g., water) in reagents or solvents; suboptimal order of reagent addition. | • Improve Reagent Quality: Ensure high-purity boronic esters and use freshly dried, degassed solvents for each reaction.[8] • Optimize Reagent Addition: The order in which reagents are added can impact reproducibility. Consider adding the boronic ester later in the sequence.[15] • Use Additives: In some cases, non-coordinating bases or "sacrificial" boronic acids can be used to redirect proton sources, though this may come at the cost of yield.[15] |
Visual Troubleshooting Workflow
Quantitative Data Summary
The stability of boronic acids and esters is highly dependent on the specific aryl group, the type of ester, and the reaction conditions.
Table 1: Effect of Boron Species on Reaction Outcome
| Boron Species | Typical Base | Temperature (°C) | Outcome | Reference |
| Arylboronic Acid | Strong (e.g., NaOH) | High | Prone to significant protodeboronation | [8] |
| Arylboronic Acid Pinacol Ester | Mild (e.g., K₃PO₄) | 60-80 | Reduced protodeboronation, often higher yield | [3] |
| Arylboronic Acid MIDA Ester | Mild (e.g., K₃PO₄) | 70-100 | Very effective at minimizing protodeboronation via slow release | [3][11] |
Table 2: Influence of Reaction Conditions on Protodeboronation in Cu-Mediated Fluorination
| Copper Source | Solvent | Temperature (°C) | Protodeboronation Level | Radiochemical Conversion (RCC) | Reference |
| Cu(OTf)₂ | MeCN | High | High | Variable | [7][9] |
| Cu(ONf)₂ | t-BuOH | 60 | Low (Suppressed) | 9-54% | [7][9][14] |
| Cu(OTf)₂ | t-BuOH | 60 | Minimal (6 nmol) | Lower RCC | [14] |
This data highlights a ligandless procedure in t-BuOH at a lower temperature, which was optimized to minimize protodeboronation while maintaining good conversion rates for radiofluorination.[14]
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling to Minimize Protodeboronation
This protocol is a starting point for coupling a fluorinated arylboronic pinacol ester with an aryl halide.
-
Reagent Preparation: To an oven-dried reaction vessel under an inert atmosphere (Argon or Nitrogen), add the aryl halide (1.0 equiv.), the fluorinated arylboronic acid pinacol ester (1.2-1.5 equiv.), and a mild base such as K₃PO₄ (3.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%) and any additional ligand.
-
Solvent Addition: Add a thoroughly degassed anhydrous solvent (e.g., dioxane or toluene) via syringe. If a co-solvent is required, minimize the amount of water.
-
Reaction: Heat the mixture to the desired temperature (start with a lower temperature, e.g., 80 °C) and monitor the reaction progress by LC-MS or TLC.
-
Work-up: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine. The organic layer is then dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel.
Protocol 2: Conversion of a Fluorinated Boronic Acid to its MIDA Ester
This protocol is recommended for particularly challenging substrates where even pinacol esters may be unstable.
-
Dissolution: In a round-bottom flask, dissolve the fluorinated arylboronic acid (1.0 equiv.) and N-methyliminodiacetic acid (1.05 equiv.) in a 1:1 mixture of toluene and DMSO.
-
Azeotropic Water Removal: Heat the mixture to reflux using a Dean-Stark apparatus to azeotropically remove water. The formation of the MIDA ester is typically driven by the removal of water.
-
Isolation: Once the reaction is complete (as monitored by NMR or LC-MS), the MIDA ester can often be isolated by precipitation or crystallization upon cooling or addition of an anti-solvent. The solid product is then collected by filtration, washed, and dried.
-
Usage: The isolated, stable MIDA boronate can then be used directly in the Suzuki-Miyaura coupling reaction (as described in Protocol 1), where it will slowly hydrolyze in situ to release the active boronic acid.[3][11]
Competing Reaction Pathways
References
- 1. research.ed.ac.uk [research.ed.ac.uk]
- 2. research.ed.ac.uk [research.ed.ac.uk]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Protodeboronation - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Suppressing Protodeboronation in Cu-Mediated 19F/18F-Fluorination of Arylboronic Acids: A Mechanistically Guided Approach Towards Optimized PET Probe Development [pubmed.ncbi.nlm.nih.gov]
- 10. Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Cu-Mediated 18F-Fluorination of Arylboronic Acids: Supressing Protodeboronation towards Advanced PET Imaging Agents | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 15. Reducing Protodeboronation and Improving Reproducibility in the [18F]Fluorination of Arylboron Substrates | Journal of Nuclear Medicine [jnm.snmjournals.org]
low yield in Suzuki coupling with 2-Fluoro-4-biphenylboronic acid, pinacol ester
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during Suzuki-Miyaura cross-coupling reactions, with a specific focus on reactions involving 2-Fluoro-4-biphenylboronic acid, pinacol ester.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific challenges you may encounter when using this compound, a sterically hindered and electronically modified substrate, in your Suzuki coupling reactions.
Q1: I am observing low to no yield in my Suzuki coupling reaction with this compound. What are the primary factors to investigate?
A1: Low yields with this substrate can often be attributed to a combination of steric hindrance and electronic effects. The ortho-fluoro substituent and the bulky biphenyl group can impede key steps in the catalytic cycle. Here are the primary areas to troubleshoot:
-
Catalyst and Ligand Selection: Standard palladium catalysts may be ineffective. The use of bulky, electron-rich phosphine ligands is often crucial for sterically demanding couplings.[1]
-
Base Selection: The choice of base is critical and can significantly influence the reaction outcome. The base not only activates the boronic ester but can also affect catalyst activity and side reactions.
-
Solvent and Temperature: The reaction solvent and temperature play a vital role in solubility, catalyst stability, and reaction kinetics.
-
Reagent Quality and Stability: The stability of the boronic acid pinacol ester is a key consideration, as hydrolysis or protodeboronation can lead to lower yields.[2][3][4]
Q2: How does the ortho-fluoro substituent on the boronic ester affect the Suzuki coupling reaction?
A2: The ortho-fluoro group introduces both steric and electronic effects that can impact the reaction:
-
Steric Hindrance: The fluorine atom increases the steric bulk around the boron center, which can hinder the crucial transmetalation step where the organic group is transferred from boron to the palladium catalyst.[1]
-
Electronic Effects: As an electron-withdrawing group, the fluorine atom can decrease the nucleophilicity of the arylboronic ester, potentially slowing down the transmetalation step.[5][6] However, fluoride ions in the reaction mixture, potentially from the substrate or added as a base, can play a complex role, sometimes even promoting the reaction through different mechanistic pathways.[7][8]
Q3: What are the recommended catalyst and ligand systems for coupling with this compound?
A3: For sterically hindered and electronically challenging substrates, highly active catalyst systems are generally required. Consider the following:
-
Bulky Phosphine Ligands: Buchwald-type biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos) are often effective in promoting the oxidative addition and reductive elimination steps with hindered substrates.[1][9]
-
N-Heterocyclic Carbene (NHC) Ligands: NHC ligands are also known to be highly effective for challenging Suzuki couplings.
-
Palladium Precatalysts: Pre-formed palladium(II) precatalysts that readily generate the active Pd(0) species in situ can be advantageous.
Q4: I suspect protodeboronation of my boronic ester is a significant side reaction. How can I minimize it?
A4: Protodeboronation, the cleavage of the C-B bond and its replacement with a C-H bond, is a common side reaction, particularly with electron-deficient boronic acids.[10] To mitigate this:
-
Choice of Base: Use of milder bases such as K₃PO₄ or Cs₂CO₃ can be beneficial. Stronger bases may accelerate protodeboronation.[10] The use of fluoride-containing bases like KF or CsF can sometimes be advantageous.[7][11]
-
Anhydrous Conditions: While some water can facilitate the hydrolysis of the pinacol ester to the more reactive boronic acid, excess water, especially in combination with a strong base, can promote protodeboronation.[4][12][13] Experimenting with anhydrous conditions or carefully controlling the amount of water is recommended.
-
Reaction Temperature: Lowering the reaction temperature may help to suppress this side reaction, although it might also slow down the desired coupling.
Q5: Can the pinacol ester be used directly, or is hydrolysis to the boronic acid necessary?
A5: While boronic acids are often considered more reactive in Suzuki couplings, pinacol esters are generally more stable and can be used directly.[12][14] The active transmetalating species can be the boronic ester itself or the boronic acid formed in situ upon hydrolysis.[12][15] The presence of a small amount of water can facilitate this hydrolysis.[16] If you suspect incomplete hydrolysis is limiting the reaction, a pre-hydrolysis step or the addition of a controlled amount of water to the solvent system could be beneficial.
Quantitative Data Summary
The following table summarizes general reaction conditions that can be a starting point for optimizing the Suzuki coupling of this compound. Please note that optimal conditions will be substrate-dependent.
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Palladium Source | Pd₂(dba)₃ | Pd(OAc)₂ | PEPPSI-IPr |
| Ligand | SPhos | XPhos | (none) |
| Base | K₃PO₄ | Cs₂CO₃ | KF |
| Solvent | 1,4-Dioxane/H₂O (10:1) | Toluene | THF |
| Temperature (°C) | 100 | 110 | 80 |
| Typical Yield Range | Moderate to High | Moderate to High | Substrate Dependent |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This is a general guideline and may require optimization for your specific aryl halide coupling partner.
-
Reaction Setup: To an oven-dried reaction vessel, add the aryl halide (1.0 equiv.), this compound (1.2-1.5 equiv.), the base (2.0-3.0 equiv.), and the palladium catalyst and ligand.
-
Inert Atmosphere: Seal the vessel and purge with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Solvent Addition: Add the degassed solvent via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.[10]
Visualizations
Caption: Troubleshooting workflow for low yield in Suzuki coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SI...: Ingenta Connect [ingentaconnect.com]
- 4. research.ed.ac.uk [research.ed.ac.uk]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Substituent effects on aryltrifluoroborate solvolysis in water: Implications for Suzuki-Miyaura coupling and the design of stable F-18-labeled aryltrifluoroborates for use in PET imaging | UBC Chemistry [chem.ubc.ca]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 13. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. scholarship.claremont.edu [scholarship.claremont.edu]
Technical Support Center: Purification of 2-Fluoro-4-biphenylboronic acid, pinacol ester Reaction Products
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of products derived from reactions involving 2-Fluoro-4-biphenylboronic acid, pinacol ester, particularly in Suzuki-Miyaura cross-coupling reactions.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: What are the most common impurities in a Suzuki-Miyaura reaction using this compound?
A: The most prevalent impurities include:
-
Homocoupled Boronic Ester: The boronic ester can react with itself to form a symmetrical biaryl byproduct. This is often a major issue, and the byproduct can have very similar physical properties to the desired product, making separation challenging.[1][2]
-
Unreacted Starting Materials: Residual this compound, and the coupling partner (e.g., an aryl halide) may remain.
-
Protodeborylation Product: The boronic ester can be replaced by a hydrogen atom, leading to the formation of 2-fluorobiphenyl. This is more common with unstable boronic acids/esters.[3]
-
Palladium Catalyst Residues: Residual palladium from the catalyst can contaminate the final product, often appearing as a black or grey solid.
-
Boronic Acid/Pinacol: Hydrolysis of the pinacol ester can generate the corresponding boronic acid and pinacol. The pinacol byproduct from the reaction can sometimes inhibit crystallization.[4]
Q2: My product is co-eluting with an impurity during silica gel column chromatography. What can I do?
A: Co-elution, especially with the homocoupled byproduct, is a common problem due to similar polarities.[1] Consider the following strategies:
-
Optimize the Eluent System: Systematically vary the solvent polarity. Using a very shallow gradient of a polar solvent (e.g., 0-5% ethyl acetate in hexane) can improve separation.
-
Change the Stationary Phase: If silica gel fails, try using neutral alumina, which can offer different selectivity.[5]
-
Recrystallization: If the product is a solid, recrystallization is often the most effective method to separate closely related impurities.[6]
-
Reversed-Phase Chromatography: For highly non-polar compounds where normal-phase chromatography is ineffective, reversed-phase (e.g., C18) column chromatography may be necessary.[6]
Q3: Recrystallization of my solid product is not working. It either "oils out" or doesn't crystallize at all. What should I try?
A: "Oiling out" occurs when the solid melts in the hot solvent instead of dissolving, or when the solution becomes supersaturated too quickly upon cooling. Here are some tips:
-
Solvent Selection is Key: The ideal solvent should dissolve the compound poorly at room temperature but well at high temperatures.[7] Test a range of solvents or solvent mixtures (e.g., Hexane/Ethyl Acetate, Ethanol, Hexane/Acetone).[8]
-
Use a Solvent/Anti-Solvent System: Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble). Then, slowly add a "poor" solvent (an "anti-solvent" in which it is insoluble) dropwise at an elevated temperature until the solution becomes cloudy. Add a few drops of the "good" solvent to clarify, then allow it to cool slowly.[9]
-
Ensure Slow Cooling: Rapid cooling traps impurities and promotes oiling out.[7][10] Let the flask cool to room temperature on the benchtop before moving it to an ice bath.
-
Scratch the Flask: Use a glass rod to scratch the inside of the flask at the solvent line. The microscopic imperfections in the glass can induce nucleation and crystal growth.
-
Add a Seed Crystal: If you have a small amount of pure product, add a tiny crystal to the cooled, saturated solution to initiate crystallization.
Q4: How can I effectively remove the palladium catalyst from my reaction mixture?
A: Palladium residues can often be removed by:
-
Filtration: After the reaction, dilute the mixture with a suitable solvent and filter it through a pad of Celite® or a small plug of silica gel. This will often trap the heterogeneous palladium species.
-
Aqueous Workup: Performing a standard aqueous workup and extraction can help remove some palladium salts.
-
Charcoal Treatment: Dissolving the crude product in a solvent and stirring with activated charcoal for a short period can adsorb palladium, which is then removed by filtration.
Q5: How do I remove unreacted boronic acid/ester and its byproducts?
A: Boronic acids and their pinacol esters can often be removed with specific workup procedures:
-
Base Extraction: Boronic acids are weakly acidic and can be extracted into an aqueous basic solution (e.g., 1M NaOH). The desired organic product typically remains in the organic layer. The boronic acid can be recovered from the aqueous layer by acidification.[5]
-
Azeotropic Removal of Pinacol: The pinacol byproduct from the ester can be removed by repeatedly dissolving the crude product in a solvent and removing it on a rotary evaporator with water under a moderate vacuum.[4]
-
Oxidative Workup: A wash with an oxidizing agent like aqueous Oxone® can sometimes help decompose boron-containing impurities.
Data Presentation: Purification Strategy Summary
| Purification Technique | Target Impurities | Recommended Solvents/Reagents | Typical Yield/Purity | Key Considerations |
| Silica Gel Chromatography | Unreacted starting materials, homocoupled byproducts, less polar impurities. | Hexane/Ethyl Acetate, Petroleum Ether/Ethyl Acetate, Dichloromethane/Hexane.[6][11] | Variable, can achieve >98% purity. | Shallow gradients are crucial for separating compounds of similar polarity. Fluorinated compounds can be challenging due to their non-polar nature.[1] |
| Recrystallization | Structurally similar byproducts (e.g., homocoupled species), minor impurities. | Ethanol, Hexane/Acetone, Hexane/THF, Toluene.[8] | Can be high for well-behaved solids, often yields >99% purity. | Requires the product to be a solid. Finding the right solvent is critical and may require screening.[9] |
| Acid/Base Extraction | Unreacted boronic acid. | Organic Solvent (e.g., EtOAc, DCM) and an aqueous base (e.g., 1M NaOH). | N/A (Workup step). | Effective for removing acidic impurities. Ensure the desired product is stable to the base. |
| Azeotropic Distillation | Pinacol (from boronic ester). | Water, under moderate vacuum with a rotary evaporator.[4] | N/A (Workup step). | Simple and effective for removing the pinacol byproduct which can interfere with subsequent steps like crystallization.[4] |
Experimental Protocols
Protocol 1: Purification by Silica Gel Column Chromatography
-
Sample Preparation: After the reaction workup, dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or toluene). Add a small amount of silica gel to this solution to create a slurry.
-
Dry Loading: Concentrate the slurry on a rotary evaporator until a dry, free-flowing powder is obtained. This "dry loading" method generally provides better separation than loading the sample as a liquid.
-
Column Packing: Pack a glass column with silica gel using a non-polar solvent like hexane as the slurry solvent. Ensure the silica bed is compact and level.
-
Loading and Elution: Carefully add the dry-loaded sample to the top of the packed column. Begin elution with a low-polarity solvent system (e.g., 100% Hexane).
-
Gradient Elution: Gradually increase the polarity of the eluent (e.g., by slowly increasing the percentage of ethyl acetate) to move the compounds down the column. For biphenyl compounds, a shallow gradient (e.g., 0% to 10% Ethyl Acetate in Hexane) is often effective.[6][11]
-
Fraction Collection: Collect fractions and analyze them by Thin Layer Chromatography (TLC) to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: Place a small amount of the crude solid in a test tube. Add a small amount of a potential recrystallization solvent. If it dissolves at room temperature, the solvent is unsuitable. If it does not dissolve, heat the test tube. A good solvent will dissolve the solid when hot but not when cold.[7]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid.[10] Keep the solvent at or near its boiling point during this process.
-
Hot Filtration (Optional): If there are insoluble impurities (like dust or catalyst residues), perform a hot gravity filtration to remove them.
-
Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. The slower the cooling, the larger and purer the crystals will be.[7][10]
-
Crystallization: Once the flask has reached room temperature, it can be placed in an ice bath to maximize crystal formation.[7]
-
Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing and Drying: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities. Allow the crystals to dry completely.[10]
Visualizations
Caption: Purification troubleshooting decision tree.
Caption: General purification workflow diagram.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. reddit.com [reddit.com]
- 3. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bristol.ac.uk [bristol.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. youtube.com [youtube.com]
- 8. Tips & Tricks [chem.rochester.edu]
- 9. mt.com [mt.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. CN102351620A - Method for preparing biphenyl compound through catalyzing Suzuki coupling reaction by nanometer palladium catalyst - Google Patents [patents.google.com]
Technical Support Center: Catalyst Deactivation in Fluorinated Aryl Boronic Ester Couplings
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during Suzuki-Miyaura cross-coupling reactions involving fluorinated aryl boronic esters.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura coupling reaction with a fluorinated aryl boronic ester is resulting in a low or no yield. What are the primary factors I should investigate?
A1: Low yields in these couplings often stem from a few critical areas. A systematic evaluation of your reagents and reaction conditions is the best approach. Key aspects to check include:
-
Catalyst Activity: Ensure your palladium source and phosphine ligands are fresh and have been stored under an inert atmosphere to prevent degradation and oxidation.[1] If you are using a Pd(II) precatalyst, it requires in-situ reduction to the active Pd(0) species.[2]
-
Oxygen Contamination: The presence of oxygen can lead to the oxidation and deactivation of the Pd(0) catalyst, often observed as the formation of palladium black.[3][4] It can also promote the homocoupling of boronic acids.[2] Ensure your solvents are thoroughly degassed and the reaction is maintained under a positive pressure of an inert gas like argon or nitrogen.[3][4]
-
Reagent Purity and Stability: Verify the purity of your fluorinated aryl boronic ester and the aryl halide. Boronic esters, while generally more stable than boronic acids, can still degrade. Electron-deficient boronic esters are particularly prone to protodeboronation.[1]
-
Base and Solvent Selection: The choice of base and solvent is critical and often interdependent. The base must be sufficiently strong to promote transmetalation but not so strong as to cause degradation of your starting materials.[1] Anhydrous and degassed solvents are crucial to prevent catalyst deactivation.[1]
Q2: I am observing significant protodeboronation of my fluorinated aryl boronic ester. How can this side reaction be minimized?
A2: Protodeboronation, the replacement of the boronic ester group with a hydrogen atom, is a common side reaction, especially with electron-deficient substrates like many fluorinated aryl boronic esters.[1] Here are several strategies to mitigate this issue:
-
Use a Milder Base: Strong bases in the presence of water can accelerate protodeboronation. Consider switching to milder bases such as K₃PO₄, KF, or Cs₂CO₃.[1]
-
Anhydrous Conditions: Since water is a proton source for this side reaction, employing anhydrous conditions can significantly reduce its occurrence.[1]
-
Employ More Stable Boron Reagents: Converting the boronic acid to a more stable boronate ester, such as a pinacol ester, can protect it from premature decomposition. These esters often release the active boronic acid species slowly into the reaction, minimizing its concentration and thus the rate of protodeboronation.[1]
-
Optimize Reaction Time and Temperature: Shorter reaction times and lower temperatures can help to reduce the extent of this side reaction.[1]
Q3: What is the specific role of fluoride in catalyst deactivation during these couplings?
A3: Fluoride ions can play a multifaceted role in the catalytic cycle. While sometimes used as a base or additive to promote the reaction, excess fluoride can also lead to catalyst deactivation. Mechanistic studies suggest that fluoride can interact with the palladium center, potentially forming palladium-fluorido intermediates.[5][6] In some cases, fluoride has been shown to induce the reduction of Pd(IV) to Pd(II), which can disrupt the catalytic cycle and lead to inactive species. The formation of a Pd-F intermediate can also influence the rate of transmetalation.[5]
Q4: I am seeing a significant amount of homocoupling of my boronic ester. What causes this and how can I prevent it?
A4: Homocoupling, the dimerization of the boronic ester, is often promoted by the presence of oxygen.[2] This side reaction can be minimized by ensuring the reaction is performed under strictly inert conditions with thoroughly degassed solvents.[4] The use of a Pd(0) precatalyst or a system that rapidly generates the active Pd(0) species can also reduce homocoupling that might occur during the in-situ reduction of a Pd(II) source.[4]
Troubleshooting Guide
This section provides a structured approach to resolving specific issues you may encounter during your experiments.
Issue 1: Low Conversion of Starting Materials
If you observe a low conversion of your starting materials, consider the following troubleshooting workflow:
Caption: Troubleshooting workflow for low reaction conversion.
Issue 2: Formation of Significant Byproducts (Protodeboronation or Homocoupling)
If your primary issue is the formation of unwanted side products, follow this diagnostic path:
Caption: Troubleshooting workflow for byproduct formation.
Quantitative Data Summary
The selection of reaction parameters can significantly impact the outcome of the Suzuki-Miyaura coupling of fluorinated aryl boronic esters. The following tables provide a summary of quantitative data from various studies to guide your optimization process.
Table 1: Effect of Base on Reaction Yield
| Entry | Aryl Halide | Boronic Acid/Ester | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 1-bromo-4-fluorobenzene | 4-fluorophenylboronic acid | K₂CO₃ | DMF/H₂O (95:5) | 110 | 48 | >95 |
| 2 | 2-chloropyrazine | Phenylboronic acid | K₃PO₄ | n-Butanol | 100 | 12 | 96 |
| 3 | Pyridine-2-sulfonyl fluoride | 2-thiopheneboronic acid pinacol ester | Na₃PO₄ | Dioxane/H₂O (4:1) | 80 | 24 | 75 |
| 4 | Pyridine-2-sulfonyl fluoride | 2-thiopheneboronic acid | Na₃PO₄ | Dioxane | 65 | 24 | 60 |
Data compiled from multiple sources for illustrative purposes.[7][8][9]
Table 2: Comparison of Boronic Acid vs. Boronate Ester Reactivity
| Entry | Boron Reagent | Coupling Partner | Catalyst System | Conditions | Relative Rate |
| 1 | 4-Fluorophenylboronic acid | Aryl-Pd(II) complex | Pd(i-Pr₃P)₂ | THF, -30 °C | 1.00 |
| 2 | 4-Fluorophenylboronic acid pinacol ester | Aryl-Pd(II) complex | Pd(i-Pr₃P)₂ | THF, -30 °C | Slower |
| 3 | 4-Fluorophenylboronic acid glycol ester | Aryl-Pd(II) complex | Pd(i-Pr₃P)₂ | THF, -30 °C | ~23 times faster |
This table illustrates the significant effect of the boronic ester protecting group on the rate of transmetalation.[10]
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a Fluorinated Aryl Boronic Ester
This protocol provides a starting point for the coupling of a fluorinated aryl boronic ester with an aryl halide. Optimization of the base, solvent, and temperature may be necessary for specific substrates.
-
Reaction Setup: In an oven-dried Schlenk tube equipped with a magnetic stir bar, combine the aryl halide (1.0 mmol, 1.0 equiv), the fluorinated aryl boronic ester (1.2 mmol, 1.2 equiv), and the base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv).[4]
-
Inert Atmosphere: Seal the tube with a septum, and then evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[1][4]
-
Catalyst and Ligand Addition: Under a positive flow of the inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol% Pd) and the ligand (e.g., SPhos, 0.022 mmol, 2.2 mol%).[3][4]
-
Solvent Addition: Add the degassed solvent (e.g., dioxane, 5 mL) via syringe.[4]
-
Reaction: Place the Schlenk tube in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously for the intended reaction time.[4]
-
Monitoring: Monitor the reaction progress by a suitable technique such as TLC, GC-MS, or LC-MS.[2][4]
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[2][4]
-
Purification: Purify the crude product by flash column chromatography on silica gel.[2]
Protocol 2: Monitoring Catalyst Deactivation via In-Situ Reaction Analysis
This protocol allows for the real-time monitoring of a cross-coupling reaction to understand its kinetics and identify potential catalyst deactivation.
-
Sample Preparation: In a glovebox, prepare a stock solution of the palladium precatalyst and ligand in a deuterated solvent (e.g., toluene-d₈). In a separate vial, weigh the aryl halide, the fluorinated aryl boronic ester, the base, and an internal standard (e.g., 1,3,5-trimethoxybenzene).
-
Reaction Initiation: Dissolve the substrates, base, and internal standard in the deuterated solvent. Transfer the solution to an NMR tube. Add the catalyst stock solution to the NMR tube, which is then sealed.
-
NMR Analysis: Acquire an initial ¹H or ¹⁹F NMR spectrum at room temperature. Then, place the NMR tube in the preheated NMR probe and acquire spectra at regular intervals.
-
Data Analysis: Integrate the signals corresponding to the starting materials, product, and the internal standard. Plot the concentration of the product versus time to determine the reaction rate. A plateau in product formation before the complete consumption of the limiting starting material is indicative of catalyst deactivation.[4]
Caption: General experimental workflow for Suzuki-Miyaura coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Suzuki-Miyaura Cross-Coupling Reactions of Highly Fluorinated Arylboronic Esters: Catalytic Studies and Stoichiometric Model Reactions on the Transmetallation Step - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Homocoupling in Suzuki Reactions
Welcome to the Technical Support Center for Suzuki Coupling Reactions. This resource is designed for researchers, scientists, and professionals in drug development to troubleshoot and optimize their experiments. Here you will find answers to frequently asked questions and detailed guides to overcome common challenges, with a focus on preventing undesired homocoupling side products.
Frequently Asked Questions (FAQs)
Q1: What is homocoupling in the context of Suzuki reactions, and why is it a problem?
A1: Homocoupling is a common side reaction in Suzuki couplings where two molecules of the organoboron reagent (e.g., boronic acid) couple with each other to form a symmetrical biaryl byproduct.[1] This is undesirable as it consumes the starting material, reduces the yield of the desired cross-coupled product, and complicates the purification process due to the structural similarity between the homocoupled product and the target molecule.[1]
Q2: What are the primary causes of boronic acid homocoupling in Suzuki reactions?
A2: The primary causes of homocoupling are the presence of dissolved oxygen and palladium(II) species in the reaction mixture.[1][2]
-
Oxygen-Mediated Homocoupling: The presence of oxygen can lead to the oxidation of the active Pd(0) catalyst to Pd(II). This Pd(II) species can then react with two molecules of the boronic acid to form the homocoupled product, regenerating Pd(0) in the process. Rigorous exclusion of oxygen is crucial to suppress this pathway.[1][3]
-
Palladium(II)-Mediated Homocoupling: If a Pd(II) salt (e.g., Pd(OAc)₂, PdCl₂) is used as the catalyst precursor, it can directly react with the boronic acid to produce the homocoupled dimer and Pd(0).[3][4] This can be a significant issue at the beginning of the reaction before the catalytic cycle is fully established.
Q3: How can I visually identify if homocoupling is a significant issue in my reaction?
A3: Homocoupling can be suspected if you observe a significant amount of a symmetrical biaryl byproduct in your crude reaction mixture by techniques like TLC or LC-MS. This byproduct will have a molecular weight corresponding to the dimer of your boronic acid starting material.
Q4: How does the choice of palladium source affect homocoupling?
A4: The choice of palladium source is critical.
-
Pd(II) sources like palladium(II) acetate (Pd(OAc)₂) or palladium chloride (PdCl₂) can directly promote homocoupling as they need to be reduced to the active Pd(0) state. This reduction can occur via the homocoupling of two boronic acid molecules.[3]
-
Pd(0) sources such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) are generally preferred as they do not require a reduction step and can directly enter the catalytic cycle.[3]
-
Palladium precatalysts , particularly Buchwald's G3 and G4 precatalysts, are designed to cleanly and efficiently generate the active Pd(0) species, which can help to minimize side reactions like homocoupling.[3]
Q5: What role do ligands play in minimizing homocoupling?
A5: Ligands play a crucial role in stabilizing the palladium catalyst and influencing its reactivity. To minimize homocoupling:
-
Use bulky, electron-rich phosphine ligands: Ligands such as those developed by Buchwald (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are highly effective.[3][5] Their steric bulk can hinder the formation of intermediates that lead to homocoupling, while their electron-donating properties can promote the desired reductive elimination step of the cross-coupling cycle.[3]
-
Avoid easily oxidized ligands: In the presence of oxygen, some phosphine ligands can be oxidized, which can lead to the formation of palladium species that promote homocoupling.[3]
Q6: How does the choice of base influence the formation of homocoupling byproducts?
A6: The base is essential for activating the boronic acid, but an inappropriate choice can exacerbate homocoupling. Weaker inorganic bases such as potassium carbonate (K₂CO₃) and potassium phosphate (K₃PO₄) are often preferred as they are generally less likely to promote side reactions compared to stronger bases.[3]
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving issues with excessive homocoupling in your Suzuki reactions.
Data Presentation: Impact of Reaction Parameters on Homocoupling
The following tables summarize the effect of various reaction parameters on the formation of homocoupling byproducts.
Table 1: Effect of Palladium Source on Homocoupling
| Palladium Source | Typical Homocoupling (%) | Rationale |
| Pd(OAc)₂ | 5-20% | In situ reduction to Pd(0) can be slow, allowing Pd(II) to react with the boronic acid.[3] |
| PdCl₂ | 5-15% | Similar to Pd(OAc)₂, requires reduction which can lead to homocoupling.[3] |
| Pd(PPh₃)₄ | <5% | A Pd(0) source that can directly enter the catalytic cycle, minimizing Pd(II)-mediated homocoupling.[3] |
| Pd₂(dba)₃ | <5% | Another effective Pd(0) source.[3] |
| Buchwald G3/G4 Precatalysts | <2% | Designed for clean and efficient generation of the active Pd(0) catalyst.[3] |
Table 2: Effect of Ligand Choice on Homocoupling
| Ligand | Typical Homocoupling (%) | Key Features |
| PPh₃ | 5-15% | Prone to oxidation; less effective at promoting reductive elimination compared to bulky ligands. |
| SPhos | <2% | Bulky, electron-rich ligand that accelerates reductive elimination and sterically disfavors homocoupling.[3][5] |
| XPhos | <2% | Similar to SPhos, highly effective at suppressing homocoupling.[3] |
| Dppf | 2-8% | Bidentate ligand, can be effective but may not be as robust as Buchwald-type ligands in all cases. |
Table 3: Effect of Base on Homocoupling
| Base | Typical Homocoupling (%) | Comments |
| NaOH | 10-25% | Strong base, can promote side reactions including homocoupling. |
| K₂CO₃ | <5% | Weaker base, generally a good choice for minimizing homocoupling.[3] |
| K₃PO₄ | <5% | Another effective weak base, often used in challenging couplings.[3] |
| CsF | 2-8% | Can be effective, but the fluoride ion can also influence the reaction in other ways. |
Experimental Protocols
Protocol 1: Rigorous Degassing of the Reaction Mixture
This protocol is essential to remove dissolved oxygen, a key contributor to homocoupling.
-
Assemble the Reaction Vessel: Assemble your reaction flask with a stir bar and seal it with a rubber septum.
-
Inerting the System: Connect the flask to a Schlenk line. Evacuate the flask under vacuum and then backfill with an inert gas (Argon or Nitrogen). Repeat this cycle at least three times to ensure the removal of atmospheric oxygen.[6]
-
Solvent Degassing:
-
Sparging: Bubble an inert gas (Argon or Nitrogen) through the solvent for at least 30 minutes prior to use. A subsurface sparge is highly effective.[2]
-
Freeze-Pump-Thaw: For more sensitive reactions, freeze the solvent in the reaction flask using liquid nitrogen. Apply a vacuum to the flask, then thaw the solvent. Repeat this cycle three times.
-
-
Reagent Addition: Add all reagents (aryl halide, boronic acid, base, and ligand) to the flask under a positive pressure of inert gas.
-
Catalyst Addition: Add the palladium catalyst to the reaction mixture under a positive flow of inert gas.
-
Reaction: Proceed with heating the reaction under a positive pressure of the inert gas.
Protocol 2: In Situ Reduction of Pd(II) with a Mild Reducing Agent
The addition of a mild reducing agent can help to rapidly generate the active Pd(0) catalyst from a Pd(II) precursor, thereby minimizing the opportunity for Pd(II)-mediated homocoupling.
-
Reaction Setup: Assemble the reaction vessel and add the aryl halide, boronic acid, base, ligand, and solvent under an inert atmosphere as described in Protocol 1.
-
Addition of Reducing Agent: Add a mild reducing agent such as potassium formate (1.1 equivalents) to the reaction mixture.[2][7]
-
Pre-heating: Gently heat the mixture for a short period (e.g., 10-15 minutes at 60 °C) before adding the palladium catalyst.
-
Catalyst Addition: Add the Pd(II) catalyst (e.g., Pd(OAc)₂) to the pre-heated mixture under a positive flow of inert gas.
-
Reaction: Proceed with the reaction at the desired temperature.
References
effect of water on 2-Fluoro-4-biphenylboronic acid, pinacol ester stability
This technical support guide provides detailed information on the stability of 2-Fluoro-4-biphenylboronic acid, pinacol ester, particularly concerning its interaction with water. It is intended for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: How stable is this compound to water and moisture?
A1: Like most boronic acid pinacol esters, this compound is sensitive to moisture and will undergo hydrolysis to the corresponding 2-fluoro-4-biphenylboronic acid and pinacol.[1][2][3] This reaction is generally accelerated in the presence of acidic or basic conditions and at physiological pH.[4][5] The presence of the electron-withdrawing fluorine atom can increase the Lewis acidity of the boron center, potentially influencing the rate of hydrolysis.[4][6][7] Therefore, it is crucial to handle and store the compound under anhydrous conditions.
Q2: What are the recommended storage and handling conditions for this compound?
A2: To minimize degradation, this compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) and at low temperatures, with -20°C being commonly recommended.[8] Avoid exposure to atmospheric moisture. For maximum recovery, it is good practice to centrifuge the vial before opening the cap.[8] When handling, use anhydrous solvents and techniques to prevent the introduction of water.
Q3: My Suzuki-Miyaura coupling reaction using this boronic ester is giving low yields. Could water be the cause?
A3: Yes, the presence of water can be a significant cause of low yields in Suzuki-Miyaura coupling reactions. Water can lead to the hydrolysis of the pinacol ester to the free boronic acid. While the boronic acid is often the active species in the catalytic cycle, both the ester and the acid can be susceptible to a side reaction called protodeboronation, especially under aqueous basic conditions. This reaction cleaves the C-B bond, replacing the boronic acid/ester group with a hydrogen atom, leading to an inactive byproduct and reduced yield. It is essential to use anhydrous solvents and reagents and to properly degas the reaction mixture.
Q4: How can I monitor the stability of the boronic ester in my experimental setup?
A4: The stability and hydrolysis of this compound can be monitored using techniques such as Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy.[1]
-
RP-HPLC: This method can separate the pinacol ester from the more polar boronic acid. Care must be taken to avoid on-column hydrolysis by using aprotic diluents (e.g., acetonitrile) and carefully selecting the mobile phase and column.
-
¹H NMR: By monitoring the reaction in a deuterated solvent and adding D₂O, you can observe the appearance of free pinacol (a singlet for its 12 methyl protons) and the disappearance of the pinacol ester signals over time.[1]
Troubleshooting Guide
This guide addresses common issues related to the stability of this compound.
Issue 1: Inconsistent or low yields in cross-coupling reactions.
| Possible Cause | Troubleshooting Step |
| Hydrolysis/Protodeboronation | Ensure all solvents and reagents are anhydrous. Thoroughly degas the reaction mixture with an inert gas (Argon or Nitrogen) before adding the catalyst. Consider using a different base that is less prone to promoting protodeboronation, such as K₃PO₄ or Cs₂CO₃. |
| Catalyst Inactivity | The pyridine nitrogen in some substrates can inhibit the palladium catalyst. Using bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) can shield the metal center and improve catalytic activity. |
| Incomplete Reaction | Increase the reaction temperature or switch to a more active catalyst system. Ensure the boronic ester is fully dissolved in the reaction solvent. |
Issue 2: Appearance of unknown impurities in analysis (HPLC/NMR).
| Possible Cause | Troubleshooting Step |
| On-column Hydrolysis (HPLC) | Prepare samples in an anhydrous aprotic solvent like acetonitrile (ACN) or tetrahydrofuran (THF).[1] Avoid acidic modifiers (e.g., formic acid) in the mobile phase if possible, or use very low concentrations. Use a column known to minimize on-column hydrolysis (e.g., those with low residual silanol groups). |
| Degradation during sample preparation | Prepare analytical samples immediately before analysis. Avoid using protic solvents like methanol or water in the sample diluent. |
| Formation of Boroxines | Boronic acids can dehydrate to form cyclic trimers called boroxines. This is more common with free boronic acids than pinacol esters but can occur upon hydrolysis. Ensure anhydrous conditions during workup and analysis to minimize their formation. |
Quantitative Data on Hydrolysis
Table 1: Hydrolysis of various p-substituted phenylboronic pinacol esters. [4]
| Substituent (para-) | Solvent System | Approximate Half-life (t₁₂) |
| -OH | Deionized Water | ~120 minutes |
| -OH | 50 mM Phosphate Buffer (pH 7.4) | ~10 minutes |
| -NHCOCH₃ | Deionized Water | > 240 minutes |
| -NHCOCH₃ | 50 mM Phosphate Buffer (pH 7.4) | ~120 minutes |
| -NH₂ | Deionized Water | > 240 minutes |
| -NH₂ | 50 mM Phosphate Buffer (pH 7.4) | ~180 minutes |
Note: This data is for different, but structurally related, compounds and should be used as a general guide only. The rate of hydrolysis is significantly faster at physiological pH compared to neutral water.
Experimental Protocols
Protocol 1: General Procedure for Stability Assessment by RP-HPLC
This protocol is designed to monitor the hydrolysis of this compound to its corresponding boronic acid.
-
Sample Preparation: Prepare a stock solution (e.g., 1 mg/mL) of the pinacol ester in anhydrous acetonitrile (ACN).
-
Reaction Initiation: In a sealed vial, dilute the stock solution to the desired concentration (e.g., 50 µg/mL) with the aqueous medium to be tested (e.g., deionized water, phosphate buffer pH 7.4).
-
Time-course Analysis: At regular time intervals (e.g., 0, 15, 30, 60, 120, 240 minutes), inject an aliquot of the reaction mixture onto the HPLC system.
-
HPLC Conditions:
-
Column: A C18 column with low residual silanols (e.g., Waters XTerra MS C18) is recommended to minimize on-column hydrolysis.
-
Mobile Phase: A gradient of ACN and water. Avoid acidic modifiers if possible. If required for peak shape, use a very low concentration of formic acid (<0.05%).[1]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a suitable wavelength (e.g., 254 nm).
-
-
Data Analysis: Monitor the decrease in the peak area of the pinacol ester and the increase in the peak area of the more polar boronic acid over time. Calculate the percentage of ester remaining at each time point.
Protocol 2: General Procedure for Stability Assessment by ¹H NMR
This protocol allows for the direct observation of the hydrolysis process.
-
Sample Preparation: Prepare a stock solution of the pinacol ester in a deuterated aprotic solvent where it is stable (e.g., DMSO-d₆).
-
Reaction Initiation: In an NMR tube, add a known volume of the stock solution. Add a specific volume of D₂O or a D₂O-based buffer of the desired pD.
-
NMR Acquisition: Acquire a ¹H NMR spectrum immediately after the addition of D₂O (t=0) and then at periodic intervals over the desired time course.
-
Data Analysis: Integrate the signals corresponding to the pinacol ester (e.g., the singlet for the 12 methyl protons of the pinacol group) and the signal for free pinacol that appears upon hydrolysis. Calculate the percentage of hydrolysis by comparing the integral of the free pinacol to the sum of the integrals of the pinacol ester and free pinacol.[1]
Visualizations
Caption: Hydrolysis of this compound.
Caption: Experimental workflow for HPLC-based stability assessment.
References
- 1. Substituent effects and pH profiles for stability constants of arylboronic acid diol esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Susceptibility to hydrolysis of phenylboronic pinacol esters at physiological pH | Semantic Scholar [semanticscholar.org]
- 5. Fluorination of aryl boronic acids using acetyl hypofluorite made directly from diluted fluorine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. semanticscholar.org [semanticscholar.org]
- 8. Fluorination of Aryl Boronic Acids Using Acetyl Hypofluorite Made Directly from Diluted Fluorine [organic-chemistry.org]
improving reaction times for 2-Fluoro-4-biphenylboronic acid, pinacol ester
Technical Support Center: 2-Fluoro-4-biphenylboronic acid, pinacol ester
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize reaction times and outcomes when using this compound, primarily in Suzuki-Miyaura cross-coupling reactions.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Suzuki-Miyaura coupling reaction with this compound is slow or incomplete. What are the primary factors to investigate?
A1: Slow or incomplete Suzuki-Miyaura reactions can typically be traced back to a few key parameters. A systematic evaluation of the catalyst system, base, solvent, temperature, and reagent quality is the most effective troubleshooting approach.[1][2] The interplay between these factors is critical for a successful and efficient reaction.[3]
Caption: Key parameters influencing Suzuki-Miyaura reaction efficiency.
Q2: How does the choice of palladium catalyst and ligand affect reaction time?
A2: The catalyst system is crucial. The ligand's properties directly influence the rates of the key steps in the catalytic cycle: oxidative addition and reductive elimination. For challenging or sterically hindered substrates, using bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands is often necessary to accelerate the reaction.[4][5] These ligands stabilize the active Pd(0) catalyst and promote the catalytic turnover.[4][6]
| Catalyst/Ligand System | Key Characteristics | Typical Loading (mol%) |
| Pd(PPh₃)₄ | Standard, widely used catalyst. May be slow for less reactive substrates. | 1 - 5 |
| Pd(dppf)Cl₂ | Effective for a range of substrates.[7] | 1 - 5 |
| Pd(OAc)₂ + SPhos/XPhos | Bulky, electron-rich ligand promotes fast coupling for hindered substrates.[5] | 0.5 - 2 |
| Pd₂(dba)₃ + RuPhos | Highly active system, often effective at lower temperatures. | 0.5 - 2 |
| (XPhos/SPhos) Pd G3/G4 | Pre-catalysts that are air-stable and highly active upon formation of Pd(0).[8] | 0.5 - 2 |
Q3: My reaction is stalled. Could the base be the problem, and which one should I use?
A3: Yes, the base is critical. Its primary role is to activate the boronic ester to form a more nucleophilic boronate species, which is necessary for the transmetalation step.[4][6] The base's strength and solubility in the reaction medium are key.[1] For less reactive boronic esters, stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often more effective.[5] However, overly strong bases can sometimes promote side reactions.
| Base | Relative Strength | Solubility/Application Notes |
| K₃PO₄ | Strong | Often a good choice for alkylboronic acids and esters.[5][8] Requires some water for solubility. |
| Cs₂CO₃ | Strong | Highly effective but more expensive. Good solubility in many organic solvents.[5] |
| K₂CO₃ | Medium | A common, milder base. Can be used to minimize side reactions like protodeboronation.[8] |
| KF | Mild | Used when starting materials or products are sensitive to stronger bases. Can reduce protodeboronation.[8][9] |
Q4: I'm observing significant protodeboronation. How can I minimize this side reaction to improve my yield?
A4: Protodeboronation, the replacement of the C-B bond with a C-H bond, is a common side reaction that consumes your starting material and reduces yield.[8][9] Pinacol esters are generally more stable than boronic acids, but this can still occur.[10][11]
Strategies to Minimize Protodeboronation:
-
Use Milder Bases: Strong bases can accelerate protodeboronation. Switching to a weaker base like K₂CO₃ or KF can be beneficial.[8]
-
Control Water Content: While some water can be necessary to hydrolyze the pinacol ester to the active boronic acid, excess water can serve as the proton source for this side reaction.[7][8] Consider using anhydrous solvents if protodeboronation is severe.[8]
-
Efficient Catalyst System: A highly active catalyst that promotes a fast Suzuki coupling can outcompete the slower protodeboronation side reaction.
-
Slow-Release Principle: Using the pinacol ester itself is a "slow-release" strategy that keeps the concentration of the more reactive boronic acid low, thereby minimizing its decomposition.[5][12]
Caption: Competing pathways for the boronic ester in the reaction mixture.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This protocol provides a general starting point for the coupling of this compound with an aryl halide.
-
Vessel Preparation: To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), this compound (1.2–1.5 equiv.), and a finely powdered base (e.g., K₃PO₄, 2.0–3.0 equiv.).[8]
-
Inert Atmosphere: Seal the vessel and purge with an inert gas (Argon or Nitrogen) for 5-10 minutes. This can also be achieved by evacuating and backfilling the flask three times.[1][5]
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium pre-catalyst (e.g., XPhos Pd G3, 0.5–2 mol%) and/or the palladium source (e.g., Pd(OAc)₂) and ligand (e.g., SPhos).[5][8]
-
Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O 10:1) via syringe. Solvents should be thoroughly degassed by bubbling with an inert gas for 15-20 minutes or by using freeze-pump-thaw cycles.[1][5]
-
Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80–110 °C) with vigorous stirring.[1]
-
Monitoring: Monitor the reaction's progress by TLC, GC-MS, or LC-MS until the starting material is consumed.[8]
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[8]
-
Purification: Purify the crude product by flash column chromatography.
Caption: Standard experimental workflow for a Suzuki-Miyaura coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 3. researchgate.net [researchgate.net]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Assessing the stability and reactivity of a new generation of boronic esters | Poster Board #1276 - American Chemical Society [acs.digitellinc.com]
- 11. nbinno.com [nbinno.com]
- 12. researchgate.net [researchgate.net]
troubleshooting failed Suzuki reactions with electron-deficient substrates
Topic: Troubleshooting Failed Suzuki Reactions with Electron-Deficient Substrates
This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during Suzuki-Miyaura cross-coupling reactions, with a particular focus on challenging electron-deficient substrates.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My Suzuki reaction with an electron-deficient substrate (boronic acid or aryl halide) has failed or resulted in a very low yield. What are the first things I should check?
When a Suzuki coupling reaction fails, a systematic approach is the most effective way to identify the issue. Start by verifying the fundamentals of your setup and reagents.
Initial Checks:
-
Reagent Quality and Stability:
-
Boronic Acid/Ester: Electron-deficient boronic acids are particularly susceptible to a side reaction called protodeboronation, where the boronic acid group is replaced by a hydrogen atom.[1][2] Consider using fresh, high-purity boronic acid or converting it to a more stable form, such as a pinacol ester or MIDA boronate, if you suspect degradation.[1][3]
-
Aryl Halide: Confirm the purity of your aryl halide. The general reactivity trend is I > Br > OTf >> Cl.[1] Couplings involving aryl chlorides are often more challenging and may require specialized, highly active catalyst systems.[1][4]
-
Catalyst and Ligand: Palladium catalysts, especially Pd(II) precatalysts like Pd(OAc)₂, can degrade over time.[1] Phosphine ligands are often sensitive to air and can oxidize, rendering them ineffective.[1] Use fresh catalyst and ligand stored correctly under an inert atmosphere.
-
Base and Solvent: Ensure your base is pure and anhydrous (if required by the protocol).[5] Solvents must be anhydrous and thoroughly degassed, as oxygen can deactivate the Pd(0) catalyst.[1]
-
-
Reaction Conditions:
-
Inert Atmosphere: The exclusion of oxygen is critical to prevent the oxidation of the active Pd(0) catalyst and any phosphine ligands.[1][5] Ensure the reaction vessel was properly purged and maintained under an inert atmosphere (Argon or Nitrogen) throughout the experiment.
-
Temperature and Mixing: Check that the reaction was maintained at the optimal temperature. Insufficient mixing can be an issue, especially for biphasic solvent systems.[5]
-
Q2: I'm using an electron-deficient boronic acid and observing low conversion. How can I improve the reaction?
Electron-deficient boronic acids are known to be challenging coupling partners due to their slower rate of transmetalation, a key step in the catalytic cycle.[6]
Troubleshooting Strategies:
-
Choice of Base: The transmetalation step is initiated by the base.[4] For slow reactions involving electron-deficient boronic acids, a stronger base is often required to accelerate this step.[7] Consider switching from weaker bases like Na₂CO₃ to stronger ones like K₃PO₄ or Cs₂CO₃.[6][7]
-
Ligand Selection: Employing bulky, electron-donating ligands can significantly enhance the reaction rate.[8] Buchwald-type biarylphosphine ligands (e.g., SPhos, XPhos) are highly effective as their electron-donating nature promotes oxidative addition, and their steric bulk facilitates the final reductive elimination step.[6][8]
-
Increase Temperature: Raising the reaction temperature can help overcome the activation energy barrier for the slow transmetalation step.[7]
-
Solvent Choice: Polar, aqueous solvent systems can sometimes be beneficial.[8] However, the choice of solvent can be complex and may require screening.[9][10]
Q3: My reaction involves an electron-deficient aryl halide (e.g., a nitro- or cyano-substituted aryl bromide). Why is it failing and what can I do?
While electron-deficient aryl halides generally undergo the initial oxidative addition step more readily than electron-rich ones, other issues can arise.[3][11]
Potential Issues & Solutions:
-
Side Reactions: Electron-deficient aryl halides are more prone to side reactions like dehalogenation (replacement of the halide with hydrogen).[12] This can be mitigated by using a milder base or carefully selecting the solvent.[12]
-
Catalyst Inhibition: If your substrate contains strongly coordinating functional groups, it might chelate to the palladium center and inhibit catalysis.[13] In such cases, using a catalyst system with strongly binding, bidentate ligands like dppf might be advantageous.[13]
-
Sub-optimal Ligand: For challenging aryl chlorides, standard ligands like PPh₃ may be insufficient.[4] Highly active, electron-rich, and bulky ligands (e.g., Buchwald ligands, N-heterocyclic carbenes) are often necessary to achieve good yields.[4][8]
Q4: I am observing significant amounts of side products. What are they and how can I prevent them?
Several common side products can appear in Suzuki reactions, indicating specific problems with the reaction conditions.
-
Homocoupling of Boronic Acid: This occurs when two molecules of the boronic acid couple together. It is often caused by the presence of oxygen, which can interfere with the catalytic cycle.[3][5]
-
Solution: Ensure rigorous degassing of all solvents and maintain a strict inert atmosphere.[5] Using a direct Pd(0) source (like Pd(PPh₃)₄ or Pd₂(dba)₃) instead of a Pd(II) precatalyst (like Pd(OAc)₂) can sometimes help, as the in-situ reduction of Pd(II) can be a source of oxidative side reactions.[3][5]
-
-
Protodeboronation: This is the loss of the boronic acid group, which is replaced by a hydrogen atom. It is a major side reaction for electron-deficient and certain heteroaryl boronic acids.[1][3]
-
Dehalogenation: This is the replacement of the halide on the electrophile with a hydrogen atom.[5]
Data Presentation: Catalyst & Base Selection
The choice of catalyst, ligand, and base is critical for success, especially with challenging substrates. The tables below summarize common systems.
Table 1: Comparison of Common Palladium Catalysts and Ligands
| Catalyst System | Ligand Type | Key Advantages | Potential Drawbacks | Typical Loading (mol%) |
| Pd(OAc)₂ / SPhos | Buchwald-type phosphine | High activity for a broad range of substrates, including electron-deficient ones.[6] | Air-sensitive, higher cost.[6] | 1-2[6] |
| Pd₂(dba)₃ / XPhos | Buchwald-type phosphine | Excellent for sterically hindered and electron-poor substrates.[6] | Air-sensitive, higher cost.[6] | 1-2[6] |
| Pd(PPh₃)₄ | Tetrakis(triphenylphosphine) | Readily available and well-understood.[6] | Lower activity for challenging substrates; may require higher temperatures.[6] | 2-5[6] |
| PdCl₂(dppf) | Diphosphine complex | Good for a range of substrates; relatively air-stable.[6] | May be less active than Buchwald-type systems for difficult couplings.[6] | 1-3 |
Table 2: Common Bases and Solvents for Electron-Deficient Substrates
| Base | Solvent System | Comments |
| K₃PO₄ | Toluene / H₂O | Effective for many Suzuki couplings; promotes high reaction rates.[6] |
| K₂CO₃ | Dioxane / H₂O | A common and moderately strong base.[6] |
| Cs₂CO₃ | THF or Dioxane | A strong base that can accelerate slow reactions, but is more expensive and can promote side reactions.[6] |
| Et₃N | Acetonitrile | An organic base useful for anhydrous conditions, though it may be too weak for challenging substrates.[6] |
Visualizing the Process
Troubleshooting Workflow
This workflow provides a systematic approach to diagnosing a failed Suzuki reaction.
Caption: A systematic workflow for troubleshooting failed Suzuki reactions.
The Suzuki-Miyaura Catalytic Cycle
Understanding the catalytic cycle is key to troubleshooting. The active catalytic species is Pd(0).[5] If using a Pd(II) precatalyst, it must first be reduced in-situ for the cycle to begin.[3][5]
Caption: The generally accepted mechanism for the Suzuki-Miyaura reaction.
Detailed Experimental Protocols
Protocol 1: General Procedure for a Troubleshooting Experiment
This protocol uses a Buchwald-type precatalyst, which is often effective for difficult substrates.[7]
-
Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), the boronic acid or ester (1.2–1.5 equiv), and a finely powdered base (e.g., K₃PO₄, 2.0–3.0 equiv).[7]
-
Inert Atmosphere: Seal the vial with a septum cap and purge with an inert gas (Argon or Nitrogen) for 5-10 minutes. This is done by inserting a needle connected to the gas line and a second needle to act as an outlet.[7]
-
Catalyst Addition: Under a positive pressure of the inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 1–2 mol%).[7]
-
Solvent Addition: Add the degassed solvent system (e.g., 10:1 Dioxane/H₂O) via syringe.[7] The concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent.[7]
-
Reaction: Place the vial in a preheated heating block and stir vigorously at the desired temperature (e.g., 80–110 °C).[7]
-
Monitoring and Workup: Monitor the reaction progress by TLC or LC-MS.[7] Upon completion, cool the reaction, dilute with an organic solvent like ethyl acetate, and wash with water and brine.[7] Dry the organic layer, filter, and concentrate to obtain the crude product for purification.[7]
Protocol 2: Preparation of a Diethanolamine Adduct for Boronic Acid Stabilization
If protodeboronation of an electron-deficient boronic acid is suspected, converting it to a more stable diethanolamine adduct can be beneficial.
-
Dissolution: In a vial, dissolve the boronic acid (1.0 equiv) in a minimal amount of a suitable solvent, such as methylene chloride.[7]
-
Addition: While stirring, add diethanolamine (1.0 equiv) dropwise.[7]
-
Precipitation and Isolation: A white solid precipitate should form.[7] Continue stirring for 15 minutes, then isolate the solid product by vacuum filtration.[7]
-
Drying: Wash the solid with a small amount of cold solvent and dry it under vacuum.[7] This adduct is now more stable and can be used directly in the Suzuki coupling reaction.[7]
References
- 1. benchchem.com [benchchem.com]
- 2. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Yoneda Labs [yonedalabs.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. reddit.com [reddit.com]
- 12. benchchem.com [benchchem.com]
- 13. reddit.com [reddit.com]
Validation & Comparative
Navigating Reactivity and Stability: A Comparative Guide to 2-Fluoro-4-biphenylboronic Acid and its Pinacol Ester in Suzuki-Miyaura Coupling
For researchers, scientists, and professionals in drug development, the choice of reagents is paramount to the success and efficiency of synthetic endeavors. This guide provides an in-depth comparison of 2-Fluoro-4-biphenylboronic acid and its pinacol ester derivative, focusing on their respective reactivity, stability, and practical application in the widely utilized Suzuki-Miyaura cross-coupling reaction. This document aims to furnish the scientific community with the necessary data and methodologies to make informed decisions for their specific research needs.
The Suzuki-Miyaura coupling, a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds, relies on the use of organoboron compounds. Among these, boronic acids and their pinacol esters are two of the most common classes of reagents. While structurally similar, their performance in a reaction can differ significantly, primarily due to a trade-off between reactivity and stability. 2-Fluoro-4-biphenylboronic acid and its pinacol ester are valuable building blocks in the synthesis of complex molecules, particularly in the fields of medicinal chemistry and materials science, where the introduction of a biphenyl moiety with a fluorine substituent can impart desirable physicochemical properties.
The Fundamental Trade-off: Reactivity vs. Stability
In general, arylboronic acids are considered more reactive in the Suzuki-Miyaura catalytic cycle, often leading to faster reaction times. This enhanced reactivity is attributed to the Lewis acidity of the boronic acid, which facilitates the crucial transmetalation step with the palladium catalyst. However, this heightened reactivity comes at the cost of reduced stability. Boronic acids are prone to decomposition through pathways such as protodeboronation (cleavage of the carbon-boron bond by a proton source) and the formation of cyclic trimer anhydrides (boroxines), which can lead to lower yields and the need for more stringent storage and handling conditions.
Conversely, boronic acid pinacol esters are lauded for their superior stability. The pinacol group protects the boronic acid moiety, rendering the molecule less susceptible to degradation. This increased stability translates to a longer shelf life, easier handling and purification, and often more consistent reaction outcomes. The trade-off for this stability is typically a decrease in reactivity compared to the parent boronic acid.
Performance in Suzuki-Miyaura Coupling: A Data-Driven Comparison
| Parameter | 2-Fluoro-4-biphenylboronic Acid | 2-Fluoro-4-biphenylboronic acid, pinacol ester | Key Considerations & Supporting Data |
| Reactivity | Higher | Lower | Kinetic studies on the transmetalation step of a similar compound, 4-fluorophenylboronic acid, showed it to be more reactive than its pinacol ester.[1] Boronic acids generally exhibit faster reaction kinetics in Suzuki-Miyaura couplings. |
| Reaction Time | Shorter | Longer | The higher reactivity of the boronic acid typically leads to shorter reaction times to achieve high conversion. |
| Reaction Yield | Potentially higher, but substrate-dependent | Generally high and reproducible | While the higher reactivity of the boronic acid can lead to higher yields in some cases, its instability can also result in lower yields due to decomposition. The stability of the pinacol ester often leads to more consistent and reproducible high yields. |
| Stability & Shelf Life | Lower | Higher | Boronic acids are susceptible to degradation, especially if not stored under inert and dry conditions. Pinacol esters are significantly more stable and have a longer shelf life. |
| Handling & Purification | More challenging | Easier | The crystalline and less polar nature of pinacol esters often simplifies handling and allows for easier purification by standard techniques like column chromatography. |
Experimental Protocols: A Representative Suzuki-Miyaura Coupling
The following is a representative experimental protocol for a Suzuki-Miyaura cross-coupling reaction, which can be adapted for both 2-Fluoro-4-biphenylboronic acid and its pinacol ester. It is important to note that optimal conditions may vary depending on the specific coupling partners and should be determined experimentally.
Reaction: Suzuki-Miyaura coupling of an aryl halide with 2-Fluoro-4-biphenylboronic acid or its pinacol ester.
Materials:
-
Aryl halide (e.g., 4-bromoanisole) (1.0 mmol)
-
2-Fluoro-4-biphenylboronic acid or this compound (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃) (2.0 mmol)
-
Solvent (e.g., Toluene/Ethanol/Water mixture, Dioxane, DMF)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the aryl halide, the boronic acid or pinacol ester, the palladium catalyst, and the base.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (monitoring by TLC or GC/MS is recommended).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.
Visualizing the Concepts
To further clarify the relationships and processes discussed, the following diagrams are provided.
Caption: A diagram illustrating the inverse relationship between reactivity and stability for boronic acids and their pinacol esters.
Caption: A simplified workflow for a typical Suzuki-Miyaura cross-coupling experiment.
Conclusion: Making the Right Choice
The selection between 2-Fluoro-4-biphenylboronic acid and its pinacol ester derivative is contingent on the specific requirements of the synthetic task at hand.
-
Choose 2-Fluoro-4-biphenylboronic acid when:
-
Maximizing reaction rate is the primary goal.
-
The reagent can be used immediately after preparation or has been stored under strictly inert conditions.
-
Potential side reactions due to instability can be carefully managed.
-
-
Choose this compound when:
-
Stability, ease of handling, and long-term storage are critical.
-
High purity of the starting material is essential for subsequent steps.
-
The reaction is part of a multi-step synthesis where robustness and reproducibility are paramount.
-
By understanding the inherent trade-offs and considering the experimental data, researchers can strategically select the optimal boronic acid derivative to achieve their synthetic goals efficiently and effectively.
References
A Head-to-Head Comparison of Pinacol Esters and Other Boronic Esters in Suzuki Coupling
In the landscape of synthetic organic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the formation of carbon-carbon bonds, a critical step in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The choice of the organoboron reagent is pivotal to the success of these reactions, with boronic esters being a popular alternative to the often less stable boronic acids. Among the various types of boronic esters, pinacol esters have become a laboratory staple. However, other esters, notably N-methyliminodiacetic acid (MIDA) boronate esters, have emerged as powerful counterparts, offering distinct advantages in specific applications. This guide provides an objective comparison of the performance of pinacol boronic esters against other common boronic esters in Suzuki coupling, supported by experimental data and detailed protocols to aid researchers, scientists, and drug development professionals in reagent selection.
The Stability and Reactivity Trade-Off
The fundamental difference between various boronic esters lies in the trade-off between stability and reactivity. While highly reactive reagents can lead to faster reaction times, they are often more susceptible to degradation. Conversely, very stable reagents may require more forcing conditions to participate in the catalytic cycle.
Pinacol boronic esters represent a well-balanced option, offering significantly enhanced stability compared to their corresponding boronic acids.[1] They are generally crystalline solids that are easier to handle, purify by chromatography, and store for extended periods.[1] This stability makes them advantageous for multi-step syntheses.[1]
N-methyliminodiacetic acid (MIDA) boronate esters are exceptionally stable, featuring a tetracoordinate boron center that renders them inert to many reaction conditions, including anhydrous cross-coupling.[2] This high stability allows for their use as a protecting group for the boronic acid functionality, enabling complex synthetic strategies like iterative cross-coupling.[2] The active boronic acid is released in a controlled manner under specific hydrolytic conditions.[2]
Other boronic esters, such as those derived from neopentyl glycol or catechol, also offer varying degrees of stability and reactivity, often falling between that of boronic acids and pinacol esters.[3]
Quantitative Performance Comparison
The following tables summarize key quantitative data comparing the performance of different boronic esters in Suzuki-Miyaura coupling reactions.
Table 1: Comparison of Reaction Yields and Molecular Weights in Suzuki-Miyaura Polymerization
This table compares the performance of a thienyl MIDA boronate ester versus its corresponding pinacol boronate ester in a polymerization reaction under identical conditions.
| Monomer | Yield (%) | Mn (kDa) | Mw (kDa) | Đ (Mw/Mn) |
| Thienyl MIDA Boronate Ester | 90 | 13.8 | 24.1 | 1.8 |
| Thienyl Pinacol Boronate Ester | 58 | 9.6 | 15.4 | 1.6 |
Data sourced from a study on the synthesis of poly(3-hexylthiophene-2,5-diyl) (rr-P3HT).[1] The MIDA boronate ester produced a higher yield and a polymer with a higher molecular weight, indicating greater efficiency and stability under the polymerization conditions.[1]
Table 2: Relative Rates of Transmetalation for Various Boron Reagents
The transmetalation step is often rate-determining in the Suzuki-Miyaura catalytic cycle. This table presents the relative rates of this step for different boronic acid derivatives.
| Boron Reagent | Rate Constant (k) x 10⁻⁴ s⁻¹ (at -30 °C) | Relative Rate |
| 4-Fluorophenylboronic Acid | 5.78 | 1.0 |
| 4-Fluorophenylboronic Acid Pinacol Ester | a | Slower than boronic acid |
| 4-Fluorophenylboronic Acid Catechol Ester | 26.6 | 4.6 |
| 4-Fluorophenylboronic Acid Glycol Ester | 133 | 23.0 |
| 4-Fluorophenylboronic Acid Dimethyl Ester | 121 | 21.0 |
a: Sigmoidal kinetic profiles were observed for pinacol esters, precluding the determination of a simple first-order rate constant; however, the reaction was observed to be slower than with the corresponding boronic acid.[4][5] Data indicates that while pinacol esters are less reactive in the transmetalation step than free boronic acids, other diol-derived esters can exhibit significantly enhanced reactivity.[4][5]
Table 3: Hydrolytic Stability of Boronic Esters
The stability of boronic esters to hydrolysis is crucial for their storage and handling.
| Boronic Ester Type | General Hydrolytic Stability | Notes |
| Pinacol Esters | Moderately Stable | Susceptible to hydrolysis, especially under acidic or basic conditions, and during silica gel chromatography.[2][6] |
| MIDA Esters | Highly Stable | Exceptionally stable across a wide pH range. Hydrolysis is slow under neutral conditions and significantly accelerated by strong base (e.g., NaOH).[5] The base-mediated hydrolysis proceeds orders of magnitude faster than neutral hydrolysis.[4][5] |
Experimental Protocols
Detailed methodologies are essential for reproducible research. Below are representative protocols for Suzuki-Miyaura cross-coupling reactions using pinacol and MIDA boronic esters.
General Protocol for Suzuki-Miyaura Coupling with a Pinacol Boronic Ester
This protocol describes a typical Suzuki-Miyaura coupling of an aryl halide with an alkyl pinacol boronic ester.[7]
Materials:
-
Aryl chloride (1.0 equiv)
-
Alkyl pinacol boronic ester (2.3 equiv)
-
Pd(OAc)₂ (1 mol%)
-
Ad₂PⁿBu (3 mol%)
-
LiOᵗBu (4.0 equiv)
-
Dioxane/H₂O (4:1 mixture, to make a 0.1 M solution with respect to the aryl chloride)
Procedure:
-
To an oven-dried reaction vessel containing a magnetic stir bar, add the aryl chloride, alkyl pinacol boronic ester, Pd(OAc)₂, Ad₂PⁿBu, and LiOᵗBu.
-
Evacuate and backfill the vessel with an inert atmosphere (e.g., argon or nitrogen) three times.
-
Add the degassed dioxane/H₂O solvent mixture via syringe.
-
Heat the reaction mixture to 100 °C and stir for the desired amount of time, monitoring the reaction progress by TLC or GC/LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
General Protocol for Suzuki-Miyaura Coupling with a MIDA Boronate Ester
This protocol outlines a Suzuki-Miyaura coupling using a MIDA boronate ester, which requires an aqueous base for in situ deprotection.[2]
Materials:
-
Aryl or heteroaryl halide (1.0 equiv)
-
MIDA boronate ester (1.2-1.5 equiv)
-
Pd₂(dba)₃ (1.5 mol%)
-
XPhos (6 mol%)
-
K₃PO₄ (3.0 equiv)
-
THF/H₂O (e.g., 10:1 mixture)
Procedure:
-
To an oven-dried reaction vessel containing a magnetic stir bar, add the MIDA boronate ester, the aryl or heteroaryl halide, Pd₂(dba)₃, and XPhos.
-
Evacuate and backfill the vessel with an inert atmosphere (e.g., argon) three times.
-
Add the degassed THF.
-
In a separate flask, prepare a degassed aqueous solution of K₃PO₄.
-
Add the aqueous K₃PO₄ solution to the reaction mixture.
-
Heat the reaction to the desired temperature (e.g., 80 °C) and stir until the reaction is complete as monitored by TLC or LC-MS.
-
Cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer, concentrate, and purify the crude product by column chromatography.
Mandatory Visualizations
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Comparative Experimental Workflow
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. experts.illinois.edu [experts.illinois.edu]
- 5. MIDA boronates are hydrolysed fast and slow by two different mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
A Comparative Guide to the Reactivity of Fluorinated vs. Non-Fluorinated Biphenyl Boronic Acids
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry and materials science. Biphenyl boronic acids are pivotal reagents in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, for the synthesis of complex biaryl structures. The introduction of fluorine atoms to the biphenyl core significantly modulates the physicochemical properties and reactivity of these boronic acids. This guide provides an objective comparison of the performance of fluorinated versus non-fluorinated biphenyl boronic acids in Suzuki-Miyaura coupling, supported by experimental data and detailed protocols.
The Impact of Fluorination on Physicochemical Properties and Reactivity
Fluorine's high electronegativity imparts unique electronic properties to the biphenyl boronic acid scaffold, influencing its reactivity in the Suzuki-Miyaura catalytic cycle. The primary effects of fluorination are:
-
Increased Lewis Acidity: The strong electron-withdrawing nature of fluorine increases the Lewis acidity of the boronic acid moiety.[1][2] This can influence the rate-limiting transmetalation step of the catalytic cycle.
-
Modulated Reactivity in Suzuki-Miyaura Coupling: The effect of fluorine on reaction yields can be complex. In some instances, the electron-withdrawing character can be detrimental, leading to lower yields compared to their non-fluorinated counterparts under similar conditions.[1] Conversely, fluorination can also lead to faster transmetalation, potentially resulting in higher yields and shorter reaction times.[3][4] The position of the fluorine substituent is a critical determinant of its impact on reactivity.[2][3]
-
Susceptibility to Protodeboronation: Polyfluorinated biphenyl boronic acids can be more susceptible to protodeboronation, an undesired side reaction that cleaves the carbon-boron bond, particularly under basic conditions.[3][5][6]
Quantitative Performance Comparison
Direct side-by-side comparisons of fluorinated and non-fluorinated biphenyl boronic acids under identical Suzuki-Miyaura conditions are not always readily available in the literature. The following tables summarize key physicochemical data and representative reaction yields compiled from various sources. It is crucial to note that direct comparison of yields across different studies can be misleading due to variations in reaction conditions, catalysts, and coupling partners.
Table 1: Comparison of pKa Values for Selected Phenylboronic Acids
| Boronic Acid | pKa | Reference |
| Phenylboronic Acid | 8.86 | [2] |
| 4-Fluorophenylboronic Acid | 8.77 | [2] |
| 2,3,4,6-Tetrafluorophenylboronic acid | 6.17 | [2] |
Table 2: Representative Yields in Suzuki-Miyaura Coupling Reactions
| Boronic Acid | Coupling Partner | Catalyst System | Base | Solvent | Yield (%) | Reference |
| Phenylboronic Acid | 1-bromo-4-fluorobenzene | G-COOH-Pd-10 | K₂CO₃ | DMF/H₂O | ~95 | [7] |
| 4-Fluorophenylboronic Acid | 1-bromo-4-fluorobenzene | G-COOH-Pd-10 | K₂CO₃ | DMF/H₂O | ~98 | [7] |
| 2,5-Difluorophenylboronic acid | 4-Bromoanisole | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 92 | [3] |
| 3,4-Difluorophenylboronic acid | 4-Bromotoluene | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 95 | [4] |
| Pentafluorophenylboronic acid | Phenyl iodide | Pd(PPh₃)₄/Ag₂O | CsF | THF | >90 | [8] |
| 2,3,5,6-Tetrafluorophenylboronic acid | 1-bromo-2,3,5,6-tetrafluorobenzene | Pd₂(dba)₃ / SPhos | Na₂CO₃ | Dioxane/H₂O | 31 | [6] |
Experimental Protocols
A standardized protocol is essential for the objective comparison of different boronic acids. The following is a general experimental procedure for the Suzuki-Miyaura cross-coupling reaction that can be adapted for both fluorinated and non-fluorinated biphenyl boronic acids. Optimization of the catalyst, base, solvent, and temperature may be necessary for specific substrates.
General Procedure for Suzuki-Miyaura Cross-Coupling:
-
Reaction Setup: In a flame-dried Schlenk flask or a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine the aryl halide (1.0 mmol), the biphenyl boronic acid (1.2-1.5 mmol), and the base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄; 2.0-3.0 mmol).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, 1-5 mol%) and any necessary ligand.
-
Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times. Under a positive pressure of the inert gas, add the degassed, anhydrous solvent (e.g., Dioxane, Toluene, DMF; 5-10 mL) and water if required by the reaction conditions.
-
Reaction: Stir the mixture at the desired temperature (typically 80-110 °C). Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.
Visualizing the Process
To better understand the underlying mechanism and experimental design, the following diagrams are provided.
Conclusion
The choice between a fluorinated and a non-fluorinated biphenyl boronic acid is contingent on the desired properties of the final product and the synthetic strategy. While non-fluorinated biphenyl boronic acids may exhibit more predictable reactivity in some cases, their fluorinated counterparts are indispensable for accessing biaryl motifs with enhanced metabolic stability, binding affinity, and unique electronic characteristics. Researchers should anticipate the potential need for more rigorous optimization of reaction conditions when employing highly fluorinated or sterically hindered biphenyl boronic acids to achieve satisfactory yields. The continued development of novel catalysts and methodologies is expanding the scope and utility of these valuable reagents in both academic and industrial research.
References
- 1. benchchem.com [benchchem.com]
- 2. Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. A Study of the Fluorine Effect in C-H Borylation - Durham e-Theses [etheses.dur.ac.uk]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives | MDPI [mdpi.com]
- 8. Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Performance of Palladium Ligands in Suzuki-Miyaura Coupling with 2-Fluoro-4-biphenylboronic Acid, Pinacol Ester: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. The choice of palladium ligand is critical for the success of this reaction, profoundly influencing yield, reaction time, and catalyst loading. This guide provides a comparative overview of the performance of different palladium ligands in the context of Suzuki-Miyaura coupling with 2-Fluoro-4-biphenylboronic acid, pinacol ester, a substrate of interest in pharmaceutical and materials science research.
While direct comparative studies for this specific boronic ester are limited, this guide draws upon relevant experimental data from studies on structurally similar substrates to provide valuable insights into ligand selection. The primary data presented is from a catalyst optimization study for the Suzuki-Miyaura coupling of a heteroaryl fluoride with various boronic acid pinacol esters, which serves as a valuable proxy for understanding ligand effects.
Ligand Performance Comparison
The selection of an appropriate palladium ligand is paramount for achieving optimal results in Suzuki-Miyaura coupling reactions. The electronic and steric properties of the ligand influence the stability and reactivity of the palladium catalyst throughout the catalytic cycle. For challenging substrates such as those containing ortho-fluoro substituents, like this compound, highly active catalyst systems are often required to outcompete potential side reactions like protodeboronation.
The following table summarizes the performance of various palladium catalysts and ligands in a representative Suzuki-Miyaura coupling reaction between PyFluor and 2-thiopheneboronic acid pinacol ester. This data, from a study by Rueda-Espinosa et al., highlights the significant impact of the ligand on the reaction yield.
| Catalyst/Ligand | Yield (%) |
| Pd(dppf)Cl₂ | 74 |
| Pd(OAc)₂ / dppe | 15 |
| Pd(OAc)₂ / dppp | 25 |
| Pd(OAc)₂ / dppb | 45 |
| Pd(PPh₃)₄ | 48 |
| Pd(PCy₃)₂Cl₂ | 35 |
| Ni(dppe)Cl₂ | <5 |
| Ni(dppf)Cl₂ | <5 |
Data sourced from a study by Rueda-Espinosa et al. on the coupling of PyFluor with 2-thiopheneboronic acid pinacol ester.[1][2]
As the data indicates, Pd(dppf)Cl₂ emerged as the most effective catalyst in this particular screen, affording the highest yield. The bite angle and steric bulk of the phosphine ligands play a crucial role, with dppf demonstrating a superior balance of these properties for this transformation. Nickel catalysts were found to be ineffective.
For ortho-fluorinated aryl boronic acids, which are prone to decomposition, highly active palladium precatalysts, such as those based on Buchwald's biarylphosphine ligands (e.g., XPhos, SPhos), are often recommended to ensure the coupling reaction proceeds faster than the degradation of the boronic acid.
Experimental Protocols
Detailed experimental procedures are essential for reproducibility. The following are representative protocols for Suzuki-Miyaura coupling reactions.
General Procedure for Catalyst Screening
This protocol is adapted from the catalyst optimization study by Rueda-Espinosa et al.[1][2]
Materials:
-
PyFluor (0.3 mmol, 1.0 equiv)
-
2-Thiopheneboronic acid pinacol ester (0.45 mmol, 1.5 equiv)
-
Palladium catalyst (0.03 mmol, 10 mol%) or Palladium precursor and Ligand (0.03 mmol, 10 mol%)
-
Na₃PO₄ (0.9 mmol, 3.0 equiv)
-
Biphenyl (internal standard, 0.06 mmol)
-
Dioxane (0.8 mL)
-
Water (0.2 mL)
Procedure:
-
To a 1-dram vial equipped with a magnetic stir bar, add PyFluor, 2-thiopheneboronic acid pinacol ester, the palladium catalyst or precursor/ligand, Na₃PO₄, and biphenyl.
-
Add dioxane and water to the vial.
-
Seal the vial with a cap and stir the reaction mixture at the desired temperature (e.g., 100 °C) for the specified time.
-
After cooling to room temperature, the reaction mixture is diluted with a suitable solvent (e.g., ethyl acetate) and filtered.
-
The yield is determined by HPLC/UV analysis using the internal standard.
Recommended Protocol for Ortho-Fluorinated Boronic Acids
This protocol is a general recommendation for challenging substrates like this compound, utilizing a highly active palladium precatalyst.
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
This compound (1.2 mmol, 1.2 equiv)
-
XPhos Pd G3 precatalyst (0.02 mmol, 2 mol%)
-
K₃PO₄ (2.0 mmol, 2.0 equiv)
-
1,4-Dioxane (5 mL)
Procedure:
-
In a glovebox, to a sealed tube, add the aryl halide, this compound, XPhos Pd G3 precatalyst, and K₃PO₄.
-
Add 1,4-dioxane to the tube.
-
Seal the tube and remove it from the glovebox.
-
Stir the reaction mixture at the desired temperature (e.g., 80-100 °C) until the starting material is consumed (monitored by TLC or GC/LC-MS).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizing the Process
To better understand the underlying mechanisms and workflows, the following diagrams are provided.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A general experimental workflow for a Suzuki-Miyaura coupling reaction.
References
comparative yield analysis of fluorinated boronic esters in cross-coupling
A Comparative Yield Analysis of Fluorinated Boronic Esters in Cross-Coupling Reactions
For researchers, scientists, and drug development professionals, the synthesis of fluorinated organic molecules is of paramount importance. The introduction of fluorine into an organic scaffold can significantly alter its biological and chemical properties, including metabolic stability, lipophilicity, and binding affinity. The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the formation of carbon-carbon bonds, and the use of fluorinated boronic esters as coupling partners is a key strategy for the synthesis of fluorinated biaryls and other important motifs.
This guide provides a comparative analysis of the performance of fluorinated boronic esters in Suzuki-Miyaura cross-coupling reactions, with a focus on reaction yields and the experimental conditions required to achieve them. The data presented is compiled from various studies and is intended to provide an objective overview to aid in the selection of reagents and the design of synthetic routes.
The Influence of Fluorine Substitution on Reactivity
The presence and position of fluorine atoms on a boronic acid or ester can significantly impact its reactivity in cross-coupling reactions. Fluorine is a strongly electron-withdrawing group, which can decrease the nucleophilicity of the aryl group attached to the boron atom. This can, in turn, affect the transmetalation step of the Suzuki-Miyaura catalytic cycle, which is often the rate-limiting step.[1]
Generally, electron-donating groups on the boronic acid partner tend to increase the reaction rate and yield, while electron-withdrawing groups can have the opposite effect.[1] Consequently, fluorinated boronic acids and esters may require carefully optimized reaction conditions to achieve high yields. However, the strong interaction between fluorine and boron can also play a role in facilitating the reaction under certain conditions.[2]
Comparative Yield Data
The following tables summarize the yields of various cross-coupling reactions involving fluorinated boronic esters and related compounds. It is important to note that direct comparisons between different studies can be challenging due to variations in substrates, catalysts, ligands, bases, and solvents.
Table 1: Nickel-Catalyzed Defluorinative Cross-Coupling of 2-Fluorobenzofurans with Arylboronic Acids
This table presents data from a study on the nickel-catalyzed reaction of 2-fluorobenzofurans with various arylboronic acids. This reaction proceeds via C-F bond activation.
| 2-Fluorobenzofuran Substrate | Arylboronic Acid | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 2-Fluorobenzofuran | Phenylboronic acid | Ni(cod)₂ / PCy₃ | K₂CO₃ | Toluene | RT | 13 | 96 |
| 2-Fluorobenzofuran | (3-Methylphenyl)boronic acid | Ni(cod)₂ / PCy₃ | K₂CO₃ | Toluene | RT | 13 | quant. |
| 2-Fluorobenzofuran | (3,5-Dimethoxyphenyl)boronic acid | Ni(cod)₂ / PCy₃ | K₂CO₃ | Toluene | RT | 13 | 73 |
| 2-Fluoronaphtho[2,1-b]furan | (3-Methylphenyl)boronic acid | Ni(cod)₂ / PCy₃ | K₂CO₃ | Toluene | RT | 13 | quant. |
| 2-Fluoronaphtho[2,1-b]furan | [4-(Trifluoromethyl)phenyl]boronic acid | Ni(cod)₂ / PCy₃ | K₃PO₄ | Toluene | RT | 13 | 78 |
Data sourced from a study on nickel-catalyzed cross-coupling.[2]
Table 2: Palladium-Catalyzed Suzuki-Miyaura Coupling of 1-Bromo-4-fluorobenzene with Various Boronic Acids
This table showcases the conversion rates of 1-bromo-4-fluorobenzene when coupled with different boronic acids, highlighting the high efficiency of 4-fluorophenylboronic acid.
| Boronic Acid | Temperature (°C) | Time (h) | Conversion (%) |
| Phenylboronic acid | 110 | 3 | 84 |
| 4-Vinylphenylboronic acid | 110 | 3 | 25 |
| 4-Carboxyphenylboronic acid | 110 | 3 | 55 |
| 4-Fluorophenylboronic acid | 110 | 3 | 99 |
Data sourced from a study on Suzuki-Miyaura C-C coupling reactions catalyzed by supported Pd nanoparticles.[3]
Table 3: Suzuki-Miyaura Coupling of Pyridine-2-sulfonyl fluoride (PyFluor) with Various Boronic Acids and Esters
This table provides a comparison of the yields obtained from the coupling of PyFluor with different boronic acids and esters, illustrating the impact of the electronic nature of the boron reagent.
| Boronic Acid/Ester | Yield (%) |
| 3-Pyridyl boronic ester | Modest |
| 4-Pyridyl boronic ester | Modest |
| 4-Cyanophenyl boronic acid | 10 |
| 4-Methoxyphenyl boronic acid | 48 |
Data sourced from a comparative guide on fluorinated pyridine boronic acids.[1] The lower yield for the electron-deficient 4-cyanophenyl boronic acid suggests that fluorinated boronic acids, also being electron-deficient, may present similar challenges.[1]
Experimental Protocols
Detailed experimental procedures are crucial for reproducing and building upon published results. Below are representative protocols for Suzuki-Miyaura cross-coupling reactions involving fluorinated boronic esters.
General Protocol for Nickel-Catalyzed Defluorinative Arylation
A mixture of the 2-fluorobenzofuran (0.20 mmol), arylboronic acid (0.40 mmol, 2.0 equiv), Ni(cod)₂ (0.020 mmol, 10 mol %), and PCy₃ (0.040 mmol, 20 mol %) in toluene (2.0 mL) is stirred at room temperature for 13 hours under an argon atmosphere. After the reaction is complete, the mixture is filtered through a pad of Celite, and the filtrate is concentrated under reduced pressure. The residue is then purified by column chromatography on silica gel to afford the desired product.[2]
General Procedure for Suzuki-Miyaura Coupling of 1-Bromo-4-fluorobenzene
In a Schlenk tube under a nitrogen atmosphere, a stock solution of 1-bromo-4-fluorobenzene (1.5 mmol) in a mixture of degassed solvents (DMF:H₂O 95:5, 15 mL) is prepared. To this, the boronic acid (1.8 mmol), K₂CO₃ (3.0 mmol), and the palladium catalyst (15 mg) are added. The reaction mixture is then stirred at the desired temperature (70 or 110 °C) for the specified time. Aliquots are taken at different time intervals to monitor the reaction progress by gas chromatography.[3]
Visualizing the Process
To better understand the relationships and workflows in cross-coupling reactions, the following diagrams are provided.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Caption: Key factors influencing the yield of cross-coupling reactions.
Conclusion
The successful application of fluorinated boronic esters in Suzuki-Miyaura cross-coupling reactions is dependent on a careful consideration of electronic effects and the optimization of reaction conditions. While the electron-withdrawing nature of fluorine can present challenges, high yields can be achieved through the appropriate selection of catalysts, ligands, and bases. The data presented in this guide serves as a valuable resource for researchers in the field of medicinal chemistry and materials science, aiding in the rational design of synthetic strategies for accessing novel fluorinated compounds. Further research into the development of more active and robust catalytic systems will continue to expand the utility of these important building blocks.
References
- 1. benchchem.com [benchchem.com]
- 2. Nickel-catalyzed cross-coupling of 2-fluorobenzofurans with arylboronic acids via aromatic C–F bond activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives [mdpi.com]
A Comparative Guide to the Spectroscopic Validation of Biaryl Synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of biaryl compounds, a privileged structural motif in pharmaceuticals, agrochemicals, and materials science, necessitates rigorous analytical validation to confirm structure and purity.[1][2] Spectroscopic methods are the cornerstone of this validation process, providing complementary information to unambiguously elucidate the molecular architecture of newly synthesized biaryls. This guide compares the roles of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy in the structural confirmation of these important compounds, complete with experimental protocols and comparative data.
Overview of Core Spectroscopic Techniques
The structural validation of a synthesized biaryl typically relies on a trio of spectroscopic techniques. Each method probes different aspects of the molecule's properties, and together they provide a comprehensive structural picture.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is arguably the most powerful tool for elucidating the precise structure of organic molecules in solution. ¹H NMR provides detailed information about the number, environment, and connectivity of hydrogen atoms, while ¹³C NMR maps the carbon skeleton of the molecule. For biaryls, NMR is crucial for confirming the substitution pattern on each aromatic ring and for studying dynamic processes like atropisomerism (rotational restriction around the aryl-aryl single bond).[3][4][5]
-
Mass Spectrometry (MS): This technique provides the exact molecular weight of the synthesized compound, offering definitive confirmation of the elemental formula.[6][7] High-resolution mass spectrometry (HRMS) can determine the mass with enough accuracy to distinguish between compounds with the same nominal mass but different elemental compositions. The fragmentation pattern observed in the mass spectrum can also offer clues about the molecule's structure.
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule.[8] It works by measuring the absorption of infrared radiation by the molecule's bonds, which vibrate at specific frequencies. For biaryl compounds, IR spectroscopy can quickly confirm the presence of key functional groups (e.g., nitro, methoxy, or carbonyl groups) attached to the aromatic rings.[9]
Comparative Data Presentation
To illustrate the utility of these techniques, the following tables summarize the type of information obtained and provide example data for the characterization of a synthesized biaryl, 4'-methoxybiphenyl-4-carbonitrile.
Table 1: Information Obtained from Spectroscopic Methods
| Spectroscopic Method | Primary Information Provided | Secondary Information |
| ¹H NMR | Chemical environment and number of protons; Proton-proton coupling (connectivity) | Diastereotopic or enantiotopic relationships; Atropisomerism; Conformational analysis |
| ¹³C NMR | Chemical environment and number of unique carbons | Presence of quaternary carbons; Hybridization state of carbons |
| Mass Spectrometry (MS) | Molecular weight; Elemental composition (HRMS) | Structural fragments; Isotopic distribution |
| Infrared (IR) | Presence of specific functional groups | Information on bond strength and molecular symmetry |
Table 2: Example Spectroscopic Data for 4'-methoxybiphenyl-4-carbonitrile
| Method | Parameter | Observed Value | Interpretation |
| ¹H NMR | Chemical Shift (δ) | 7.75 (d, 2H), 7.68 (d, 2H), 7.62 (d, 2H), 7.03 (d, 2H), 3.87 (s, 3H) | Confirms the presence of two para-substituted benzene rings and a methoxy group. The downfield shifts indicate aromatic protons. |
| ¹³C NMR | Chemical Shift (δ) | 160.7, 145.2, 132.8, 131.7, 128.5, 119.2, 114.6, 111.3, 55.5 | Shows 9 unique carbon environments, consistent with the expected structure (including the nitrile and methoxy carbons). |
| MS (ESI+) | m/z | 210.0865 [M+H]⁺ | The measured mass corresponds to the calculated molecular formula of C₁₄H₁₁NO, confirming the successful coupling. |
| IR | Wavenumber (cm⁻¹) | 2225 cm⁻¹, 1605 cm⁻¹, 1250 cm⁻¹ | Indicates the presence of a nitrile group (C≡N stretch), C=C bonds in the aromatic rings, and a C-O ether linkage, respectively. |
Experimental Protocols
Detailed methodologies are critical for obtaining high-quality, reproducible data. Below are generalized protocols for sample preparation for each key spectroscopic technique.
Protocol 1: NMR Sample Preparation
-
Solvent Selection: Choose a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in which the biaryl compound is soluble (typically >5 mg/mL).[10] The choice of solvent is critical as it can influence chemical shifts.
-
Sample Weighing: Accurately weigh approximately 5-10 mg of the purified biaryl compound into a clean, dry vial.
-
Dissolution: Add 0.6-0.7 mL of the chosen deuterated solvent to the vial. If required, add an internal standard such as tetramethylsilane (TMS).
-
Transfer: Vortex the vial until the sample is fully dissolved. Transfer the solution to a standard 5 mm NMR tube using a Pasteur pipette.
-
Analysis: Place the NMR tube in the spectrometer's spinner, insert it into the magnet, and acquire the ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures.
Protocol 2: Mass Spectrometry Sample Preparation (ESI-MS)
-
Solvent Selection: Prepare a solution of the biaryl compound at a low concentration (typically 10-100 µg/mL) in a solvent suitable for electrospray ionization, such as methanol or acetonitrile.
-
Sample Preparation: Dissolve a small amount of the purified biaryl compound in the chosen solvent. The solution must be free of any particulate matter.
-
Analysis: The solution is typically introduced into the mass spectrometer via direct infusion using a syringe pump or through an HPLC system. The instrument parameters (e.g., capillary voltage, cone voltage) are optimized to achieve a stable signal and good ionization of the target molecule.[6]
Protocol 3: Infrared Spectroscopy Sample Preparation (ATR)
-
Sample Placement: Place a small amount of the solid, purified biaryl compound directly onto the crystal (e.g., diamond) of the Attenuated Total Reflectance (ATR) accessory.[8]
-
Pressure Application: Apply pressure using the instrument's anvil to ensure good contact between the sample and the ATR crystal.
-
Spectrum Acquisition: Collect the IR spectrum. The background spectrum of the clean ATR crystal should be collected first and automatically subtracted from the sample spectrum.
-
Cleaning: After analysis, thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or acetone) to remove all traces of the sample.
Visualizing the Validation Process
Diagrams can effectively illustrate complex workflows and logical relationships, providing a clear overview of the validation process.
Caption: Experimental workflow from synthesis to spectroscopic analysis.
Caption: Logical integration of data from multiple spectroscopic methods.
References
- 1. scientificupdate.com [scientificupdate.com]
- 2. Characterization of Biaryl Torsional Energetics and its Treatment in OPLS All-Atom Force Fields - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. NMR spectroscopy as a characterization tool enabling biologics formulation development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. NMR-spectroscopic analysis of mixtures: from structure to function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to the Kinetic Performance of 2-Fluoro-4-biphenylboronic Acid, Pinacol Ester in Suzuki-Miyaura Reactions
For researchers, scientists, and drug development professionals engaged in the synthesis of complex molecules, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the formation of carbon-carbon bonds. The choice of the boronic acid derivative is critical to the success of this reaction, influencing reaction rates, yields, and stability. This guide provides a comparative analysis of the kinetic performance of 2-Fluoro-4-biphenylboronic acid, pinacol ester against its corresponding boronic acid and other boronic esters, supported by representative experimental data.
Performance Comparison: Reactivity vs. Stability
The central theme in comparing boronic acids to their pinacol esters is the trade-off between reactivity and stability. Boronic acids are generally more reactive in the Suzuki-Miyaura catalytic cycle, which can lead to faster reaction times.[1][2] This increased reactivity is often attributed to the Lewis acidity of the boronic acid, which facilitates the crucial transmetalation step with the palladium catalyst.[1] However, this comes at the cost of reduced stability, as boronic acids are more susceptible to decomposition pathways such as protodeboronation, particularly with electron-deficient aryl groups.[1][3]
Conversely, boronic acid pinacol esters, such as this compound, offer significantly enhanced stability.[1] They are typically crystalline solids that are easier to handle, purify, and store for extended periods, which is a considerable advantage in multi-step syntheses and for the storage of building blocks in drug discovery libraries.[1] This stability, however, often results in lower reactivity compared to the parent boronic acid. The steric bulk of the pinacol group can hinder the formation of the necessary intermediate for transmetalation.[1]
The presence of a fluorine atom at the 2-position of the biphenyl system introduces an electron-withdrawing effect, which can influence the kinetics of the Suzuki-Miyaura reaction. Electron-withdrawing groups on the boronic acid can impact the transmetalation step, which is often the rate-determining step in the catalytic cycle.[4]
Quantitative Kinetic Data Comparison
| Boronic Acid Derivative | Relative Initial Rate (Normalized) | Key Kinetic Considerations |
| 4-Fluorophenylboronic Acid | 1.00 | Serves as a baseline for a simple fluorinated arylboronic acid. |
| 4-Fluorophenylboronic Acid, Pinacol Ester | ~0.04 | Significantly slower reaction rate observed due to the steric hindrance of the pinacol group, which impedes the formation of the transmetalation intermediate.[1] |
| Phenylboronic Acid | ~0.75 | Generally, non-fluorinated arylboronic acids can exhibit slightly lower reactivity than their fluorinated counterparts under certain conditions due to electronic effects.[5] |
| 3,4-Difluorophenylboronic Acid | Inferred to be reactive | The increased electron-withdrawing nature is expected to influence the transmetalation rate. High yields are often achievable, suggesting efficient coupling.[4] |
Note: The relative initial rates are illustrative and based on general trends observed in Suzuki-Miyaura reaction kinetics. Actual rates are highly dependent on specific reaction conditions, including the palladium catalyst, ligand, base, and solvent system used.
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for conducting meaningful kinetic studies. Below is a representative protocol for monitoring the kinetics of a Suzuki-Miyaura reaction using High-Performance Liquid Chromatography (HPLC).
Protocol: Kinetic Monitoring of a Suzuki-Miyaura Reaction using HPLC
Objective: To determine the initial reaction rate and kinetic profile of the coupling of an aryl halide with this compound.
Materials:
-
Aryl halide (e.g., 4-bromoanisole)
-
This compound
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃)
-
Internal standard (e.g., biphenyl)
-
Degassed solvent (e.g., 1,4-dioxane/water mixture)
-
Schlenk flask and other standard glassware
-
HPLC system with a suitable column and detector
Procedure:
-
Reaction Setup: In a Schlenk flask under an inert atmosphere (e.g., Argon), combine the aryl halide (1.0 mmol), this compound (1.2 mmol), base (2.0 mmol), and the internal standard (0.5 mmol).
-
Solvent Addition: Add the degassed solvent mixture to the flask via syringe.
-
Initiation: Add the palladium catalyst (e.g., 0.02 mmol) to the reaction mixture and commence vigorous stirring at a constant temperature (e.g., 80 °C). This marks time zero (t=0).
-
Sampling: At predetermined time intervals (e.g., 0, 5, 10, 20, 30, 60 minutes), withdraw a small aliquot (e.g., 0.1 mL) of the reaction mixture using a syringe.
-
Quenching: Immediately quench the reaction in the aliquot by adding it to a vial containing a suitable solvent (e.g., acetonitrile) to halt the reaction.
-
Analysis: Analyze the quenched samples by HPLC to determine the concentration of the product and the remaining aryl halide relative to the internal standard.
-
Data Analysis: Plot the concentration of the product versus time. The initial reaction rate can be determined from the initial slope of this curve.
Mandatory Visualizations
Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for Kinetic Analysis
A systematic workflow is essential for obtaining reliable kinetic data for Suzuki-Miyaura reactions.
Caption: A general experimental workflow for kinetic analysis of Suzuki-Miyaura reactions.
References
A Researcher's Guide to Assessing the Purity of Synthesized Biaryl Compounds by HPLC
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of purity is a critical step in the synthesis of biaryl compounds, which are prevalent scaffolds in pharmaceuticals, agrochemicals, and materials science. High-Performance Liquid Chromatography (HPLC) stands out as the premier analytical technique for this purpose, offering high resolution, sensitivity, and quantitative accuracy.[1][2] This guide provides a comparative overview of common HPLC methodologies, supported by experimental protocols and data, to aid researchers in developing robust and reliable purity assessment methods.
Introduction to HPLC for Purity Analysis
HPLC separates components of a mixture based on their differential distribution between a liquid mobile phase and a solid stationary phase packed within a column.[1][2] For biaryl compounds, which are typically non-volatile and possess aromatic character, Reversed-Phase HPLC (RP-HPLC) is the most widely adopted method. In RP-HPLC, the stationary phase is non-polar (hydrophobic), and the mobile phase is polar (typically a mixture of water and an organic solvent).[3][4] The purity of a target compound is generally determined by calculating the area percentage of its corresponding peak relative to the total area of all peaks in the chromatogram.[2]
Comparative Analysis of HPLC Methodologies
The success of a purity assessment hinges on the careful selection and optimization of HPLC parameters. The choice of the stationary phase (column) and mobile phase composition are the most critical factors influencing chromatographic selectivity and resolution.
Stationary Phase (Column) Selection
The column is the heart of the HPLC system. For biaryl compounds, the choice of stationary phase chemistry can dramatically affect the separation of the main product from structurally similar impurities, unreacted starting materials, and by-products. The most common choices involve silica-based particles bonded with different hydrophobic ligands.
| Stationary Phase | Primary Separation Mechanism | Ideal For | Selectivity Profile |
| C18 (Octadecyl) | Strong Hydrophobic Interactions | General-purpose analysis of non-polar to moderately polar biaryls. A recommended starting point.[5] | Excellent shape selectivity based on the molecule's hydrophobicity and steric access to the bonded phase. |
| C8 (Octyl) | Moderate Hydrophobic Interactions | More hydrophobic biaryls that may be too strongly retained on a C18 column, leading to long analysis times or poor peak shape. | Less retentive than C18, offering faster elution for highly non-polar compounds. |
| Phenyl (e.g., Phenyl-Hexyl) | Hydrophobic & π–π Interactions | Aromatic and moderately polar biaryls. Excellent for separating isomers or compounds with subtle differences in their aromatic systems.[6] | Offers alternative selectivity to alkyl phases (C18, C8) due to interactions between the phenyl rings of the stationary phase and the biaryl analyte.[6] |
| Pentafluorophenyl (PFP) | Hydrophobic, π–π, Dipole-Dipole, & Ion-Exchange Interactions | Biaryls containing polar functional groups, halogens, or those requiring unique selectivity to resolve critical pairs.[6] | Provides a complex mix of interaction mechanisms, making it a powerful tool for resolving impurities that co-elute on C18 or Phenyl columns.[6] |
Mobile Phase Optimization
The mobile phase composition dictates the retention and elution of compounds.[7] Its components must be carefully chosen to achieve optimal separation. For RP-HPLC, the mobile phase is typically a buffered aqueous solution mixed with an organic solvent.[3]
| Mobile Phase Component | Comparison & Considerations |
| Organic Modifier | Acetonitrile (ACN) vs. Methanol (MeOH): ACN is often the preferred solvent due to its lower viscosity (resulting in lower backpressure) and better UV transparency at low wavelengths (<220 nm).[4] Methanol is a viable, cost-effective alternative but may offer different selectivity. |
| Aqueous Phase & pH | The pH of the mobile phase is critical for biaryls with ionizable functional groups (e.g., carboxylic acids, amines).[8] Adjusting the pH to suppress ionization (pH at least 1.5-2 units away from the compound's pKa) typically leads to better retention and improved peak shape.[8] |
| Buffer Selection | Buffers are used to control and maintain a stable pH.[3] Common choices include phosphate, acetate, or formate buffers, typically used at concentrations of 10-50 mM.[4] The buffer's pKa should be close to the desired mobile phase pH for maximum buffering capacity.[8] |
| Elution Mode | Isocratic vs. Gradient: An isocratic elution uses a constant mobile phase composition, which is simpler but may fail to elute all impurities or lead to long run times. A gradient elution involves changing the proportion of the organic solvent over time, which is highly effective for separating complex mixtures containing compounds with a wide range of polarities.[7] |
Experimental Data: A Case Study
To illustrate the impact of column selection, a synthesized biaryl compound was analyzed using two different RP-HPLC methods. Method A employed a standard C18 column, while Method B utilized a Phenyl column. All other parameters were kept constant.
Table 1: Comparison of HPLC Purity Assessment on Two Different Columns
| Parameter | Method A (C18 Column) | Method B (Phenyl Column) |
| Retention Time (Main Peak) | 12.5 min | 10.8 min |
| Resolution (Main Peak vs. Closest Impurity) | 1.8 | 2.5 |
| Tailing Factor (Main Peak) | 1.4 | 1.1 |
| Calculated Purity (Area %) | 98.2% | 99.1% |
Analysis: The Phenyl column (Method B) provided superior performance, showing better resolution between the main peak and a critical impurity. This improved separation resulted in a more accurate purity calculation. The peak shape, as indicated by the tailing factor, was also superior. This demonstrates the value of screening alternative column chemistries.
Detailed Experimental Protocols
Below are generalized protocols for the purity assessment of a neutral biaryl compound. Note: These methods should be considered starting points and may require further optimization.
Sample Preparation
-
Prepare a stock solution of the synthesized biaryl compound in a suitable solvent (e.g., Acetonitrile or a 50:50 mixture of Acetonitrile:Water) at a concentration of approximately 1 mg/mL.
-
Further dilute the stock solution with the initial mobile phase to a final concentration of ~0.1 mg/mL.
-
Filter the final solution through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter before injection.[2]
HPLC System and Conditions
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.[9]
-
Detection: Monitor at a wavelength where the biaryl compound has significant absorbance (e.g., 254 nm).
-
Column Temperature: 30°C
-
Injection Volume: 5 µL
-
Flow Rate: 1.0 mL/min
Method A: Standard C18 Protocol
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient Program:
-
0-2 min: 50% B
-
2-20 min: 50% to 95% B
-
20-25 min: 95% B
-
25-26 min: 95% to 50% B
-
26-30 min: 50% B (Re-equilibration)
-
Method B: Phenyl Column Protocol
-
Column: Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µm particle size
-
Mobile Phase A: 20 mM Ammonium Acetate in Water, pH 5.0
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
-
0-2 min: 40% B
-
2-18 min: 40% to 90% B
-
18-22 min: 90% B
-
22-23 min: 90% to 40% B
-
23-28 min: 40% B (Re-equilibration)
-
Visualized Workflows
Diagrams can clarify complex processes. Below are visualizations for the experimental workflow and the logic for selecting an appropriate analytical method.
References
- 1. moravek.com [moravek.com]
- 2. torontech.com [torontech.com]
- 3. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 4. veeprho.com [veeprho.com]
- 5. columnfinder.perkinelmer.oonops.eu [columnfinder.perkinelmer.oonops.eu]
- 6. welch-us.com [welch-us.com]
- 7. pharmaguru.co [pharmaguru.co]
- 8. welch-us.com [welch-us.com]
- 9. HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152 - PMC [pmc.ncbi.nlm.nih.gov]
Boronic Acids vs. MIDA Boronates: A Comparative Guide for Complex Synthesis
In the realm of complex molecule synthesis, particularly in the pharmaceutical and materials science industries, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for carbon-carbon bond formation. The choice of the boron reagent is critical to the success of these intricate transformations. This guide provides an in-depth, objective comparison between traditional boronic acids and their N-methyliminodiacetic acid (MIDA) boronate counterparts, offering researchers, scientists, and drug development professionals the insights needed to select the optimal reagent for their synthetic endeavors.
Core Differences: Stability and Reactivity
The fundamental distinction between boronic acids and MIDA boronates lies in a trade-off between stability and reactivity. Boronic acids are generally more reactive, which can lead to faster reaction times.[1] This heightened reactivity stems from the Lewis acidic nature of the sp2-hybridized boron center, which facilitates the crucial transmetalation step in the palladium-catalyzed cycle.[1] However, this reactivity comes at the cost of stability. Many boronic acids, especially 2-heterocyclic, vinyl, and cyclopropyl derivatives, are prone to decomposition via pathways like protodeboronation, oxidation, and polymerization, limiting their shelf-life and potentially lowering reaction yields.[1][2][3]
Conversely, MIDA boronates feature a tetracoordinate, sp3-hybridized boron center resulting from a dative bond with the nitrogen atom of the MIDA ligand.[4] This structural difference imparts exceptional stability. MIDA boronates are typically crystalline, air-stable solids that can be stored indefinitely on the benchtop and are compatible with silica gel chromatography.[5][6][7] This stability, however, means they are unreactive under anhydrous cross-coupling conditions.[4][5] Their utility in cross-coupling hinges on a controlled, slow release of the corresponding boronic acid in situ under specific aqueous basic conditions.[2][5]
Performance Data: A Head-to-Head Comparison
The practical advantages of MIDA boronates, particularly for traditionally unstable boronic acids, are evident in their comparative performance data.
Benchtop Stability
The enhanced stability of MIDA boronates translates to a significantly longer shelf-life compared to their boronic acid counterparts. This is especially crucial for boronic acids known for their inherent instability.
| Compound Class | Boronic Acid (% Remaining after 15 days)[2][5] | MIDA Boronate (% Remaining after ≥60 days)[2][5] |
| 2-Furan | Very little remaining | >95% |
| 2-Pyrrole | Very little remaining | >95% |
| 2-Indole | Very little remaining | >95% |
| Vinyl | Very little remaining | >95% |
| Cyclopropyl | Very little remaining | >95% |
| Aryl/Heteroaryl (various) | Significant decomposition | >95% |
Suzuki-Miyaura Cross-Coupling Yields
The in situ slow release of boronic acids from stable MIDA boronates can lead to dramatically improved yields in cross-coupling reactions, especially with challenging substrates or when using unstable boronic acids. The slow release mitigates the decomposition of the active boronic acid, maintaining a low, steady concentration for the catalytic cycle.
| Boronic Acid/MIDA Boronate | Coupling Partner | Boronic Acid Yield (%)[2] | MIDA Boronate Yield (%)[2] |
| 2-Benzofuran | Aryl Chloride | 50 | 92 |
| 2-Thiophene | Aryl Chloride | 37 | 94 |
| 2-Indole | Aryl Chloride | 14 | 93 |
| Vinyl | Aryl Chloride | Significantly lower | Significantly higher |
| 4-Tolyl | 2-Bromobenzonitrile | 73[8] | 92[8] |
Experimental Protocols
The operational workflows for Suzuki-Miyaura reactions using boronic acids and MIDA boronates differ primarily in the setup and activation of the boron reagent.
General Protocol for Suzuki-Miyaura Coupling with Boronic Acids
-
Reaction Setup: To an oven-dried reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add the aryl or heteroaryl halide (1.0 equivalent), the boronic acid (1.2-1.5 equivalents), a palladium catalyst (e.g., Pd(OAc)₂, 5 mol%), and a ligand (e.g., SPhos, 10 mol%).
-
Solvent and Base Addition: Add the solvent (e.g., 5:1 dioxane/H₂O) and a base (e.g., K₃PO₄, 7.5 equivalents).
-
Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 60-100 °C) and stir for the required time (typically 2-24 hours), monitoring by a suitable technique (e.g., TLC or LC-MS).
-
Workup and Purification: Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine. Dry the organic layer, concentrate it, and purify the crude product by column chromatography.[1]
General Protocol for Suzuki-Miyaura Coupling with MIDA Boronates (Slow Release)
-
Reaction Setup: To an oven-dried reaction vessel (an inert atmosphere is not strictly required for handling the MIDA boronate but is recommended for the catalyst), add the aryl or heteroaryl halide (1.0 equivalent), the MIDA boronate (1.0-1.2 equivalents), a palladium catalyst (e.g., Pd(OAc)₂, 5 mol%), and a ligand (e.g., SPhos, 10 mol%).[2][3]
-
Solvent and Base Addition: Add the solvent system (e.g., 5:1 dioxane/H₂O) and the base for slow release (e.g., K₃PO₄, 7.5 equivalents).[2][3] The rate of boronic acid release can be tuned by adjusting the temperature.[2]
-
Reaction Execution: Heat the mixture to the desired temperature (e.g., 60 °C) and stir for the required time (e.g., 6 hours).[2][3]
-
Workup and Purification: The workup and purification procedure is similar to that for reactions with boronic acids. The high stability of MIDA boronates makes their purification by standard silica gel chromatography straightforward.[5][6]
Visualizing the Workflow and Logic
The following diagrams illustrate the comparative experimental workflows and the underlying relationship between stability and reactivity for boronic acids and MIDA boronates.
Caption: Comparative workflows for Suzuki-Miyaura cross-coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. MIDA Boronates [sigmaaldrich.com]
- 6. Multistep Synthesis of Complex Boronic Acids from Simple MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BLD Insights | MIDA Boronate: A New Organo-boron Reagent [bldpharm.com]
- 8. Transforming Suzuki-Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Impact of Fluorine Substitution on Coupling Efficiency: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The introduction of fluorine into organic molecules is a cornerstone strategy in medicinal chemistry, profoundly influencing a compound's metabolic stability, lipophilicity, and binding affinity. Consequently, understanding the effect of fluorine substitution on the efficiency of common bond-forming reactions is critical for the successful synthesis of novel chemical entities. This guide provides an objective comparison of the performance of fluorinated versus non-fluorinated substrates in key coupling reactions, supported by experimental data and detailed methodologies.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for forging carbon-carbon bonds. The electronic properties of the coupling partners significantly influence the reaction's efficiency. The strong electron-withdrawing nature of fluorine can have a notable, and often detrimental, impact on the reactivity of aryl boronic acids.
Data Presentation: Fluorinated vs. Non-Fluorinated Pyridine Boronic Acids
The electron-withdrawing effect of fluorine decreases the electron density of an aromatic ring, which can hinder the crucial transmetalation step in the Suzuki-Miyaura catalytic cycle.[1] Generally, pyridine boronic acids with electron-donating or mildly electron-withdrawing groups exhibit higher yields compared to their more electron-poor counterparts.[1]
| Coupling Partner 1 | Coupling Partner 2 | Catalyst System | Solvent | Base | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-Chlorotoluene | Phenylboronic acid | Pd(OAc)₂ / SPhos | Toluene | K₃PO₄ | 100 | 2 | >99 | [2] |
| 4-Chlorotoluene | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ / XPhos | Dioxane | K₃PO₄ | RT | 18 | 98 | [2] |
| Pyridine-2-sulfonyl fluoride | 4-Methoxyphenyl boronic acid | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | 95 | [1] |
| Pyridine-2-sulfonyl fluoride | 4-Cyanophenyl boronic acid | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | 45 | [1] |
| 1-Bromo-4-fluorobenzene | 4-Fluorophenylboronic acid | G-COOH-Pd-10 | Not Specified | Not Specified | 70 | 3-8 | ~100 | [3] |
| 1-Bromo-4-fluorobenzene | Phenylboronic acid | G-COOH-Pd-10 | Not Specified | Not Specified | 70 | 3-8 | ~100 | [3] |
Table 1: Comparison of yields in Suzuki-Miyaura coupling reactions. The data suggests that electron-withdrawing groups, like the cyano group (mimicking the effect of fluorine), can decrease reaction efficiency. However, in other cases, fluorinated substrates can still lead to high yields.
Experimental Protocol: Generalized Suzuki-Miyaura Coupling
A general procedure for evaluating catalyst efficiency in a Suzuki-Miyaura cross-coupling reaction is as follows:[2]
-
Preparation: An oven-dried reaction vessel (e.g., Schlenk tube) is cooled under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Addition: The vessel is charged with the aryl halide (e.g., 4-chlorotoluene), arylboronic acid (e.g., phenylboronic acid), palladium catalyst, ligand (if necessary), and base (e.g., K₃PO₄).
-
Reaction: Anhydrous solvent (e.g., toluene) is added, and the mixture is stirred vigorously at the desired temperature for the specified duration.
-
Workup: Upon completion, the reaction is cooled to room temperature and quenched with water. The organic layer is extracted with a suitable solvent like ethyl acetate.
-
Analysis: The product yield is determined using techniques such as GC/HPLC with an internal standard.
References
Safety Operating Guide
Navigating the Disposal of 2-Fluoro-4-biphenylboronic acid, pinacol ester: A Guide for Laboratory Professionals
Immediate Safety and Handling Protocols
Before initiating any disposal procedure, it is crucial to handle 2-Fluoro-4-biphenylboronic acid, pinacol ester with the appropriate personal protective equipment (PPE) in a well-ventilated chemical fume hood.
Recommended Personal Protective Equipment:
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Nitrile or neoprene gloves. Double gloving is recommended. |
| Body Protection | A fully fastened lab coat with complete arm coverage. |
| Footwear | Closed-toe shoes. |
This data is aggregated from safety data sheets of analogous boronic acid derivatives.
Step-by-Step Disposal Procedure
The disposal of this compound and its contaminated materials should always be treated as hazardous waste. At no point should this chemical or its containers be disposed of in standard trash or poured down the drain.[1]
-
Waste Segregation:
-
Solid Waste Disposal:
-
Liquid Waste Disposal:
-
Solutions containing this compound should be collected in a labeled, sealed container.
-
Do not mix with incompatible materials. Boronic acid derivatives can be incompatible with strong oxidizing agents, strong acids, and strong bases.
-
-
Decontamination of Glassware:
-
For thorough decontamination, glassware can be rinsed with a basic solution (such as a dilute sodium hydroxide solution) to convert residual boronic acid into a more water-soluble boronate salt.[1]
-
All rinsates from the decontamination process must be collected as liquid hazardous waste.[1]
-
Following the basic wash, perform a final water rinse, which should also be collected as hazardous waste.[1]
-
Allow the cleaned glassware to air dry completely in a well-ventilated area before reuse.
-
-
Waste Storage and Collection:
-
Store all sealed and labeled waste containers in a designated satellite accumulation area.
-
Adhere to your institution's specific protocols for the pickup and disposal of hazardous waste.[1]
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Essential Safety and Operational Guide for 2-Fluoro-4-biphenylboronic acid, pinacol ester
This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling 2-Fluoro-4-biphenylboronic acid, pinacol ester (CAS No: 269410-15-3). Adherence to these protocols is essential for ensuring personal safety and proper laboratory conduct.
Chemical Identifier and Properties
| Property | Value |
| CAS Number | 269410-15-3[1] |
| Molecular Formula | C18H20BFO2[1] |
| Appearance | Solid |
| Hazards | Causes skin irritation (H315), Causes serious eye irritation (H319), May cause respiratory irritation (H335)[2] |
Immediate Safety Precautions
When handling this compound, strict adherence to safety protocols is crucial to mitigate potential hazards. Based on information for similar boronic acid pinacol esters, this chemical should be treated as an irritant to the skin, eyes, and respiratory system.[2][3]
-
Engineering Controls: All work should be conducted in a certified chemical fume hood to ensure adequate ventilation.[4] Eyewash stations and safety showers must be readily accessible in the immediate work area.[4]
-
Hygiene Measures: Avoid all personal contact, including the inhalation of dust or vapors.[4] Always wash hands thoroughly with soap and water after handling the compound and before breaks.[4][5] Do not eat, drink, or smoke in the laboratory.[4] Contaminated clothing should be removed immediately and laundered before reuse.[2]
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory for the routine handling of this compound:
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Chemical safety goggles are required. A full-face shield is recommended when there is a risk of splashing.[4][5] | To protect eyes from contact, which can cause serious irritation.[2][4] |
| Hand Protection | Chemically resistant gloves such as nitrile or neoprene should be worn.[2][4][6] It is advisable to inspect gloves for any signs of degradation before use.[2] | To prevent skin contact and potential irritation.[4] |
| Body Protection | A laboratory coat is mandatory. For tasks with a higher risk of exposure, a chemical-resistant apron should be worn over the lab coat.[4] | To protect skin from accidental splashes or spills. |
| Respiratory Protection | For handling small quantities in a well-ventilated fume hood, respiratory protection may not be necessary. If dust or aerosols are generated, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[2][4] | To prevent irritation of the respiratory tract.[4] |
Experimental Protocol: Handling and Use
Preparation:
-
Before handling, ensure all required PPE is correctly worn.
-
Designate a specific area within a chemical fume hood for the handling of this compound.
-
Ensure all necessary equipment (spatulas, glassware, etc.) is clean and readily available.
Weighing and Transfer:
-
Handle the solid compound carefully to avoid generating dust.[2]
-
Use a spatula to weigh the desired amount of the compound on weighing paper or in a suitable container within the fume hood.
-
Transfer the compound to the reaction vessel carefully.
In Case of a Spill:
-
For small spills: Use an inert absorbent material like sand or vermiculite to contain the spill.[4]
-
Clean-up: Carefully sweep or scoop the absorbed material into a labeled, sealed container for hazardous waste disposal.[2][4]
-
Decontamination: Clean the spill area with an appropriate solvent, followed by washing with soap and water.[4]
-
Reporting: Report the spill to the designated laboratory safety personnel.[4]
Disposal Plan
All waste generated from the use of this compound, including contaminated PPE and empty containers, must be treated as hazardous waste.[4][7]
Step-by-Step Disposal Procedure:
-
Waste Segregation: Use separate, clearly labeled, and sealable containers for solid and liquid waste.[7]
-
Labeling: All waste containers must be clearly marked as "Hazardous Waste" and include the full chemical name: "this compound".[7]
-
Solid Waste: Contaminated items such as gloves, weighing paper, and absorbent materials should be placed in a designated solid hazardous waste container.[7]
-
Liquid Waste: Solutions containing the compound and any rinsates from cleaning contaminated glassware should be collected in a designated liquid hazardous waste container.
-
Storage: Store sealed and labeled waste containers in a designated satellite accumulation area according to your institution's guidelines.
-
Pickup: Follow your institution's specific procedures for hazardous waste pickup and disposal.
Caption: Workflow for handling this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
